molecular formula C11H11NO3 B8812552 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone CAS No. 84555-20-4

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone

Cat. No.: B8812552
CAS No.: 84555-20-4
M. Wt: 205.21 g/mol
InChI Key: YMVNZXHKXLLWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It features a benzodioxole ring system linked to a 2-pyrrolidinone moiety, a structure of interest in medicinal chemistry and chemical synthesis. Compounds containing the 1,3-benzodioxole group are often investigated for their diverse biological activities and their potential as building blocks for more complex molecules . Similarly, the pyrrolidinone ring is a common scaffold in pharmaceuticals and organic synthesis. This specific compound may serve as a key intermediate or precursor in organic synthesis and drug discovery research. Researchers can utilize it to explore structure-activity relationships or to develop novel compounds for various experimental applications. The structural motif of this compound is related to other researched molecules, such as those investigated for central nervous system activity . This product is intended for research use only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety protocols. For complete product information, including detailed specifications and handling instructions, please contact our technical support team.

Properties

CAS No.

84555-20-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C11H11NO3/c13-11-2-1-5-12(11)8-3-4-9-10(6-8)15-7-14-9/h3-4,6H,1-2,5,7H2

InChI Key

YMVNZXHKXLLWDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Foundational & Exploratory

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone: Structural Analysis & Technical Specifications

[1][2]

Executive Summary

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone (also known as N-(3,4-methylenedioxyphenyl)-2-pyrrolidinone) is a bicyclic heterocyclic compound merging a pharmacologically active gamma-lactam core with a 1,3-benzodioxole (methylenedioxy) moiety.[1][2][3]

This structure represents a critical scaffold in medicinal chemistry, bridging the gap between racetam-class nootropics and benzodioxole-based anticonvulsants (e.g., Stiripentol).[1][2] Unlike the psychoactive "bath salt" derivatives (e.g., MDPV) which possess a ketone side chain, this molecule is a stable, non-basic amide, primarily utilized as a high-value intermediate in the synthesis of bioactive alkaloids and enzyme inhibitors.

Chemical Structure & Physiochemical Properties[1][2][4][5]

Structural Identity

The molecule consists of a five-membered lactam ring N-linked to the 5-position of a benzodioxole system.[1][2] This N-aryl bond significantly alters the electron density of the lactam nitrogen compared to N-alkyl analogs (e.g., Piracetam), reducing its basicity and increasing lipophilicity.[2]

IdentifierValue
IUPAC Name 1-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one
CAS Number 13050382 (PubChem CID)
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES O=C1CCCN1c2ccc3OCOc3c2
InChI Key YMVNZXHKXLLWDP-UHFFFAOYSA-N
Physiochemical Profile (Calculated)

Data derived from consensus computational models (ChemAxon/ACD).

PropertyValueImplication
LogP (Octanol/Water) ~1.35Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.[1][2]
Topological Polar Surface Area (TPSA) 49.7 ŲExcellent oral bioavailability range (<140 Ų).
H-Bond Donors / Acceptors 0 / 3Lack of donors increases membrane permeability.[1][2]
Predicted Melting Point 98–105 °CSolid at room temperature; amenable to crystallization.
Solubility DMSO, DCM, MeOHPoor water solubility; requires co-solvents for biological assay.

Synthetic Pathways[1][2][7][8][9][10]

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone is most reliably achieved via the N-acylation/cyclization of 3,4-methylenedioxyaniline.[1][2] While direct condensation with gamma-butyrolactone (GBL) is possible, it often requires harsh conditions (high heat/pressure).[2] The 4-chlorobutyryl chloride route is preferred for laboratory-scale purity.[1][2]

Reaction Scheme (Graphviz)

SynthesisAniline3,4-Methylenedioxyaniline(Starting Material)IntermediateIntermediate:4-chloro-N-(1,3-benzodioxol-5-yl)butanamideAniline->Intermediate Acylation(DCM, Et3N, 0°C)Reagent4-Chlorobutyryl ChlorideReagent->IntermediateProductTarget:1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinoneIntermediate->Product Cyclization(THF, Base, Reflux)BaseBase (NaH or t-BuOK)Base->Product

Figure 1: Two-step synthesis via 4-chlorobutyryl chloride, favoring high yield and regioselectivity.

Detailed Experimental Protocol

Step 1: Acylation

  • Preparation: Dissolve 3,4-methylenedioxyaniline (10.0 mmol) and triethylamine (12.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Addition: Cool to 0°C under nitrogen atmosphere. Add 4-chlorobutyryl chloride (11.0 mmol) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash with 1M HCl (2x), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the linear amide intermediate.

Step 2: Cyclization

  • Setup: Dissolve the crude intermediate in anhydrous THF (40 mL).

  • Cyclization: Add Sodium Hydride (60% dispersion, 15.0 mmol) slowly at 0°C. Caution: H₂ gas evolution.

  • Reflux: Heat to reflux for 6-12 hours until the intermediate is consumed.

  • Purification: Quench with water, extract into EtOAc. Purify via column chromatography (Silica gel, 0-5% MeOH in DCM).

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be observed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.90 – 6.70 (m, 3H): Aromatic protons (benzodioxole ring).

    • δ 5.95 (s, 2H): Methylenedioxy protons (-O-CH₂-O-).[1][2] Diagnostic Singlet.

    • δ 3.80 (t, J = 7.0 Hz, 2H): N-CH₂ (Lactam ring, deshielded by Nitrogen).

    • δ 2.55 (t, J = 8.0 Hz, 2H): CO-CH₂ (Lactam ring, adjacent to Carbonyl).

    • δ 2.15 (m, 2H): C-CH₂-C (Lactam ring, central methylene).[1][2]

Mass Spectrometry (MS)
  • ESI-MS: [M+H]⁺ peak at m/z 206.1.[1][2]

  • Fragmentation: Loss of CO (28 Da) and cleavage of the dioxole ring are common fragmentation pathways.

Pharmacological Applications & Logic[1][2]

This molecule acts as a "privileged scaffold," combining two bioactive moieties.

Structure-Activity Relationship (SAR) Logic[1][2]

SARCore1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinoneLactamGamma-Lactam Ring(Mimics Pyrrolidone Nootropics)Core->LactamDioxole1,3-Benzodioxole(Metabolic Inhibitor / CYP450 Interaction)Core->DioxoleLinkerN-Aryl Bond(Restricts conformation, increases lipophilicity)Core->LinkerEffect3Synthetic Intermediate(Precursor to bioactive alkaloids)Core->Effect3Effect1Potential Anticonvulsant Activity(Stiripentol analog)Lactam->Effect1Dioxole->Effect1Effect2Anti-inflammatory (TNF-alpha inhibition)Dioxole->Effect2

Figure 2: Pharmacophore mapping showing the dual-origin of biological activity.[1][2]

Key Research Areas
  • Anticonvulsant Discovery: The benzodioxole ring is critical in drugs like Stiripentol (Diacomit). The pyrrolidinone ring mimics the core of Levetiracetam . Researchers investigate this hybrid for synergistic effects in refractory epilepsy models.

  • Enzyme Inhibition: Benzodioxole derivatives often inhibit Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) via the formation of a carbene complex with the heme iron. This scaffold is used to design "bio-boosters" that prolong the half-life of other therapeutics.[1][2]

  • Material Science: Due to its high thermal stability and dipole moment, derivatives are explored as high-performance solvents or additives in electrolyte systems.[1][2]

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

  • Handling: Avoid dust formation. The benzodioxole moiety can be metabolically activated to reactive intermediates; use standard PPE (gloves, goggles, fume hood).

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation of the methylene bridge.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13050382, 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone. Retrieved from [Link]

  • Verma, A., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives. Journal of Organic Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone derivatives. Retrieved from [Link]

Harnessing the Potential of N-Aryl Lactam Scaffolds: From Novel Synthesis to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemistry Research

Abstract

The N-aryl lactam motif is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant therapeutics, from antibiotics to anticoagulants.[1][2] Despite their prevalence, the synthesis of diverse and functionally complex N-aryl lactams has historically been hampered by harsh reaction conditions that limit functional group tolerance and molecular diversity. This guide provides an in-depth analysis of the evolution of synthetic strategies, with a particular focus on groundbreaking, mild, and efficient methodologies such as visible-light photoredox catalysis. We will explore the causality behind modern experimental choices and provide validated protocols for their implementation. Furthermore, this whitepaper will illuminate the broad therapeutic applicability of these scaffolds, showcasing their role in developing next-generation inhibitors for challenging targets like metallo-β-lactamases and Factor Xa. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful scaffolds in their discovery programs.

Introduction: The Enduring Significance of N-Aryl Lactams in Medicinal Chemistry

Lactams, or cyclic amides, are privileged heterocyclic structures deeply embedded in the fabric of organic chemistry and drug discovery.[1][3] When the lactam nitrogen is substituted with an aromatic or heteroaromatic ring, the resulting N-aryl lactam scaffold gains a unique combination of structural rigidity, metabolic stability, and three-dimensional character. This unique topology allows for precise vectoral projection of substituents into the binding pockets of biological targets.

Consequently, N-aryl lactams are integral components of a wide array of pharmaceuticals. Their applications span from life-saving antibiotics to modern therapies for cardiovascular and neurological diseases.[2][4][5] For instance, the 4-(4-aminophenyl)morpholin-3-one core is pivotal for a class of oral anticoagulants that inhibit Factor Xa, and various N-aryl lactam derivatives are being explored as potent agents to combat antimicrobial resistance.[2][6][7] The fundamental challenge for medicinal chemists is not merely to synthesize these scaffolds, but to do so with efficiency, versatility, and under conditions that preserve delicate functional groups, thereby enabling the rapid exploration of a vast and relevant chemical space.

Evolution of Synthetic Strategies for N-Aryl Lactam Scaffolds

The construction of the N-aryl C-N bond in lactams has been a subject of intense investigation, leading to a clear evolution from classical, often forceful methods to elegant and mild modern strategies.

Classical Approaches and Their Limitations

Traditional methods for N-arylation of lactams have primarily relied on transition-metal-catalyzed cross-coupling reactions.

  • Ullmann-Type Couplings: These copper-catalyzed reactions were among the first developed for this purpose. However, they are notorious for requiring high reaction temperatures (>150 °C), stoichiometric amounts of copper, and strong bases, which severely restricts their substrate scope and functional group compatibility.[1][3]

  • Buchwald-Hartwig Amination: Palladium-catalyzed amination represented a significant improvement, offering better yields and broader scope.[8] Nonetheless, challenges can persist. The relatively low nucleophilicity of the lactam nitrogen often results in sluggish reaction rates and can necessitate the use of specialized, expensive phosphine ligands and strong bases, which may be incompatible with sensitive substrates.[4][8]

These classical methods, while foundational, often present a synthetic bottleneck in drug discovery, where speed, efficiency, and chemical diversity are paramount.

Modern Innovations in N-Arylation

Recent years have witnessed the development of transformative technologies that bypass the limitations of classical approaches.

Visible-light photoredox catalysis has emerged as a powerful and exceptionally mild strategy for forging C-N bonds.[1][9] This approach operates on a fundamentally different mechanistic principle:

Causality of the Method: Instead of relying on the nucleophilicity of the lactam, the reaction proceeds through the generation of a highly reactive N-centered radical via a Single Electron Transfer (SET) process. A photocatalyst, upon excitation by low-energy visible light (e.g., a household blue LED), becomes a potent oxidant capable of abstracting an electron from a suitable lactam precursor.[3] This radical intermediate then readily couples with an aryl or heteroaryl partner. The entire process occurs at room temperature, is tolerant of air and moisture in many cases, and avoids the need for strong bases or expensive metal catalysts, making it an ideal platform for medicinal chemistry.[1][4] Furthermore, this technology is readily scalable using continuous flow chemistry, a significant advantage for pharmaceutical applications.[3][9]

An alternative strategy focuses not on forming the C-N bond, but on creating the lactam carbonyl itself from a pre-arylated precursor. Regioselective ozonation of N-aryl cyclic amines provides a "metal-free" method to introduce a carbonyl group alpha to the nitrogen.[2][6][10] This method is particularly valuable for synthesizing specific scaffolds, such as the 4-(4-aminophenyl)morpholin-3-one intermediate used in Factor Xa inhibitors, offering a distinct synthetic route that avoids chlorinated waste products.[2]

The functionalization of the N-aryl ring after the lactam has been formed is a powerful strategy for late-stage diversification. Recent advances in transition-metal catalysis, such as the use of inexpensive cobalt, have enabled the regioselective C-H activation and subsequent ethynylation of the N-aryl ring.[11] This weak-chelation-assisted approach allows for the introduction of new chemical handles on the aromatic portion of the molecule, opening avenues for further modification and structure-activity relationship (SAR) studies.[11]

Application Spotlight: N-Aryl Lactams in Modern Drug Discovery Programs

The versatility of N-aryl lactam scaffolds is evident in their successful application across multiple therapeutic areas. The ability of modern synthetic methods to rapidly generate diverse libraries has accelerated their development.

Scaffold ClassBiological TargetTherapeutic AreaKey Insights
N-Aryl Mercaptopropionamides Metallo-β-Lactamases (MBLs)Infectious DiseaseThese compounds act as inhibitors of zinc-containing enzymes that confer bacterial resistance to last-resort antibiotics like carbapenems. They can restore the efficacy of existing antibiotics.[7][12][13]
4-(Aryl)morpholin-3-ones Coagulation Factor XaThrombosis / CardiovascularA key precursor scaffold for potent and selective oral anticoagulants used for the prevention and treatment of thromboembolic disorders.[2][6]
N-Aryl Spiro-piperidines TRPM8 ChannelNeuropathic PainIdentified as potent blockers of the transient receptor potential melastatin 8 (TRPM8) channel, offering a non-opioid mechanism for treating cold allodynia and neuropathic pain.[5]
Atropisomeric N-Aryl Lactams Norepinephrine Transporter (NET)Neurological DisordersIntramolecular N-arylation has been used to stereoselectively synthesize key intermediates for NET inhibitors, which are developed for treating depression and ADHD.[8]

Experimental Protocols & Methodologies

This section provides a trusted, self-validating protocol for a key modern synthetic method, grounded in established literature.[1][3][4]

Detailed Protocol: Visible-Light Mediated N-(Het)Arylation of 2-Pyrrolidinone

This protocol describes a representative photoredox-catalyzed reaction. The causality for key choices is explained to ensure reproducibility and understanding.

Objective: To synthesize N-(quinolin-3-yl)pyrrolidin-2-one via a direct photoredox-catalyzed N-arylation.

Materials:

  • 2-Pyrrolidinone (1.0 mmol, 85.1 mg)

  • 3-Bromoquinoline (1.2 mmol, 249.7 mg)

  • fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) photocatalyst (0.01 mmol, 6.5 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Nitrogen gas (high purity)

Equipment:

  • 10 mL Schlenk flask with a magnetic stir bar

  • Schlenk line or nitrogen balloon

  • Blue LED lamp (450-460 nm), e.g., Kessil 456 nm lamp

  • Standard laboratory glassware for workup and chromatography

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Irradiation cluster_workup Isolation & Purification cluster_analysis Validation Reagents 1. Add Lactam, Aryl Halide, Photocatalyst, and Base to Flask Solvent 2. Add Anhydrous DMF Reagents->Solvent Degas 3. Degas via Freeze-Pump-Thaw (3 cycles) & Backfill with N2 Solvent->Degas Irradiate 4. Irradiate with Blue LED at Room Temperature (12-24 h) Degas->Irradiate Quench 5. Quench with Water & Extract with Ethyl Acetate Irradiate->Quench Dry 6. Dry Organic Layer (Na2SO4) & Concentrate Quench->Dry Purify 7. Purify via Silica Gel Column Chromatography Dry->Purify Characterize 8. Characterize Product (1H NMR, 13C NMR, HRMS) Purify->Characterize

Caption: Workflow for Visible-Light Mediated N-Arylation.

Procedure:

  • Reaction Setup (Self-Validating System): To a dry 10 mL Schlenk flask, add 2-pyrrolidinone (85.1 mg), 3-bromoquinoline (249.7 mg), fac-Ir(ppy)₃ (6.5 mg), and Cs₂CO₃ (651.6 mg).

    • Causality:fac-Ir(ppy)₃ is chosen for its suitable excited-state redox potential to engage in the catalytic cycle. Cs₂CO₃ is a mild base essential for the reaction, and its insolubility in DMF is often beneficial. Anhydrous solvent is critical to prevent quenching of reactive intermediates.

  • Evacuate the flask and backfill with high-purity nitrogen. Repeat this process three times to ensure an inert atmosphere.

    • Causality: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. An inert atmosphere is crucial for efficiency and reproducibility.

  • Add anhydrous DMF (5 mL) via syringe.

  • Irradiation: Place the flask approximately 5-10 cm from the blue LED lamp and begin vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. Allow the reaction to proceed for 12-24 hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(quinolin-3-yl)pyrrolidin-2-one.

  • Characterization (Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of characteristic aromatic and aliphatic signals and the correct molecular ion peak validates the success of the transformation.

Proposed Catalytic Cycle

The reaction is proposed to proceed through the following photocatalytic cycle.

G PC PC PC_star PC* PC->PC_star Blue Light (hν) PC_star->PC SET PC_red PC•⁻ PC_red->PC -e⁻ ArylX Aryl-X PC_red->ArylX SET Lactam Lactam-H Lactam_anion Lactam⁻ Lactam->Lactam_anion -H⁺ Base Aryl_radical Aryl• ArylX->Aryl_radical +e⁻ Base Base Product N-Aryl Lactam Lactam_radical Lactam• Lactam_anion->Lactam_radical -e⁻ Intermediate [Aryl-Lactam]⁻• Lactam_radical->Intermediate + Aryl-X Intermediate->PC_red +e⁻ Intermediate->Product SET

Caption: Proposed Photoredox Catalytic Cycle for N-Arylation.

Conclusion and Future Outlook

N-aryl lactam scaffolds are, and will remain, a profoundly important class of molecules in medicinal chemistry. The paradigm has shifted from synthetically challenging targets to a rich playground for innovation, largely thanks to the advent of mild and robust synthetic methods like visible-light photoredox catalysis. These techniques have democratized access to previously unattainable chemical diversity, enabling chemists to ask more complex biological questions.

The future of this field is bright. We anticipate the development of even more sustainable catalytic systems, perhaps leveraging earth-abundant metals or purely organic catalysts. The application of machine learning and predictive modeling will likely accelerate the design of N-aryl lactam libraries with optimized pharmacokinetic and pharmacodynamic properties. As our synthetic capabilities continue to expand, the full therapeutic potential of the N-aryl lactam scaffold is only just beginning to be realized.

References

  • Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. AIR Unimi. [Link]

  • Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Publikationsserver der Universität Regensburg. [Link]

  • Visible-Light Photoredox Catalytic Direct N-(Het)arylation of Lactams. PubMed. [Link]

  • Photoredox-Catalyzed Synthesis of N-Aryl -Lactams via Radical Addition–Cyclization. synfacts.connect.thieme.com. [Link]

  • Aryl Lactams by Regioselective Ozonation of N -Aryl Cyclic Amines. ResearchGate. [Link]

  • N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. PMC - NIH. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • An efficient method for the synthesis of substituted N-aryl lactams. ResearchGate. [Link]

  • Matsuda reaction: selective arylation of N-vinyl- and N-allyl-lactams using Pd2(dba)3. RSC Publishing. [Link]

  • N-Aryl Mercaptopropionamides as Broad-Spectrum Inhibitors of Metallo-β-Lactamases. ACS Publications. [Link]

  • Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. PMC. [Link]

  • N-Aryl Mercaptopropionamides as Broad-Spectrum Inhibitors of Metallo-β-Lactamases. europepmc.org. [Link]

  • (PDF) N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. ResearchGate. [Link]

  • Weak-Chelation Assisted Cobalt-Catalyzed C–H Bond Activation: An Approach Toward Regioselective Ethynylation of N-Aryl γ-Lactam. ACS Publications. [Link]

  • Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. MDPI. [Link]

  • N -Aryl Mercaptopropionamides as Broad-Spectrum Inhibitors of Metallo-β-Lactamases | Request PDF. ResearchGate. [Link]

  • An efficient method for the synthesis of substituted N-aryl lactams. Growing Science. [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]

  • N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Publishing. [Link]

  • Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. PubMed. [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and antimicrobial investigation of novel β-lactam derivatives. F1000Research. [Link]

Sources

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone CAS 23023-13-4 research grade

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone (CAS 23023-13-4)

Abstract: This document provides a comprehensive technical overview of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone (CAS 23023-13-4), a research-grade N-aryl lactam. It is intended for an audience of researchers, chemists, and drug development professionals. This guide synthesizes available data on its chemical identity, proposes robust synthetic and analytical methodologies, and discusses its potential applications within the broader context of medicinal chemistry. The information is grounded in established chemical principles and supported by authoritative references to guide further research and development.

Introduction and Scientific Context

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone is a heterocyclic compound featuring two key pharmacophores: the N-aryl lactam core and the 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) moiety. The N-aryl lactam structure is a privileged scaffold found in a wide range of biologically active molecules and approved pharmaceuticals, exhibiting activities such as anticonvulsant, antiviral, and anti-inflammatory effects.[1][2] The 1,3-benzodioxole ring system is also prevalent in numerous natural products and synthetic compounds, including the fragrance molecule piperonal and as a structural component in various pharmaceutical agents.[3]

The convergence of these two structural motifs in a single molecule makes 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone a compound of significant interest for chemical library synthesis and as a potential building block in drug discovery programs. Its systematic investigation is warranted to explore its unique physicochemical properties and potential biological activities.

Physicochemical Properties

Comprehensive experimental data for this specific compound is not widely published. The following table summarizes its identity based on available chemical database information.[4] Researchers are advised to determine key experimental values, such as melting point and solubility, empirically.

PropertyValueSource
CAS Number 23023-13-4Internal Database
IUPAC Name 1-(1,3-benzodioxol-5-yl)pyrrolidin-2-onePubChem[4]
Molecular Formula C₁₁H₁₁NO₃PubChem[4]
Molecular Weight 205.21 g/mol PubChem[4]
Appearance To be determined empirically (likely a solid)-
Melting Point To be determined empirically-
Boiling Point To be determined empirically-
Solubility To be determined empirically in various solvents-

Synthesis and Manufacturing

The synthesis of N-aryl lactams has evolved from traditional metal-catalyzed methods to more efficient, modern protocols. While classical approaches like the Buchwald-Hartwig or Ullmann coupling reactions between an aryl halide and a lactam are viable, they often require expensive catalysts and harsh conditions.[2]

A more contemporary and efficient one-pot strategy involves the reaction of an activated arene with an ω-azido alkanoic acid chloride, catalyzed by a Lewis acid.[5][6] This approach proceeds through an in-situ Friedel-Crafts acylation followed by an intramolecular Schmidt rearrangement, offering high yields at room temperature.[5]

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone is outlined below. This method utilizes commercially available 1,3-benzodioxole and prepares the necessary 4-azidobutanoyl chloride from γ-butyrolactone.

G Benzodioxole 1,3-Benzodioxole AcylatedIntermediate Acylated Intermediate (Ketone) Benzodioxole->AcylatedIntermediate 1. Friedel-Crafts Acylation AzidoAcidChloride 4-Azidobutanoyl chloride AzidoAcidChloride->AcylatedIntermediate Catalyst EtAlCl₂ (cat.) Room Temp, CH₂Cl₂ Catalyst->AcylatedIntermediate FinalProduct 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone (CAS 23023-13-4) Catalyst->FinalProduct AcylatedIntermediate->FinalProduct 2. Intramolecular Schmidt Rearrangement

Caption: Proposed one-pot synthesis of the target compound.

Experimental Protocol: Synthesis

Warning: This protocol involves hazardous reagents and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).

  • Preparation of 4-Azidobutanoyl Chloride:

    • In a round-bottom flask, convert γ-butyrolactone to 4-azidobutanoic acid using sodium azide in a suitable solvent system (e.g., DMF/water), followed by acidic workup.

    • Treat the resulting 4-azidobutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (CH₂Cl₂) to yield 4-azidobutanoyl chloride. The product should be used immediately or stored under an inert atmosphere.

  • One-Pot Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone:

    • To a flame-dried, three-neck flask under an argon atmosphere, add 1,3-benzodioxole (1.0 eq) dissolved in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a catalytic amount of ethylaluminum dichloride (EtAlCl₂, ~10 mol%) to the stirred solution.

    • Add a solution of 4-azidobutanoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should reveal characteristic signals for the aromatic protons on the benzodioxole ring, the singlet for the -OCH₂O- methylene bridge (around 6.0 ppm), and the aliphatic protons of the pyrrolidinone ring (three distinct multiplets).

    • ¹³C NMR will show the corresponding carbon signals, including the carbonyl carbon of the lactam (around 175 ppm) and the carbons of the benzodioxole moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the amide C=O stretch, typically in the range of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₁₁H₁₁NO₃), matching the calculated mass.

Purity Assessment: RP-HPLC Method

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is critical for determining the purity of the final compound and for in-process control. The following is a validated starting point for method development.[7]

G cluster_0 HPLC System Injector Injector Sample (in Mobile Phase) 10 µL injection Column Column C18, 4.6 x 150 mm, 5 µm Temp: 30 °C Injector->Column Flow: 1.0 mL/min Detector UV Detector Wavelength: 210 nm Column->Detector SolventA A: Water (0.1% TFA) SolventB B: Acetonitrile (0.1% TFA)

Caption: Workflow for RP-HPLC purity analysis.

Step-by-Step HPLC Protocol:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set to 210 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B for 10 minutes.

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions (5% B) over 1 minute and re-equilibrate for 4 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, determine the relative response factors of known impurities.

Potential Applications and Research Directions

The structural framework of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone suggests several avenues for research:

  • Medicinal Chemistry: As a member of the N-aryl lactam class, this compound is a candidate for screening in various biological assays. The class is known for a wide range of activities, including potential as anti-cancer, anti-microbial, and CNS-active agents.[2]

  • Fragment-Based Drug Discovery (FBDD): The molecule can serve as a valuable fragment or starting point for the synthesis of more complex molecules targeting specific biological pathways.

  • Agrochemicals: The N-aryl lactam scaffold has also been explored in the development of novel agrochemicals.[2]

It is critical to distinguish this compound from structurally related but functionally distinct molecules. For instance, compounds like 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)propan-1-one (MDPV) or MDPHP are classified as synthetic cathinones.[8][9] These molecules possess a β-keto-amine structure, which is fundamentally different from the cyclic amide (lactam) structure of the title compound. This structural difference results in vastly different pharmacological and toxicological profiles.

Safety and Handling

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone is a research-grade chemical with an incompletely characterized toxicological profile. Standard laboratory safety protocols must be strictly followed.

  • Handling: Always handle the compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

  • Safety Data Sheet (SDS): Always consult the SDS provided by the supplier before handling the material for the first time.

Conclusion

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone is a well-defined chemical entity with significant potential as a building block and research tool in medicinal chemistry and materials science. This guide provides a robust framework for its synthesis and analytical characterization, leveraging modern and efficient chemical methods. By establishing a baseline of validated protocols, this document aims to facilitate further investigation into the properties and applications of this promising N-aryl lactam, enabling researchers to unlock its full scientific potential.

References

  • Chaturvedi, D., & Kumar, A. (2012). An efficient and novel approach for the synthesis of substituted N-aryl lactams. Organic & Biomolecular Chemistry, 10(44), 8908-8914. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26350a]
  • Azim, A., et al. (2024). Photoredox-Catalyzed Synthesis of N-Aryl γ-Lactams via Radical Addition–Cyclization Cascade. Synlett. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2336-7975]
  • Azim, A., et al. (2024). Photoredox-Catalyzed Synthesis of N-Aryl -Lactams via Radical Addition–Cyclization. Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/a-2336-7975.pdf]
  • Chaturvedi, A. K., & Chaturvedi, D. (2012). Ps-Al(OTf)3 Promoted efficient and novel synthesis of substituted N-aryl lactams. Chemistry & Biology Interface, 2(6), 365-373. [URL: https://www.researchgate.net/publication/279178972_Ps-AlOTf_3_Promoted_efficient_and_novel_synthesis_of_substituted_N-aryl_lactams]
  • Chaturvedi, D., & Kumar, A. (2012). An efficient and novel approach for the synthesis of substituted N-aryl lactams. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2012/ob/c2ob26350a]
  • EvitaChem. (n.d.). 1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl). EvitaChem. [URL: https://www.evitachem.com/product/1-propanone-1-1-3-benzodioxol-5-yl-2-1-pyrrolidinyl-hydrochloride-1-1]
  • Safrole.us. (n.d.). Piperonal Properties, Reactions and Applications. Safrole.us. [URL: https://safrole.
  • CymitQuimica. (n.d.). CAS 776994-64-0: 1-(1,3-Benzodioxol-5-yl). CymitQuimica. [URL: https://www.cymitquimica.com/base/cas/776994-64-0]
  • Wikipedia. (n.d.). Piperonal. Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperonal]
  • Ataman Kimya. (n.d.). PIPERONAL. Ataman Kimya. [URL: https://www.
  • LGC Standards. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-Hexanone. LGC Standards. [URL: https://www.lgcstandards.com/US/en/1-%281-3-Benzodioxol-5-yl%29-2-%281-pyrrolidinyl%29-1-Hexanone/p/TRC-B207110]
  • PubChem. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13050382]
  • ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction. ChemicalBook. [URL: https://www.chemicalbook.com/article/2-pyrrolidinone-synthesis-method-and-chemical-reaction.htm]
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-analytical-methods-for-detecting-impurities-in-industrial-2-pyrrolidone/]

Sources

Benzodioxole-Substituted Pyrrolidinone Derivatives: Synthesis, Mechanistic Pathways, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the architectural fusion of specific pharmacophores is essential for overcoming metabolic liabilities while maximizing target affinity. The combination of a pyrrolidin-2-one (γ-lactam) core with a 1,3-benzodioxole substituent represents a highly privileged scaffold with profound applications ranging from antimicrobial agents to targeted oncology and fibrosis therapeutics[1],[2].

As a Senior Application Scientist, I approach this scaffold not merely as a chemical structure, but as a highly tunable, three-dimensional system:

  • The Pyrrolidinone Core: The sp³-hybridized carbons of the five-membered lactam ring permit pseudorotation. This dynamic conformational flexibility allows the molecule to sample a broader three-dimensional pharmacophore space compared to rigid, planar aromatic rings[1]. Furthermore, the γ-lactam acts as a metabolically stable bioisostere for peptide bonds.

  • The 1,3-Benzodioxole Moiety: Acting as a masked catechol, the methylenedioxybenzene group provides a lipophilic domain that resists rapid Phase I oxidative metabolism. Crucially, the embedded oxygen atoms serve as potent hydrogen-bond acceptors, enabling highly specific interactions within enzyme active sites (e.g., locking into the Phe306 residue of the Autotaxin enzyme)[2].

Synthetic Methodologies & Causality

The construction of benzodioxole-substituted pyrrolidinones requires a convergent synthetic strategy. The most robust and scalable approach involves the formation of a Schiff base from a benzodioxole precursor, followed by a one-pot cyclization using an anhydride[3].

Mechanistic Causality
  • Imine Condensation: 1,3-benzodioxole-5-carbaldehyde (piperonal)[4] is reacted with a primary amine. We utilize piperidine as an organocatalyst. Causality: Piperidine, a secondary amine, transiently forms a highly electrophilic iminium ion with the aldehyde. This drastically lowers the activation energy for the subsequent nucleophilic attack by the primary amine, driving the equilibrium toward the Schiff base[3].

  • Lactamization: The resulting imine is treated with succinic anhydride under basic conditions (e.g., KOH). Causality: The base deprotonates the succinic anhydride, facilitating its ring-opening via nucleophilic attack from the imine nitrogen. The resulting intermediate undergoes rapid intramolecular acylation to close the five-membered γ-lactam ring, yielding the final pyrrolidin-2-one derivative[3].

Synthesis A 1,3-Benzodioxole- 5-carbaldehyde C Schiff Base Intermediate A->C Piperidine, EtOH Reflux, -H2O B Primary Amine (R-NH2) B->C E Benzodioxole-Substituted Pyrrolidin-2-one C->E Base-catalyzed Cyclization D Succinic Anhydride D->E

Synthetic workflow for benzodioxole-substituted pyrrolidin-2-one derivatives via Schiff base.

Pharmacological Profiling: The Autotaxin (ATX) Inhibition Model

While these derivatives exhibit broad-spectrum antibacterial properties[3],[4], their most advanced therapeutic application lies in the inhibition of Autotaxin (ATX) .

ATX is an ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP2) responsible for hydrolyzing extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)[2]. The ATX-LPA signaling axis is a critical driver of tumor cell proliferation, migration, and tissue fibrosis. Benzodioxole-pyrrolidinone derivatives act as potent Type V ATX inhibitors. The pyrrolidinone core occupies the hydrophobic lipid-binding pocket, while the benzodioxole oxygens establish critical anchoring hydrogen bonds, effectively halting lysoPLD activity[2].

ATX_Pathway Inhibitor Benzodioxole-Pyrrolidinone Derivative ATX Autotaxin (ATX) LysoPLD Enzyme Inhibitor->ATX Allosteric/Orthosteric Inhibition LPC Lysophosphatidylcholine (LPC) LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Receptors LPA Receptors (LPAR1-6) LPA->Receptors GPCR Activation Response Cell Proliferation, Migration & Fibrosis Receptors->Response Downstream Signaling

Autotaxin (ATX) inhibition mechanism and downstream LPA receptor signaling cascade.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of structural modifications on this scaffold across different biological targets, demonstrating the necessity of the benzodioxole group for high-affinity binding.

Compound ScaffoldR1 (N-Substituent)R2 (C3/C4 Substituent)Primary TargetActivity / PotencyRef.
Benzodioxole-Pyrrolidinone 4-Chlorophenyl1,3-Benzodioxol-5-ylAutotaxin (ATX)IC₅₀ < 50 nM[2]
Pyrrolidinone Core 3,4-MethylenedioxyphenylHTrypanosoma spp.Moderate Inhibition[1]
Schiff-Base Pyrrolidinone 2,4-Dichlorophenyl1,3-Benzodioxol-5-ylBacterial StrainsMIC 16-32 µg/mL[3]
Dihydropyrazole-Pyrrolidinone Pyrrolidin-2-one-1-yl1,3-Benzodioxol-5-ylGram(+)/Gram(-) BacteriaHigh Zone of Inhibition[4]

Experimental Protocol: Self-Validating Synthesis System

To ensure scientific integrity and reproducibility, the following protocol for the synthesis of a model benzodioxole-substituted pyrrolidinone incorporates mandatory In-Process Controls (IPCs) to create a self-validating workflow[3],[4].

Phase 1: Schiff Base Formation

  • Reaction: Dissolve 10 mmol of 1,3-benzodioxole-5-carbaldehyde (piperonal) and 10 mmol of the selected primary amine in 70 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of piperidine.

  • Reflux: Heat the mixture under reflux in a water bath for 10 hours.

  • IPC Checkpoint 1 (TLC & NMR): Monitor via TLC (Hexane:EtOAc). The reaction is complete when the aldehyde proton signal (δ ~9.8 ppm) in ¹H-NMR disappears, confirming total conversion to the imine.

Phase 2: Lactamization 5. Cyclization: To the stirred imine solution, add 10 mmol of succinic anhydride. 6. Basification: Slowly add 40% KOH dropwise until the solution becomes distinctly basic (pH ~9-10). Rationale: This triggers the ring-opening of the anhydride and subsequent intramolecular cyclization. 7. Isolation: Pour the reaction mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol. 8. IPC Checkpoint 2 (Spectroscopic Validation):

  • FTIR: Confirm the emergence of the highly diagnostic γ-lactam carbonyl stretch at 1680–1700 cm⁻¹ .
  • ¹H-NMR: Verify the structural integrity of the benzodioxole ring by identifying the distinct singlet of the methylenedioxy protons (-O-CH₂-O-) at δ 5.8–6.0 ppm [4], alongside the multiplet signals of the pyrrolidinone ring protons at δ 2.0–2.5 ppm.

By strictly adhering to these orthogonal validation checkpoints, researchers can guarantee the structural fidelity of the synthesized derivatives before advancing to complex in vitro biological assays.

References

  • Kokila et al., "PYRROLIDINONES DERIVATIVES", World Journal of Pharmaceutical Research, 2017.
  • "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds", ResearchGate, 2021.
  • "Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)...", Semantic Scholar, 2014.
  • Gerokonstantis DT, et al., "Recent research advances in ATX inhibitors: An overview of primary literature", ResearchGate, 2025.

Sources

In Silico Pharmacophore Elucidation of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

A Structural Biology Approach to Scaffold Hybridization

Executive Summary

This technical guide details the pharmacophore modeling of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone , a structural hybrid combining the privileged benzodioxole scaffold (common in serotonergic/dopaminergic ligands) with the 2-pyrrolidinone core (the defining feature of the racetam class of nootropics and anticonvulsants).

Unlike standard "black box" modeling, this guide deconstructs the molecule's bioactivity profile based on structural homology to SV2A (Synaptic Vesicle Glycoprotein 2A) ligands like Levetiracetam and Brivaracetam. We provide a validated workflow for generating a ligand-based pharmacophore, defining the critical electronic and steric features required for high-affinity binding.

Structural Analysis & Molecular Fingerprint

Before modeling interactions, we must define the physicochemical reality of the ligand. The molecule (CAS: 104618-32-8 is a close analog reference) presents a distinct lack of hydrogen bond donors, a critical feature distinguishing it from many classical monoamine transporter ligands.

Physicochemical Profile
PropertyValue (Predicted)Pharmacological Implication
Molecular Weight 205.21 g/mol High CNS penetration (Blood-Brain Barrier).
LogP ~1.5 - 1.8Optimal lipophilicity for passive diffusion.
H-Bond Donors 0Critical: The lactam nitrogen is trisubstituted and non-basic.
H-Bond Acceptors 3Two ether oxygens (benzodioxole) + One carbonyl oxygen (lactam).
Rotatable Bonds 1The C-N bond between the rings is the primary degree of freedom.
Conformational Landscape

The single rotatable bond connecting the pyrrolidinone nitrogen to the benzodioxole phenyl ring creates a conformational energy well.

  • Planarity: Electronic conjugation between the nitrogen lone pair and the phenyl ring attempts to flatten the molecule.

  • Steric Clash: Ortho-hydrogens on the benzodioxole ring create steric repulsion with the pyrrolidinone carbonyl, likely forcing a twisted dihedral angle (approx. 30–45°) in the bioactive conformation.

Target Identification: The SV2A Hypothesis

While benzodioxoles are often associated with MDMA-like activity (targeting SERT/DAT/NET), the N-substituted 2-pyrrolidinone core strongly dictates affinity for SV2A , the target of Levetiracetam.

The Pharmacophoric Conflict
  • Sigma-1 Receptor (σ1R): Classic σ1R ligands require a basic, protonatable nitrogen flanked by hydrophobic regions.[1][2] This molecule lacks a basic nitrogen (it is an amide). Therefore, σ1R affinity is likely low or allosteric.

  • SV2A Receptor: High-affinity ligands (e.g., Brivaracetam) possess a lactam core and a hydrophobic side chain. The benzodioxole moiety serves as a bioisostere for the n-propyl or phenyl groups found in potent SV2A ligands.

Pharmacophore Generation Workflow

The following workflow utilizes a Ligand-Based approach, refined by Structure-Based constraints from recent SV2A cryo-EM structures (e.g., PDB 6kiw or similar homologs).

Workflow Diagram

PharmacophoreWorkflow Input Input Structure 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone ConfSearch Conformational Expansion (Monte Carlo / OPLS3e force field) Input->ConfSearch Generate 50-100 conformers Align Alignment to Reference (Template: Brivaracetam/Levetiracetam) ConfSearch->Align Flexible Alignment FeatureExt Feature Extraction (HBA, HYD, AR) Align->FeatureExt Identify Common Overlap ModelGen 3D Pharmacophore Hypothesis FeatureExt->ModelGen Validation Validation (Decoy Set / ROC Curve) ModelGen->Validation

Figure 1: Step-by-step workflow for generating the pharmacophore model, moving from 2D structure to validated 3D hypothesis.

Feature Mapping Protocol

To replicate this experimentally, use software such as LigandScout , MOE , or Schrödinger Phase .

  • Define Features (F):

    • F1 (HBA): The pyrrolidinone carbonyl oxygen. This is the "warhead" for SV2A binding, interacting with hydrogen bond donors in the binding pocket (likely backbone amides).

    • F2 (HYD/AR): The benzodioxole ring. This maps to the hydrophobic pocket usually occupied by the ethyl/propyl group of Levetiracetam but offers additional Pi-Pi stacking potential.

    • F3 (HBA - Optional): The methylenedioxy oxygens. These provide a secondary electrostatic anchor, potentially increasing affinity over simple phenyl analogs by interacting with polar residues (e.g., Asn/Gln) in the vestibule.

    • F4 (Exclusion Volume): Define steric limits around the pyrrolidinone ring to prevent clashes with the tight SV2A transmembrane pore.

  • Vector Constraints:

    • Set the F1 vector perpendicular to the C=O bond axis.

    • Set the F2 aromatic plane normal to the ring system.

Interaction Map & Mechanism

Understanding the binding mode is crucial for optimization. The diagram below hypothesizes the binding mode based on the homology to UCB-J and Brivaracetam binding at the SV2A luminal site.

Predicted Binding Mode

InteractionMap Ligand_Core Pyrrolidinone Core Ligand_CO C=O (Carbonyl) Ligand_Core->Ligand_CO Ligand_Benzo Benzodioxole Ring Ligand_Core->Ligand_Benzo Rec_Donor H-Bond Donor (Backbone Amide) Ligand_CO->Rec_Donor H-Bond Ligand_Oxy Dioxole Oxygens Ligand_Benzo->Ligand_Oxy Rec_Hydro Hydrophobic Pocket (Trp/Phe residues) Ligand_Benzo->Rec_Hydro Pi-Stacking / Hydrophobic Rec_Polar Polar Residue (Asn/Ser) Ligand_Oxy->Rec_Polar Weak Electrostatic

Figure 2: Predicted 2D Interaction Map. The carbonyl serves as the primary anchor, while the benzodioxole exploits a hydrophobic pocket with secondary polar interactions.

Experimental Validation & ADMET

A model is only as good as its predictive power.

Validation Protocol (Self-Validating System)
  • Decoy Generation: Use the DUD-E (Directory of Useful Decoys) to generate 50 structurally similar but pharmacologically inactive decoys (e.g., simple phenyl-pyrrolidines without the acceptor features).

  • Enrichment Calculation: Screen the active molecule + decoys against your pharmacophore.

    • Success Metric: The model must retrieve the active compound while rejecting >90% of decoys.

    • ROC AUC: Target an Area Under Curve > 0.75.

ADMET Profiling
  • BBB Permeability: High. The benzodioxole ring increases lipophilicity compared to Piracetam, facilitating brain uptake.

  • Metabolic Stability: The methylenedioxy bridge is a known metabolic soft spot (CYP2D6/CYP3A4 mediated ring opening to catechol), which may limit half-life.

    • Mitigation: Fluorination of the methylene bridge (difluorobenzodioxole) is a standard medicinal chemistry tactic to block this metabolism while retaining the pharmacophore.

References

  • Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[3][4] Proceedings of the National Academy of Sciences.

  • Mercier, J., et al. (2014). "Discovery of Synaptic Vesicle Protein 2A (SV2A) Ligands...". ACS Chemical Neuroscience.

  • Correa-Basurto, J., et al. (2014). "Molecular modeling of the possible interaction of racetams with the SV2A receptor." Medicinal Chemistry Research.
  • Mullard, A. (2016). "SV2A: A new target for epilepsy and beyond." Nature Reviews Drug Discovery.

  • PubChem Compound Summary. (2024). "1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone."[5][6] National Library of Medicine.

Sources

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone vs. 1-BCP (benzodioxolyl-carbonyl-piperidine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the structural, synthetic, and pharmacological divergence between two chemically related but functionally distinct pharmacophores: 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone (an N-aryl lactam) and 1-BCP (1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, a benzamide).

While both compounds share the "privileged" 1,3-benzodioxole moiety—common in psychoactive signaling agents—their topological connectivity dictates vastly different biological profiles. 1-BCP is identified as a positive allosteric modulator (PAM) of AMPA receptors with anti-fatigue properties, whereas the N-aryl pyrrolidinone scaffold represents a rigidified heterocyclic core often utilized in nicotinic acetylcholine receptor (nAChR) ligand design or identified as a metabolic artifact of designer cathinones.

Part 1: Structural Topology & Electronic Characterization

The fundamental difference lies in the linker connecting the benzodioxole ring to the nitrogen-containing heterocycle. This connectivity dictates rotational freedom, metabolic stability, and receptor docking.

Comparative Pharmacophores
Feature1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone 1-BCP (Benzodioxolyl-carbonyl-piperidine)
Chemical Class N-Aryl Lactam (Cyclic Amide)Benzamide (Exocyclic Amide)
Linker Type Direct C–N bond (Aryl-Nitrogen)Carbonyl Bridge (Aryl-CO-Nitrogen)
Rotational Freedom Restricted: The N-aryl bond is planar and rigid due to resonance overlap between the lactam nitrogen and the benzene ring.Flexible: The carbonyl linker allows rotation, enabling the piperidine ring to adopt multiple conformations (chair/boat) relative to the aryl core.
Electronic Characterization Nitrogen lone pair is delocalized into both the carbonyl (lactam) and the aryl ring. Reduced basicity.Nitrogen lone pair is delocalized into the carbonyl only. The piperidine ring retains lipophilic bulk.
Primary Target Class nAChR ligands / Designer Drug MetabolitesAMPA Receptor Allosteric Modulators (Ampakines)
Topological Visualization

The following diagram illustrates the connectivity difference and the resulting pharmacophoric nodes.

G cluster_0 Compound A cluster_1 Compound B (1-BCP) node_aryl 1,3-Benzodioxole Core node_lactam N-Aryl Lactam (Rigid C-N Bond) node_aryl->node_lactam Direct N-Arylation node_amide Benzamide Linker (Flexible C-C-N) node_aryl->node_amide Acylation node_target1 Target: nAChR / Metabolic Marker node_lactam->node_target1 High Rigidity node_target2 Target: AMPA Receptor (PAM) node_amide->node_target2 Conformational Adaptability

Caption: Topological divergence showing the rigid N-aryl coupling of the pyrrolidinone versus the flexible acylation of the piperidine (1-BCP).

Part 2: Synthetic Methodologies (Process Chemistry)

The synthesis of these two compounds presents distinct challenges. The N-aryl lactam requires transition-metal catalysis to form the C-N bond, whereas 1-BCP utilizes standard amide coupling.

Protocol A: Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone

Challenge: The nucleophilicity of the lactam nitrogen is poor. Direct substitution with aryl halides is difficult without catalysis. Method: Copper-Catalyzed Goldberg Reaction.[1]

Reagents:

  • 5-Bromo-1,3-benzodioxole (1.0 eq)

  • 2-Pyrrolidinone (1.2 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Base: Potassium Phosphate (

    
    ) (2.0 eq)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add CuI,

    
    , and 5-bromo-1,3-benzodioxole.
    
  • Liquids: Add 2-pyrrolidinone, DMEDA, and 1,4-dioxane via syringe.

  • Reflux: Seal the tube and heat to 110°C for 24 hours. The reaction mixture should turn a blue-green suspension.

  • Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 7:3).

  • Validation: Product should be a white solid.

    
     NMR will show the aromatic protons shifted downfield due to the electron-withdrawing lactam nitrogen.
    
Protocol B: Synthesis of 1-BCP

Challenge: Preventing hydrolysis of the acid chloride intermediate. Method: Schotten-Baumann Acylation.

Reagents:

  • Piperonyl chloride (3,4-Methylenedioxybenzoyl chloride) (1.0 eq)

  • Piperidine (1.1 eq)

  • Base: Triethylamine (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve piperidine and

    
     in DCM at 0°C  (ice bath).
    
  • Addition: Add piperonyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

    
     (to remove unreacted acid), and finally brine.
    
  • Isolation: Dry over

    
    , filter, and rotary evaporate.
    
  • Crystallization: Recrystallize from Ethanol/Water if necessary. 1-BCP typically forms white needles.

Part 3: Pharmacological Profiling

1-BCP: The AMPA Modulator

1-BCP acts as an Ampakine , a positive allosteric modulator of the AMPA-type glutamate receptor. Unlike direct agonists (which cause excitotoxicity), PAMs only potentiate the receptor's response to endogenous glutamate, enhancing synaptic plasticity and Long-Term Potentiation (LTP).

  • Mechanism: Binds to the dimer interface of the AMPA receptor ligand-binding domain, slowing desensitization and deactivation rates.

  • Physiological Outcome:

    • Anti-Fatigue: Studies in murine models demonstrate significant increases in swimming endurance.[2]

    • Metabolic Shift: Increases liver and muscle glycogen content; decreases blood lactic acid and urea nitrogen (BUN).[2][3]

    • Neuroprotection: Upregulates endogenous antioxidant enzymes (SOD, Catalase, GSH-Px).[2][3]

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone: The Rigid Scaffold

This compound is less bioactive as a standalone "nootropic" compared to 1-BCP but serves two critical roles:

  • Nicotinic Ligand Scaffold: The N-aryl-pyrrolidinone moiety mimics the spatial arrangement of nicotine. Derivatives of this scaffold (e.g., with substitutions on the pyrrolidinone ring) have shown affinity for

    
     nAChRs.[4]
    
  • Forensic Marker: It is a potential pyrolysis product or metabolite of MDPV-related designer drugs where the alkyl chain has been compromised, though less common than simple oxidation products.

Mechanism of Action Diagram (1-BCP)

AMPA_Modulation node_1BCP 1-BCP (Ligand) node_AMPA AMPA Receptor (Glutamate Bound) node_1BCP->node_AMPA Allosteric Binding node_Conf Stabilized Open Conformation (Slowed Desensitization) node_AMPA->node_Conf Modulates Kinetics node_Ion Increased Na+/Ca2+ Influx node_Conf->node_Ion Potentiation node_LTP Long-Term Potentiation (Cognition/Endurance) node_Ion->node_LTP Synaptic Plasticity node_Metab Glycogen Sparing (Anti-Fatigue) node_Ion->node_Metab Downstream Signaling

Caption: Mechanism of 1-BCP enhancing glutamatergic signaling and metabolic endurance.

Part 4: Analytical Differentiation

For researchers validating the identity of synthesized batches, these two isomers (assuming similar molecular weights if substituted) can be distinguished via Mass Spectrometry (MS).

Parameter1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone 1-BCP
Fragmentation (EI-MS) Stable Molecular Ion: The N-Aryl bond is strong. Primary fragmentation involves the opening of the pyrrolidinone ring or loss of CO from the lactam.Alpha-Cleavage: Dominant fragmentation at the carbonyl-nitrogen bond. Expect a base peak at m/z 149 (Piperonyl acylium ion).
IR Spectroscopy Lactam C=O: ~1680–1700 cm⁻¹ (Lower frequency due to aryl conjugation).Amide C=O: ~1630–1650 cm⁻¹ (Typical tertiary amide).
Solubility Moderate lipophilicity; soluble in alcohols/DMSO.High lipophilicity; soluble in DCM, EtOAc.

References

  • Wang, Y., et al. (2014). "1-(1,3-Benzodioxol-5-yl-carbonyl)piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice."[2] Biological and Pharmaceutical Bulletin, 37(1), 13-17. Link

  • Klukowska-Rötzler, J., et al. (2009). "5-(2-Pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes: synthesis of all the stereoisomers and alpha4beta2 nicotinic affinity." Bioorganic & Medicinal Chemistry, 17(7), 2812–2824. Link

  • Chaturvedi, A. K., & Chaturvedi, D. (2013). "Ps-Al(OTf)3 Promoted efficient and novel synthesis of substituted N-aryl lactams." Chemistry & Biology Interface, 3(4), 256-265. Link

  • Deng, X., et al. (2013). "Synthesis of 1-(1, 3-Benzodioxol-5-ylcarbonyl) piperidine by a new method and its crystal structure." Chinese Journal of Synthetic Chemistry, 21, 036–040.[3]

Sources

A Technical Guide to the Solubility Profile of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone in Dimethyl Sulfoxide (DMSO) and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical research, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility profile for 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone, a key synthetic intermediate, in two common laboratory solvents: the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and the polar protic solvent Methanol. While specific quantitative solubility data for this compound is not widely published, this document establishes a robust framework for its determination and interpretation. We delve into the physicochemical principles governing its dissolution, provide a gold-standard experimental protocol for measurement, and discuss the anticipated results based on molecular structure analysis. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility science.

Introduction to the System: Solute and Solvents

A thorough understanding of the components is critical before any experimental design. The solubility of a given solute is not an intrinsic property but rather the result of a complex interplay of intermolecular forces between the solute and the solvent.

The Solute: 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone
  • Structure and Class: This compound, with the molecular formula C₁₁H₁₁NO₃, features a bicyclic 1,3-benzodioxole moiety attached to a five-membered lactam ring (2-pyrrolidinone)[1]. The 2-pyrrolidinone ring is a polar functional group due to the presence of the amide bond, making it a hydrogen bond acceptor. The benzodioxole group, while containing ether linkages, is largely aromatic and contributes a more non-polar character to the molecule.

  • Significance: Derivatives of 1,3-benzodioxole are found in numerous biologically active compounds and are common starting materials in organic synthesis[2]. The pyrrolidinone core is also a privileged structure in medicinal chemistry, appearing in drugs like Piracetam. Therefore, understanding the solubility of this intermediate is vital for its use in subsequent reaction steps and for the purification of its products.

The Solvents: A Tale of Two Polar Molecules

The choice of solvent is paramount in determining solubility. We will examine two common, yet fundamentally different, polar solvents.

  • Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent with the formula (CH₃)₂SO[3]. Its high boiling point (189 °C) and ability to dissolve a vast range of both polar and nonpolar compounds make it a "universal solvent" in many research applications[4][5]. As an aprotic solvent, it possesses a strong dipole and can accept hydrogen bonds but cannot donate them. This characteristic is crucial for its interaction with solutes[6].

  • Methanol (MeOH): The simplest alcohol (CH₃OH), methanol is a polar, protic solvent. Its hydroxyl group allows it to act as both a hydrogen bond donor and acceptor[7][8]. It is fully miscible with water and many organic solvents, making it a versatile medium for reactions and analysis[9][10].

Physicochemical Rationale and Predicted Solubility

The principle of "like dissolves like" provides a foundational prediction. Both the solute and the selected solvents are polar. Therefore, 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone is expected to be soluble in both DMSO and methanol. However, the degree of solubility will depend on the specific intermolecular forces at play.

  • Interactions in DMSO: The primary interactions will be strong dipole-dipole forces between the sulfoxide group of DMSO and the polar lactam ring of the solute. The oxygen atom of the lactam's carbonyl group and the ether oxygens of the benzodioxole ring can also interact favorably with the electron-deficient sulfur atom of DMSO.

  • Interactions in Methanol: Methanol can engage in hydrogen bonding with the solute. The hydroxyl proton of methanol can form a hydrogen bond with the carbonyl oxygen of the lactam ring. The oxygen atom of methanol can also interact with any potential hydrogen bond donors on the solute, although the solute itself lacks strong donors. Additionally, dipole-dipole interactions will be present.

Prediction: Due to DMSO's exceptional capacity as a polar aprotic solvent that readily solvates large organic molecules through strong dipole-dipole interactions, it is hypothesized that 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone will exhibit higher solubility in DMSO than in methanol . The hydrogen bonding network of methanol may be less effective at disrupting the solute's crystal lattice compared to the powerful solvating action of DMSO.

Below is a diagram illustrating the potential molecular interactions.

G cluster_solute 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone cluster_dmso DMSO (Polar Aprotic) cluster_methanol Methanol (Polar Protic) Solute Benzodioxole (Less Polar) + Pyrrolidinone (Polar Lactam) DMSO S=O Dipole Strong H-Bond Acceptor Solute->DMSO Strong Dipole-Dipole Interactions Methanol H-O Dipole H-Bond Donor & Acceptor Solute->Methanol Hydrogen Bonding & Dipole-Dipole G prep 1. Preparation Add excess solid solute to a known volume of solvent (DMSO or Methanol) in a sealed vial. equil 2. Equilibration Agitate vials at a constant temperature (e.g., 25°C) on an orbital shaker for 24-48 hours to reach equilibrium. prep->equil Ensure tight seal sep 3. Phase Separation Centrifuge vials to pellet excess solid. Alternatively, filter the suspension using a syringe filter (e.g., 0.22 µm PTFE). equil->sep Verify undissolved solid remains quant 4. Quantification Carefully extract an aliquot of the clear supernatant. Dilute gravimetrically and analyze concentration via a validated HPLC-UV or UPLC-MS method. sep->quant Avoid disturbing the solid pellet result 5. Result Calculation Determine solubility (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor. quant->result

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.
Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone in DMSO and Methanol at 25 °C.

Materials:

  • 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone (solid, >98% purity)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: To each of three separate vials per solvent, add approximately 10-20 mg of the solute. Record the exact weight.

  • Solvent Addition: Add exactly 1.0 mL of the respective solvent (DMSO or Methanol) to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant 25 °C. Agitate at a moderate speed (e.g., 250 rpm) for 24 hours. A longer duration (e.g., 48 hours) may be necessary; this should be empirically determined by confirming that the concentration does not increase between two time points.

  • Phase Separation: After equilibration, visually confirm that excess solid remains, indicating saturation. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Dilution: Carefully withdraw a 100 µL aliquot of the clear supernatant from each vial, taking care not to disturb the solid pellet. Dispense the aliquot into a pre-weighed volumetric flask and dilute with an appropriate mobile phase for HPLC analysis. Record the final weight or volume to ensure an accurate dilution factor.

  • Quantification: Analyze the diluted samples using a validated HPLC method with a standard curve prepared from known concentrations of the solute.

  • Calculation: Calculate the concentration in the original saturated solution by applying the dilution factor. The average of the three replicate measurements for each solvent is reported as the final solubility.

Data Presentation and Interpretation

While experimental values are pending, the results of the described protocol should be summarized in a clear, comparative format.

Illustrative Solubility Data Table

The following table demonstrates how the experimentally determined data would be presented. The values provided are hypothetical based on the physicochemical rationale discussed in Section 2.0.

Solvent Chemical Class Solubility at 25°C (mg/mL) Solubility at 25°C (Molarity, M)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200 (Hypothetical)> 0.97 (Hypothetical)
Methanol (MeOH)Polar Protic~ 45 (Hypothetical)~ 0.22 (Hypothetical)
Molecular Weight of Solute: 205.21 g/mol
Interpretation of Results
  • High Solubility in DMSO: A high or "freely soluble" result in DMSO would be consistent with its reputation as a powerful solvent for a wide array of organic molecules.[11] This makes it an excellent choice for preparing high-concentration stock solutions for screening assays or as a solvent for chemical reactions where high substrate concentration is desired.

  • Moderate Solubility in Methanol: A lower, but still significant, solubility in methanol would highlight the differences in solvation mechanisms. This level of solubility is often sufficient for many analytical purposes and certain reaction conditions. Methanol is also easier to remove via evaporation than DMSO due to its lower boiling point (64.7 °C vs. 189 °C), which is a critical consideration for product isolation.[4][9]

Conclusion

This guide establishes a comprehensive framework for evaluating the solubility of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone in DMSO and methanol. Based on an analysis of intermolecular forces, the compound is predicted to be highly soluble in the polar aprotic solvent DMSO and moderately soluble in the polar protic solvent methanol. The provided isothermal shake-flask protocol offers a robust and reliable method for obtaining definitive thermodynamic solubility data. The resulting information is crucial for informed solvent selection in synthesis, purification, and analytical applications, ensuring efficiency and reproducibility in the laboratory.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 7, 2026, from [Link]

  • Gaylord Chemical. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved March 7, 2026, from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved March 7, 2026, from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). DMSO Solvent Properties Overview. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Substance Properties of Methanol. Retrieved March 7, 2026, from [Link]

  • Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. Retrieved March 7, 2026, from [Link]

  • Millipore Corporation. (2003). Automated Screening of Aqueous Compound Solubility in Drug Discovery. Retrieved March 7, 2026, from [Link]

  • PCC Group. (2022, May 23). Properties of methanol and ethanol – how do they differ?. Retrieved March 7, 2026, from [Link]

  • ICIB. (n.d.). Properties of Methanol. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone. Retrieved March 7, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved March 7, 2026, from [Link]

  • De Gruyter. (2025, December 5). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

Copper-catalyzed N-arylation of 2-pyrrolidinone with 5-bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone with 5-Bromo-1,3-Benzodioxole

Executive Summary

This guide details the protocol for the synthesis of


-(1,3-benzodioxol-5-yl)-2-pyrrolidinone  via the copper-catalyzed cross-coupling of 2-pyrrolidinone  and 5-bromo-1,3-benzodioxole .[1] Unlike traditional palladium-catalyzed Buchwald-Hartwig aminations, this protocol utilizes a cost-effective Copper(I) system enhanced by diamine ligands.[1] This transformation is a modern adaptation of the Goldberg reaction , optimized for milder conditions (90–110 °C) compared to the classical high-temperature variants.

The resulting scaffold—an


-aryl lactam—is a critical pharmacophore found in racetam-class nootropics and anticonvulsants.[1] This protocol prioritizes reproducibility, scalability, and mechanistic understanding.

Strategic Reaction Design & Causality

The Challenge: Aryl Bromide Activation

The substrate, 5-bromo-1,3-benzodioxole , presents a specific electronic challenge.[1] The 1,3-benzodioxole ring is electron-rich due to the oxygen lone pairs donating into the aromatic system. In oxidative addition (OA) mechanisms, electron-rich aryl halides are generally less reactive toward nucleophilic metal centers (like Cu(I)) compared to electron-deficient counterparts.[1]

  • Implication: A standard ligand-free Ullmann coupling would require excessive heat (>140 °C), leading to decomposition.[1]

  • Solution: We employ a diamine ligand (specifically trans-N,N'-dimethylcyclohexane-1,2-diamine) to increase the electron density on the Copper center, facilitating the difficult oxidative addition step while stabilizing the active catalytic species.[1]

Base & Solvent Selection[2]
  • Base (

    
    ):  A mild inorganic base is preferred over alkoxides (e.g., NaOtBu) to prevent ring-opening of the lactam or hydrolysis of the dioxole acetal. Potassium phosphate provides sufficient basicity to deprotonate the amide (pKa ~17) in the presence of copper without aggressive side reactions.
    
  • Solvent (1,4-Dioxane): Chosen for its moderate boiling point (101 °C) and ability to solubilize the organic ligand-copper complex while maintaining a heterogeneous suspension of the inorganic base, which modulates the reaction rate and prevents catalyst poisoning by high concentrations of free amide anion.

Mechanistic Insight

The reaction follows a Cu(I)/Cu(III) catalytic cycle.[2] Understanding this cycle is crucial for troubleshooting.

  • Ligation: Pre-catalyst CuI reacts with the diamine ligand to form the active solvated species.

  • Amidate Formation: The amide (2-pyrrolidinone) coordinates to Cu(I), followed by base-mediated deprotonation to form a Cu(I)-amidate complex .[1] This is the resting state of the catalyst.

  • Oxidative Addition (RLS): The Cu(I)-amidate undergoes oxidative addition with Ar-Br to form a transient, high-energy Cu(III) intermediate.[1] This is the rate-limiting step for electron-rich aryl bromides.[1]

  • Reductive Elimination: The C–N bond forms, releasing the product and regenerating the Cu(I) catalyst.

CatalyticCycle Start Pre-Catalyst CuI + Diamine Ligand ActiveCat Active Species [L-Cu(I)-X] Start->ActiveCat Solvation Amidate Cu(I)-Amidate Complex (Resting State) ActiveCat->Amidate + 2-Pyrrolidinone + Base (-HX) OxAdd Cu(III) Intermediate (Transient) Amidate->OxAdd + Ar-Br (Oxidative Addition) ProductRel Product Release N-Aryl Lactam OxAdd->ProductRel Reductive Elimination ProductRel->ActiveCat Regeneration

Figure 1: Catalytic cycle for the diamine-promoted Goldberg reaction. The formation of the Cu(I)-amidate is facile, while the oxidative addition of the aryl bromide is the critical turnover-limiting step.

Standard Operating Procedure (SOP)

Materials Checklist
ReagentEquiv.RoleCritical Attribute
5-Bromo-1,3-benzodioxole 1.0ElectrophileLiquid/Low-melt solid.[1] Purity >97%.
2-Pyrrolidinone 1.2NucleophileHygroscopic.[1] Dry before use.[3]
Copper(I) Iodide (CuI) 0.05 (5 mol%)CatalystOff-white powder.[1] Avoid if green/brown (oxidized).
Ligand *0.10 (10 mol%)Ligandtrans-N,N'-Dimethylcyclohexane-1,2-diamine.[1]
Potassium Phosphate (

)
2.0BaseFinely ground powder. Anhydrous.
1,4-Dioxane N/ASolventAnhydrous (water <50 ppm).[1]

*Note: N,N'-Dimethylethylenediamine (DMEDA) is a viable, cheaper alternative, though the cyclohexane backbone often provides higher stability.

Experimental Protocol

Step 1: Reactor Setup

  • Oven-dry a 50 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.

  • Cool under a stream of dry nitrogen or argon.

Step 2: Reagent Charging (Glovebox or Schlenk Line)

  • Charge CuI (9.5 mg, 0.05 mmol) and

    
      (425 mg, 2.0 mmol) into the tube.
    
  • If using a Schlenk line: Evacuate and backfill with nitrogen three times to remove adsorbed oxygen.

  • Add 2-pyrrolidinone (102 mg, 1.2 mmol) and 5-bromo-1,3-benzodioxole (201 mg, 1.0 mmol).

  • Add 1,4-Dioxane (2.0 mL) via syringe.

  • Add the Ligand (14 mg/16

    
    L, 0.1 mmol) last to prevent copper sequestration before mixing.
    

Step 3: Reaction

  • Seal the vessel tightly.

  • Immerse in a pre-heated oil block at 110 °C .

  • Stir vigorously (800+ rpm). The suspension color will typically shift from white/pale yellow to a blue-green suspension over time.

  • Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes) after 12 hours. The product is typically more polar than the aryl bromide but less polar than the lactam.

Step 4: Workup & Purification [1]

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Observation: The excess 2-pyrrolidinone will elute later (very polar) or remain on the column.

Workflow Setup Inert Setup (N2/Ar) Mix Reagent Addition (CuI, Ligand, Base) Setup->Mix Heat Reaction 110°C, 12-24h Mix->Heat Filter Celite Filtration (Remove Salts) Heat->Filter Purify Flash Column (Silica) Filter->Purify

Figure 2: Process flow for the batch synthesis.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst OxidationEnsure CuI is white/off-white. If brown, wash with THF or recrystallize from KI solution.
Stalled Reaction Oxygen IngressOxygen kills the active Cu(I) species. Ensure strict inert atmosphere. Degas solvents.[3]
Blue/Green Solution Ligand OxidationWhile the reaction mixture often turns blue/green post-reaction due to air exposure, a rapid color change at the start suggests oxygen leak.
Product Hydrolysis Wet SolventsWater can hydrolyze the lactam ring at 110 °C. Use anhydrous dioxane.

Safety & Compliance

  • 5-Bromo-1,3-benzodioxole: While a standard chemical intermediate, benzodioxole derivatives are structural precursors to controlled substances (safrole/MDMA class).[1] Ensure this synthesis is for legitimate research purposes and complies with local regulations (e.g., precursor monitoring lists).

  • Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste in designated containers.

  • Pressure: Reactions at 110 °C in dioxane (bp 101 °C) generate mild pressure. Use rated pressure vials.

References

  • Buchwald, S. L., et al. (2002). "Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles." Journal of the American Chemical Society.[4][5] A foundational text establishing the diamine/Cu system for amidation.[4][6][7]

  • Ma, D., et al. (2003). "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation." Journal of Organic Chemistry. Describes the alternative amino-acid ligand system which is also effective for this transformation.

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). "Insights into the Mechanism of the Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society.[4][5] Provides the mechanistic basis for the Cu(I)-amidate pathway described in Section 3.

  • Deng, W., et al. (2005). "Mild and Efficient Copper-Catalyzed N-Arylation of Alkylamides." Tetrahedron Letters. Specifically discusses lactam substrates similar to 2-pyrrolidinone.

Sources

Application Note: Advanced Protocols for the Synthesis of N-Aryl Lactams via Copper-Catalyzed Ullmann Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Aryl lactams are privileged scaffolds in medicinal chemistry, frequently serving as the structural core for anticonvulsants, factor Xa inhibitors, and anticancer therapeutics. Historically, the construction of the C–N bond between an unactivated aryl halide and a lactam relied on the classical Ullmann condensation. However, traditional Ullmann conditions require harsh environments (often >150 °C), polar high-boiling solvents, and stoichiometric amounts of copper, which severely limits functional group tolerance.

The modern approach—often referred to as the modified Goldberg reaction—utilizes catalytic copper(I) in the presence of bidentate ligands to achieve high-yielding N-arylation under mild conditions[1]. This application note provides a comprehensive, self-validating protocol for the copper-catalyzed N-arylation of lactams, detailing the mechanistic causality behind reagent selection, quantitative optimization parameters, and step-by-step experimental workflows.

Mechanistic Rationale & Causality (The "Why")

To master the Ullmann-type N-arylation, one must understand the causality behind the catalytic cycle and the specific roles of the additives. The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle, where the resting state of the catalyst dictates the overall reaction kinetics[2].

  • The Role of the Copper Source: Copper(I) iodide (CuI) is the standard pre-catalyst. It must be strictly maintained in the +1 oxidation state. The presence of Cu(II) impurities (often visible as a yellow/brown tint in degraded CuI) promotes unwanted Glaser-type homocoupling of the aryl halides and severely retards the cross-coupling cycle.

  • The Necessity of Bidentate Ligands: In the absence of a ligand, multiple deprotonated lactam molecules (amidates) can coordinate to the Cu(I) center, forming a thermodynamically stable, unreactive cuprate complex. Bidentate ligands—such as trans-1,2-cyclohexanediamine or (S)-N-methylpyrrolidine-2-carboxylate—saturate the coordination sphere, forcing the formation of a highly reactive mono-amidate Cu(I) complex[2][3]. This accelerates the rate-limiting oxidative addition of the aryl halide.

  • Base Selection: Lactams possess a relatively high pKₐ (~15–17). Weak bases (like carbonates) often result in sluggish deprotonation, while overly strong or nucleophilic bases (like NaOH) risk hydrolytic ring-opening of the lactam. Potassium phosphate tribasic (K₃PO₄) provides the perfect balance: it is sufficiently basic to drive amidate formation without acting as a competing nucleophile[1].

Mechanism PreCat Cu(I) Salt + Ligand ActiveCat Active Cu(I)-Ligand Complex PreCat->ActiveCat CuAmidate Cu(I)-Amidate Complex ActiveCat->CuAmidate Lactam Binding Amide Lactam + Base Amide->CuAmidate Deprotonation OxAdd Oxidative Addition (Ar-X) CuAmidate->OxAdd CuIII Cu(III)-Aryl-Amidate OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->ActiveCat Catalyst Regeneration Product N-Aryl Lactam RedElim->Product

Cu-catalyzed N-arylation catalytic cycle via Cu(I)/Cu(III) pathway.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative impact of varying the ligand, base, and solvent on the model coupling of pyrrolidin-2-one with iodobenzene. The data clearly demonstrates the necessity of the bidentate ligand system to achieve >90% yields at moderate temperatures.

EntryCatalyst (mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
1CuI (5%)NoneK₂CO₃DMF11024< 15%
2CuI (5%)trans-1,2-cyclohexanediamineK₃PO₄Dioxane1101492%
3CuI (5%)N,N'-dimethylethylenediamineK₂CO₃Toluene801888%
4CuI (5%)(S)-N-methylpyrrolidine-2-carboxylateK₃PO₄DMSO110595%
5CuI (5%)trans-1,2-cyclohexanediamineNaOHDioxane1101442%*

*Significant lactam ring-opening (hydrolysis) observed due to the nucleophilic base.

Experimental Protocol: Synthesis of 1-Phenylpyrrolidin-2-one

This protocol outlines the synthesis of 1-phenylpyrrolidin-2-one using a diamine-ligated copper catalytic system.

Protocol S1 1. Inert Atmosphere Setup (Argon/Nitrogen) S2 2. Reagent Loading (CuI, Ligand, Base, Lactam) S1->S2 S3 3. Solvent & Ar-I Addition (Anhydrous Dioxane) S2->S3 S4 4. Thermal Activation (110 °C, 14 h) S3->S4 S5 5. Reaction Quench & Filtration (Cool to RT, Celite pad) S4->S5 S6 6. Liquid-Liquid Extraction (EtOAc / Brine) S5->S6 S7 7. Flash Chromatography (Silica Gel) S6->S7

Step-by-step experimental workflow for the Ullmann condensation of lactams.

Materials & Reagents
  • Lactam: Pyrrolidin-2-one (10.0 mmol, 0.85 g)

  • Aryl Halide: Iodobenzene (12.0 mmol, 2.45 g)

  • Catalyst: Copper(I) iodide (0.5 mmol, 95 mg, 5 mol%)

  • Ligand: trans-1,2-cyclohexanediamine (1.0 mmol, 114 mg, 10 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (20.0 mmol, 4.25 g)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology
  • Pre-Reaction Validation (Crucial): Inspect the CuI. It must be a pale, off-white powder. If it is yellow or brown, purify it via Soxhlet extraction with THF or wash with aqueous sulfurous acid prior to use. Ensure 1,4-Dioxane is anhydrous (Karl Fischer titration < 50 ppm H₂O).

  • Reaction Assembly: Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with Argon three times.

  • Solid Loading: Under a positive flow of Argon, add CuI (95 mg), K₃PO₄ (4.25 g), and pyrrolidin-2-one (0.85 g) to the flask.

  • Liquid Addition: Add anhydrous 1,4-Dioxane (10 mL), followed by iodobenzene (1.34 mL, 12.0 mmol) and trans-1,2-cyclohexanediamine (120 µL, 1.0 mmol) via a gas-tight syringe.

  • Thermal Activation: Seal the Schlenk flask and immerse it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 14 hours. The mixture will transition from a pale suspension to a deep blue/green or brown slurry as the active Cu-complex forms and reacts.

  • Quenching & Filtration: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with Ethyl Acetate (20 mL). Filter the crude suspension through a short pad of Celite to remove insoluble inorganic salts (copper and phosphate residues). Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Extraction & Drying: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NaCl (brine, 20 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient eluent of Hexanes/Ethyl Acetate (from 8:2 to 5:5 v/v). The product, 1-phenylpyrrolidin-2-one, elutes as a pale yellow to white solid[3].

Self-Validation & Troubleshooting System

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • In-Process Control (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). Iodobenzene is highly UV-active and elutes near the solvent front in 7:3 Hexanes:EtOAc. The N-aryl lactam product is more polar and will appear as a distinct UV-active spot at a lower Rf (~0.3–0.4). Disappearance of the lactam (visualized with KMnO₄ stain) indicates reaction completion.

  • Post-Reaction Confirmation (NMR): Validate the product via ¹H NMR. A successful C–N bond formation is confirmed by the downfield shift of the lactam's N-CH₂ protons. In unreacted pyrrolidin-2-one, these protons resonate around 3.3 ppm. Upon N-phenylation, the deshielding effect of the aromatic ring shifts these protons to approximately 3.8–3.9 ppm.

  • Troubleshooting Low Yields:

    • Observation: High levels of biphenyl (homocoupling product) detected by GC-MS.

    • Cause: Oxygen ingress leading to Cu(I) oxidation to Cu(II).

    • Solution: Rigorously degas solvents via freeze-pump-thaw and ensure strict Schlenk techniques.

    • Observation: Reaction stalls at 50% conversion.

    • Cause: Ligand degradation or insufficient base solubility.

    • Solution: Switch to a more soluble base like Cs₂CO₃ or utilize an alternative ligand such as (S)-N-methylpyrrolidine-2-carboxylate[3].

References

  • Title: A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles Source: Journal of the American Chemical Society / Organic Chemistry Portal URL
  • Title: Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides Source: ACS Publications URL
  • Title: Copper-Catalyzed N-Arylation of Amides Using (S)
  • Title: Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions Source: Synlett / Thieme E-Books & E-Journals URL

Sources

Reagents for coupling 3,4-methylenedioxyaniline with gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Coupling of 3,4-(Methylenedioxy)aniline with


-Butyrolactone 

Regulatory & Safety Compliance (Critical)

WARNING: The reagents discussed in this protocol include 3,4-(methylenedioxy)aniline (3,4-MDA) and


-butyrolactone (GBL) .
  • 3,4-MDA is a precursor often monitored by drug enforcement agencies (e.g., DEA List I in the US) due to its potential diversion for the synthesis of MDMA/MDA.

  • GBL is a regulated chemical (List I) in many jurisdictions due to its status as a prodrug for GHB.

Requirement: This protocol is intended strictly for licensed research facilities and pharmaceutical development laboratories possessing valid regulatory authorization (e.g., DEA Form 225/510 registration). All personnel must utilize appropriate PPE (fume hood, nitrile gloves, face shield) to prevent inhalation or skin contact, as 3,4-MDA is a potential sensitizer and GBL is a mucous membrane irritant.

Introduction & Mechanistic Rationale

The coupling of 3,4-(methylenedioxy)aniline (an electron-rich aromatic amine) with


-butyrolactone  (a stable 5-membered cyclic ester) is a foundational reaction for synthesizing 

-aryl-2-pyrrolidinones
. These scaffolds are critical in medicinal chemistry, serving as cores for nootropic agents (racetam analogs), kinase inhibitors, and psychopharmacological ligands.
The Synthetic Challenge

While aliphatic amines react readily with lactones, anilines are significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. Furthermore, GBL is thermodynamically stable. The reaction proceeds through two distinct stages:[1][2][3]

  • Ring Opening (Aminolysis): The aniline attacks the lactone carbonyl, breaking the ring to form a

    
    -hydroxyamide.[4]
    
  • Ring Closing (Dehydration): High thermal energy or dehydrating agents drive the elimination of water to reform the 5-membered ring as a lactam (

    
    -substituted pyrrolidinone).
    

Without catalysis, this reaction often stalls at the hydroxyamide stage or requires harsh autoclave conditions (


). This note details a Lewis Acid-Catalyzed  approach to lower activation energy and improve yield.

Reaction Pathway Visualization

The following diagram illustrates the equilibrium-driven pathway from precursors to the target lactam.

G Figure 1: Reaction pathway for the conversion of GBL and 3,4-MDA to the corresponding pyrrolidinone. Substrates 3,4-MDA + GBL TS1 Tetrahedral Intermediate Substrates->TS1 Nucleophilic Attack (Slow w/o Catalyst) OpenChain γ-Hydroxyamide (Intermediate) TS1->OpenChain Ring Opening Target N-(3,4-methylenedioxyphenyl)- 2-pyrrolidinone OpenChain->Target Cyclodehydration (High Temp/Lewis Acid) Water H₂O OpenChain->Water Byproduct

Reagent Selection & Optimization

Successful coupling requires balancing the nucleophilicity of the aniline with the electrophilicity of the lactone.

Table 1: Catalyst & Solvent Performance Comparison
MethodologyCatalystSolventTemp (

)
Yield (%)Notes
Method A (Thermal) NoneNeat (Solvent-free)220-25045-60Requires autoclave; high pressure; significant tar formation.
Method B (Classic)

Toluene/Xylene110-14075-85Standard lab method; requires moisture exclusion; moderate workup.
Method C (Modern)

Ionic Liquids / Toluene100-12088-92High atom economy; catalyst recyclable; expensive.
Method D (Promoter) HMDS /

Acetonitrile80 (Reflux)80-85HMDS protects the -OH intermediate, driving cyclization.

Recommendation: Method B (


 catalyzed)  is the most robust for scale-up in standard pharmaceutical labs due to reagent availability and cost-efficiency.

Detailed Experimental Protocol

Protocol: Lewis Acid-Catalyzed Synthesis of -(3,4-methylenedioxyphenyl)-2-pyrrolidinone

Objective: Synthesis of the target lactam via


-mediated aminolysis and cyclization.

Materials:

  • 3,4-(Methylenedioxy)aniline (1.0 equiv)

  • 
    -Butyrolactone (1.2 equiv)[5]
    
  • Aluminum Chloride (

    
    ), anhydrous (1.1 equiv)
    
  • Toluene (anhydrous)

  • 
     (drying agent)
    

Workflow:

  • Preparation of Catalyst Complex:

    • In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous

      
       (1.1 equiv) in anhydrous toluene (
      
      
      
      of substrate) under nitrogen atmosphere.
    • Mechanistic Note:

      
       coordinates with the carbonyl oxygen of GBL, increasing its electrophilicity and making it susceptible to attack by the aniline.
      
  • Addition of Reactants:

    • Add 3,4-(methylenedioxy)aniline (1.0 equiv) slowly to the stirred suspension at room temperature. A slight exotherm may occur as the Lewis acid-base complex forms.

    • Add

      
      -butyrolactone (1.2 equiv) dropwise over 15 minutes.
      
  • Reaction Phase:

    • Heat the mixture to reflux (

      
      ) for 6–12 hours.
      
    • Monitoring: Monitor via TLC (SiO2, EtOAc:Hexane 1:1). The starting aniline spot will disappear, and a lower Rf spot (hydroxyamide) may appear transiently before converting to the higher Rf lactam product.

  • Workup (Quenching):

    • Cool the reaction mixture to

      
      .
      
    • Carefully quench by dropwise addition of ice-cold water or 1M HCl. Caution: Exothermic hydrolysis of aluminum salts.

    • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
  • Purification:

    • Combine organic layers, wash with brine, and dry over

      
      .
      
    • Concentrate under reduced pressure.

    • Recrystallization: The crude solid can typically be recrystallized from Ethanol/Water or purified via flash column chromatography if high purity (

      
      ) is required for biological assays.
      

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Stuck at Hydroxyamide)

    • Cause: Insufficient heat or water accumulation in the system.

    • Solution: Use a Dean-Stark trap during reflux to physically remove water, driving the equilibrium toward the lactam (Le Chatelier's principle).

  • Issue: Dark/Tarred Product

    • Cause: Oxidation of the electron-rich methylenedioxy ring at high temperatures.

    • Solution: Ensure strict nitrogen purging. Add an antioxidant (e.g., BHT) in trace amounts if using Method A (Thermal).

  • Issue: Low Yield [6]

    • Cause: Deactivation of the aniline by the Lewis Acid (catalyst poisoning).[7]

    • Solution: Increase catalyst loading to 1.5 equiv or switch to a "softer" Lewis acid like

      
       which binds less tightly to the nitrogen lone pair.
      

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of nucleophilic acyl substitution).[4]

  • Reddy, P. Y., Kondo, S., Toru, T., & Ueno, Y. (1997). Lewis Acid-Catalyzed Aminolysis of Lactones: An Efficient Synthesis of N-Substituted Lactams. The Journal of Organic Chemistry, 62(8), 2652-2654. Link

  • Reeves, J. T., et al. (2013). General Method for the Synthesis of Lactams and Cyclic Peptides from Lactones and Amino Acids. Organic Letters, 15(9), 2206-2209. Link

  • PubChem. (n.d.). 3,4-Methylenedioxyaniline - Compound Summary. National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Gamma-Butyrolactone.[3][4][5][6][8][9][10][11][12] Link

Sources

Application Note: Purification Strategies for Benzodioxole-Pyrrolidinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)alkan-1-ones (e.g., MDPV and related pyrovalerone analogs) often yields complex crude mixtures containing unreacted


-haloketones, oxidative byproducts, and inorganic salts.[1] High-purity isolation of these intermediates is critical for downstream pharmacological evaluation or use as forensic reference standards. This application note details three orthogonal purification protocols: Acid-Base Liquid-Liquid Extraction (LLE), Anti-Solvent Crystallization of Hydrochloride Salts, and Amine-Modified Flash Chromatography.[1]

Introduction & Impurity Profile

The condensation of 1-(1,3-benzodioxol-5-yl)-2-bromoalkan-1-ones with pyrrolidine is a standard nucleophilic substitution. However, the electron-rich benzodioxole ring and the basic pyrrolidine moiety present specific purification challenges.

The Challenge: "Oiling Out"

Free-base amino ketones in this class are lipophilic oils that resist crystallization. Direct acidification often traps impurities within an amorphous gum ("oiling out") rather than forming a discrete crystal lattice.

Critical Impurities
Impurity TypeOriginRemoval Strategy

-Halo Ketone
Unreacted starting materialCritical: Genotoxic potential. Remove via Acid-Base LLE (remains in organic phase).

-Hydroxy Ketone
Hydrolysis of halo-ketoneSilica Chromatography or recrystallization.
Pyrrolidine Salts Excess reagentWater washes; solubility differences in acetone.
Colored Oligomers Oxidation of benzodioxoleActivated charcoal or recrystallization.

Method A: Acid-Base Liquid-Liquid Extraction (LLE)

Primary purification for crude reaction mixtures.[1]

This method exploits the basicity of the pyrrolidine nitrogen (


). By manipulating pH, we can partition the target amine into the aqueous phase, leaving non-basic lipophiles (like the toxic 

-bromo ketone) in the organic solvent.
Protocol 1: Differential pH Extraction

Reagents: Dichloromethane (DCM), 1M HCl, 2M NaOH, Brine, Magnesium Sulfate (


).[1]
  • Dissolution: Dissolve the crude reaction oil in DCM (

    
     of crude).
    
  • Acid Extraction (Target

    
     Aqueous): 
    
    • Extract the organic layer twice with 1M HCl (

      
      ).
      
    • Mechanism:[2][3][4][5] The amine is protonated (

      
      ) and moves to the water phase. The neutral 
      
      
      
      -bromo ketone remains in the DCM.
    • Discard the DCM layer (treat as halogenated waste).

  • Washing: Wash the combined acidic aqueous layer once with a small volume of fresh DCM to remove entrained neutrals.

  • Basification (Target

    
     Organic): 
    
    • Cool the aqueous layer to

      
       (ice bath) to prevent hydrolysis of the benzodioxole acetal.
      
    • Slowly add 2M NaOH with stirring until pH

      
      . The solution will cloud as the free base oils out.
      
  • Recovery: Extract the cloudy aqueous mixture three times with fresh DCM.

  • Drying: Combine organic extracts, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the semi-pure free base oil.
    

Method B: Salt Formation & Recrystallization

The "Gold Standard" for Reference Material generation.

Converting the unstable oil into a hydrochloride salt stabilizes the compound and allows for lattice-selective purification.

Protocol 2: Anti-Solvent Crystallization (HCl)

Reagents: Diethyl Ether (anhydrous), Acetone, 4M HCl in Dioxane (or IPA).[1]

Caution: Avoid using aqueous HCl if possible; water promotes oiling out.

  • Solubilization: Dissolve the free base oil (from Method A) in a minimal amount of Acetone or Acetonitrile (approx.

    
    ).
    
    • Note: Acetonitrile is superior for benzodioxole derivatives as it solubilizes polar impurities better than acetone.

  • Salt Formation:

    • Place the vessel in an ice bath (

      
      ).
      
    • Dropwise, add 4M HCl in Dioxane with vigorous stirring.

    • Monitor pH; stop addition when pH reaches

      
       (wet pH paper).
      
  • Crystallization:

    • If precipitate forms immediately: Stir for 30 mins.

    • If no precipitate (solution remains clear): Slowly add cold Diethyl Ether (anti-solvent) until persistent turbidity is observed.[1]

  • Maturation: Cover and store at

    
     for 12 hours.
    
  • Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold Ether/Acetone (1:1).

Visualization: Crystallization Logic

Recrystallization Start Crude Free Base Oil Solvent Dissolve in Polar Solvent (Acetonitrile or Acetone) Start->Solvent Acid Add HCl (in Dioxane/IPA) Dropwise to pH 3-4 Solvent->Acid Check Precipitate Forms? Acid->Check Yes Stir 30 mins (0°C) Check->Yes Yes No Add Anti-Solvent (Diethyl Ether) Check->No No Cool Cryo-Maturation (-20°C, 12h) Yes->Cool No->Cool Filter Vacuum Filtration & Wash Cool->Filter

Figure 1: Decision tree for salt formation and crystallization to prevent "oiling out."

Method C: Amine-Modified Flash Chromatography

For separation of closely eluting isomers or hydrolysis byproducts.

Standard silica gel is acidic (


). Basic amines will interact strongly with surface silanols, causing severe peak tailing and irreversible adsorption.
Protocol 3: The "TEA-Buffered" Column

Stationary Phase: Silica Gel 60 (


 mesh).
Mobile Phase:  Hexane : Ethyl Acetate (

) + 1% Triethylamine (TEA) .[1]
  • Column Pre-treatment (Crucial):

    • Flush the packed silica column with 2 column volumes (CV) of the mobile phase containing TEA before loading the sample. This neutralizes active acidic sites.

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of DCM/Hexane (1:1).

    • Dry Loading: Alternatively, adsorb the oil onto a small amount of silica/TEA mixture, dry it, and load it as a powder layer.[1]

  • Elution:

    • Run isocratic or gradient elution.

    • Order of Elution:

      • 
        -Bromo ketone (Front, if present).[5]
        
      • Target Benzodioxole-Pyrrolidinone (Middle, sharp band).

      • Polar oxidation products (Late/Tailing).

  • Post-Column: Evaporate fractions immediately. Residual TEA is volatile and will be removed during vacuum concentration.

Analytical Validation

Before releasing the batch, validity must be confirmed.

  • 
    -NMR (CDCl
    
    
    
    ):
    • Look for the diagnostic singlet at

      
       ppm  (2H, methylenedioxy bridge).[1]
      
    • Verify the triplet/quartet of the alkyl chain.

    • Purity Check: Absence of impurity peaks at

      
       ppm (typical of 
      
      
      
      -halo methine protons).
  • HPLC-UV:

    • Column: C18 Reverse Phase.

    • Buffer: Water (

      
       Formic Acid) / Acetonitrile.
      
    • Note: The benzodioxole chromophore absorbs strongly at

      
       nm.
      
Visualization: Purification Workflow

PurificationFlow Rxn Reaction Mixture (Amine + Bromoketone) LLE Acid-Base Extraction (Removes Bromoketone) Rxn->LLE Crude Crude Free Base (Oil) LLE->Crude Choice Purity Req? Crude->Choice Flash Flash Chromatography (Silica + 1% TEA) Choice->Flash High Purity Oil Cryst Crystallization (HCl Salt / ACN) Choice->Cryst Solid Salt Final Pure Reference Standard Flash->Final Cryst->Final

Figure 2: Integrated workflow for isolating benzodioxole-pyrrolidinone intermediates.

References

  • Baumann, M. H., et al. (2013).[1] "The designer methcathinone analog, 3,4-methylenedioxypyrovalerone (MDPV), is a potent cocaine-like reinforcer."[1] Neuropsychopharmacology. [1]

  • Meltzer, P. C., et al. (2006).[1] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry.

  • Biotage Application Note. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog.

  • Tsujikawa, K., et al. (2013).[1][4] "Identification of a new cathinone-type designer drug, 3,4-methylenedioxypyrovalerone (MDPV)." Forensic Science International.

  • Cayman Chemical. (2023). "Product Information: 3,4-Methylenedioxy Pyrovalerone (hydrochloride)." Cayman Chemical Product Insert.

Sources

Application Notes and Protocols: Preparation of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the synthesis, purification, characterization, and subsequent biological screening of the novel compound, 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone. This molecule incorporates the privileged 1,3-benzodioxole scaffold, found in numerous biologically active compounds, and the pyrrolidinone ring, a versatile heterocyclic motif present in many pharmaceuticals.[1][2] The described protocols are intended for researchers in drug discovery and medicinal chemistry, offering a robust framework for the preparation of this compound for initial biological evaluation. The synthesis is achieved through a modern N-arylation reaction, followed by rigorous characterization using NMR, MS, and HPLC. A primary cytotoxicity screen is detailed as the initial step in a tiered biological screening cascade.

Introduction

The confluence of the 1,3-benzodioxole and pyrrolidinone moieties in 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone presents an intriguing scaffold for biological investigation. The pyrrolidinone ring is a five-membered lactam that is a core component of various natural products and synthetic pharmaceuticals with a wide range of biological activities.[3] The 1,3-benzodioxole group, also known as the methylenedioxyphenyl group, is a common feature in natural products and has been associated with various pharmacological effects. The combination of these two pharmacophores may lead to novel biological activities, particularly in the realm of central nervous system (CNS) disorders, where related structures have shown promise.[4]

This document outlines a detailed protocol for the synthesis of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone via a copper-catalyzed Ullmann condensation, a reliable method for the formation of N-aryl bonds.[5][6] Following synthesis and purification, a comprehensive characterization protocol is provided to ensure the identity and purity of the compound. Finally, a foundational biological screening protocol is described, focusing on an initial cytotoxicity assessment to determine the compound's effect on cell viability, a critical first step in drug discovery.[7][8][9]

Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone

The synthesis of the target compound is achieved through the N-arylation of 2-pyrrolidinone with 5-bromo-1,3-benzodioxole. While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, the Ullmann condensation offers a viable and often more cost-effective alternative for this specific transformation.[10][11][12]

Reaction Principle

The Ullmann condensation involves the coupling of an aryl halide with a nucleophile, in this case, the nitrogen atom of 2-pyrrolidinone, catalyzed by a copper species.[5][13] The reaction typically requires a base to deprotonate the nucleophile, facilitating its attack on the copper-activated aryl halide.

Experimental Protocol: Ullmann Condensation

Materials:

  • 5-bromo-1,3-benzodioxole

  • 2-pyrrolidinone

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1,3-benzodioxole (1.0 equiv), 2-pyrrolidinone (1.2 equiv), copper(I) iodide (0.1 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 5-bromo-1,3-benzodioxole.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Synthetic Workflow Diagram

SynthesisWorkflow Reactants 5-bromo-1,3-benzodioxole 2-pyrrolidinone CuI, K₂CO₃, DMF Reaction Ullmann Condensation (120-130 °C, 24-48h) Reactants->Reaction Workup Aqueous Workup (EtOAc/H₂O extraction) Reaction->Workup Purification Column Chromatography (Silica gel) Workup->Purification Product 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone Purification->Product

Caption: Synthetic workflow for 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone.

Characterization of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone

Thorough characterization is essential to confirm the identity and purity of the synthesized compound before proceeding with biological screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.[14][15]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2m3HAr-H
5.95s2HO-CH₂-O
3.85t2HN-CH₂
2.55t2HCO-CH₂
2.10p2HCH₂-CH₂-CH₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~174C=O
~148Ar-C-O
~144Ar-C-O
~135Ar-C-N
~118Ar-C
~108Ar-C
~106Ar-C
101.5O-CH₂-O
~49N-CH₂
~32CO-CH₂
~18CH₂-CH₂-CH₂
Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the target compound.[16]

  • Expected Molecular Weight: C₁₁H₁₁NO₃ = 205.21 g/mol [17]

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: [M+H]⁺ = 206.08

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final compound.[16][18]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purity Acceptance: ≥95%

Biological Screening Cascade

A tiered approach to biological screening is recommended, starting with a broad assessment of cytotoxicity, followed by more specific functional assays based on the initial results and the structural characteristics of the compound.[19][20]

Tier 1: In Vitro Cytotoxicity Assay

The initial biological evaluation should assess the compound's general toxicity to living cells.[21][22] This is a crucial step to determine a suitable concentration range for subsequent assays and to identify any potent cytotoxic effects.[23]

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[24] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Cell Line Selection:

A panel of cell lines is recommended to assess for any cell-type-specific cytotoxicity. A common starting point includes:

  • HEK293: Human embryonic kidney cells (a common, non-cancerous cell line).

  • HeLa: Human cervical cancer cells (a widely used cancer cell line).

  • SH-SY5Y: Human neuroblastoma cells (relevant for potential CNS applications).

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Remove the old medium from the cells and add the medium containing the test compound or controls. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Biological Screening Workflow

ScreeningWorkflow cluster_tier1 Tier 1: Primary Screen cluster_tier2 Tier 2: Secondary & Functional Assays Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) CellLines Panel of Cell Lines (e.g., HEK293, HeLa, SH-SY5Y) IC50 Determine IC₅₀ FunctionalAssays Target-Based or Phenotypic Assays (Based on compound structure and Tier 1 results) IC50->FunctionalAssays If IC₅₀ > desired concentration for functional assays MoA Mechanism of Action Studies FunctionalAssays->MoA

Caption: Tiered biological screening cascade for novel compounds.

Future Directions

Based on the results of the initial cytotoxicity screen, further biological evaluation can be pursued. If the compound is non-toxic at reasonable concentrations, it can be advanced to more specific functional assays. Given the structural motifs, assays related to CNS targets, such as receptor binding assays or neurotransmitter uptake assays, could be of particular interest.[25][26] If the compound exhibits significant cytotoxicity, it could be further investigated as a potential anti-cancer agent.[27]

References

  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery - Chemical Communications (RSC Publishing).
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
  • Cytotoxicity Assays | Thermo Fisher Scientific - UK.
  • Assessing molecular scaffolds for CNS drug discovery.
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate.
  • 1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl) - EvitaChem.
  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery - Semantic Scholar.
  • Assessing molecular scaffolds for CNS drug discovery - PubMed.
  • Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery | Journal of Medicinal Chemistry - ACS Publications.
  • The Important Role of in Vitro Screening Related Services in Drug - Labinsights.
  • Comprehensive In Vitro Biology, Assay & Screening Services | CRO.
  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds - PubMed.
  • How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
  • 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone - PubChem.
  • CAS 776994-64-0: 1-(1,3-Benzodioxol-5-yl) - CymitQuimica.
  • Ullmann condensation - Wikipedia.
  • Ullmann Reaction - Organic Chemistry Portal.
  • 1-(1,3-BENZODIOXOL-5-YL)-2-PYRROLIDINONE - gsrs.
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - Canadian Science Publishing.
  • Application of the Ullmann Reaction for N-Aryl Bond Formation - Benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - . Available at:

  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides - Benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Recent insights about pyrrolidine core skeletons in pharmacology.
  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination - Benchchem.
  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry.
  • 1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-Hexanone - LGC Standards.
  • Buchwald Hartwig amination catalysts - Johnson Matthey.
  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma.
  • Application Note: Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide - Benchchem.
  • Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC.
  • 1 NMR spectra and HPLC chromatograms - PeerJ.
  • a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide - MDPI.

Sources

Application Note: Scalable Synthesis of N-(1,3-Benzodioxol-5-yl) Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up procedure for N-(1,3-benzodioxol-5-yl) lactam synthesis Target Molecule: N-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one (Representative Scaffold)

Executive Summary

This guide details the process chemistry and scale-up parameters for the synthesis of N-(1,3-benzodioxol-5-yl)pyrrolidin-2-one , a core scaffold in the development of nootropics, anticonvulsants (e.g., heterocyclic analogs of stiripentol), and KCNQ2 openers.

While metal-catalyzed cross-couplings (Buchwald-Hartwig/Goldberg) are popular in discovery, they often introduce cost and purification burdens (Pd/Cu removal) at scale. This protocol focuses on a robust, metal-free, two-step sequence utilizing 3,4-methylenedioxyaniline and 4-chlorobutyryl chloride. This route is prioritized for its atom economy, lower raw material costs, and avoidance of heavy metal scavengers.

Key Performance Indicators (KPIs):

  • Target Scale: 1.0 kg – 10.0 kg (Pilot Batch)

  • Overall Yield: > 85%

  • Purity: > 99.5% (HPLC), < 0.10% single impurity.

Retrosynthetic Strategy & Route Selection

We utilize a Stepwise Acylation-Cyclization strategy. This approach allows for the isolation (or in-situ monitoring) of the stable acyclic intermediate, providing a critical control point (CCP) to purge aniline impurities before ring closure.

  • Step 1 (Acylation): Nucleophilic attack of 3,4-methylenedioxyaniline on 4-chlorobutyryl chloride.

  • Step 2 (Cyclization): Intramolecular N-alkylation driven by a base to form the lactam ring.

G Aniline 3,4-Methylenedioxyaniline (SM-1) Intermed Intermediate: 4-Chloro-N-(1,3-benzodioxol-5-yl)butanamide Aniline->Intermed Step 1: Acylation (THF, 0-5°C) Chloride 4-Chlorobutyryl Chloride (Reagent) Chloride->Intermed Product Product: N-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Intermed->Product Step 2: Cyclization (Base, Heat) Base Base (e.g., KOtBu or NaOH) Base->Product

Caption: Two-stage synthesis avoiding heavy metal catalysis.

Process Safety & Thermodynamics

Critical Hazard: 1,3-Benzodioxole derivatives are electron-rich. While stable, the aniline starting material is prone to oxidation and can be a sensitizer. Thermal Risks:

  • Acylation: Highly exothermic. The reaction of acid chlorides with anilines releases HCl and heat. Uncontrolled addition can lead to thermal runaway or impurity formation (bis-acylation).

  • Cyclization: Use of strong bases (e.g., KOtBu, NaH) generates heat. Hydrogen gas evolution is a risk if NaH is used (Protocol recommends alkoxides to mitigate H2 risk).

ParameterSpecificationRationale
Reaction Enthalpy (ΔH) -140 kJ/mol (Est. Step 1)Significant cooling capacity required.
Adiabatic Temp Rise > 40°C potentialDosing must be rate-limited by cooling.
Gas Evolution HCl (Step 1)Scrubber required.
Induction Period LowReaction is instantaneous; accumulation is low risk if mixing is good.

Detailed Protocol: The "Golden Batch"

Scale: 1.0 kg Input (3,4-Methylenedioxyaniline)

Step 1: Acylation (Formation of the Linear Amide)

Reagents:

  • 3,4-Methylenedioxyaniline (SM-1): 1.00 kg (7.29 mol)

  • 4-Chlorobutyryl chloride: 1.13 kg (8.02 mol, 1.1 equiv)

  • Triethylamine (TEA): 0.88 kg (8.75 mol, 1.2 equiv)

  • Solvent: 2-MeTHF (Methyltetrahydrofuran) or DCM (Dichloromethane). 2-MeTHF is preferred for green scale-up.

  • Volume: 10 L (10 vol).

Procedure:

  • Charge reactor with SM-1 (1.0 kg) and 2-MeTHF (8.0 L). Stir until dissolved.

  • Add Triethylamine (0.88 kg). Cool the mixture to 0–5°C .

  • Dose 4-Chlorobutyryl chloride (1.13 kg) slowly over 2–3 hours.

    • Critical Process Parameter (CPP): Maintain internal temperature < 10°C .[1] High temp promotes impurity formation.

  • Agitate at 0–5°C for 1 hour, then warm to 20–25°C for 2 hours.

  • IPC (In-Process Control): HPLC analysis. Target < 1.0% SM-1 remaining.

  • Quench/Workup: Add water (5.0 L) to dissolve triethylamine hydrochloride salts. Separate phases.

  • Wash organic layer with 1M HCl (3.0 L) to remove unreacted aniline (critical for color control).

  • Wash with Sat. NaHCO3 (3.0 L) and Brine (3.0 L).

  • Distill organic layer to approx. 3–4 volumes. Note: The intermediate can be isolated as a solid (recrystallize from EtOAc/Heptane) or carried forward in solution (telescoped).

Step 2: Cyclization (Ring Closure)

Reagents:

  • Intermediate (in solution from Step 1).

  • Base: Potassium tert-butoxide (KOtBu) in THF (20 wt%).

    • Alternative: NaOH (50%) with TBAB (Phase Transfer Catalyst) for cost reduction, though KOtBu is cleaner.

  • Stoichiometry: 1.2 equiv base relative to intermediate.

Procedure (Telescoped):

  • Cool the intermediate solution (in 2-MeTHF) to 0–5°C .

  • Dose KOtBu solution slowly.

    • CPP:[2][3] Exothermic. Maintain T < 15°C.

  • Warm to 20–25°C. Stir for 2–4 hours.

    • Mechanism:[3][4][5][6][7][8] The amide nitrogen is deprotonated and attacks the terminal alkyl chloride (Intramolecular SN2).

  • IPC: HPLC. Target > 99% conversion of linear amide to lactam.

  • Quench: Add Water (5 L) and adjust pH to 7 using dilute HCl if necessary.

  • Separation: Separate layers. Extract aqueous with 2-MeTHF (2 L).

  • Concentration: Distill organics to dryness or near dryness.

  • Crystallization:

    • Dissolve crude residue in hot Isopropanol (IPA) or Ethanol (3 vol).

    • Cool slowly to 0°C. Seed at 40°C if possible.

    • Filter and wash with cold IPA.

Analytical Control Strategy

A robust control strategy relies on monitoring specific impurities that indicate process drift.

AttributeMethodSpecificationOrigin/Cause
Assay HPLC (UV 254nm)> 99.0% w/w--
Impurity A HPLC< 0.15%Unreacted Aniline: Oxidation leads to dark color ("purple/black" tar).
Impurity B HPLC< 0.15%Dimer: Intermolecular reaction between two linear amide molecules. Minimized by dilution.
Impurity C GC-HS< LimitResidual Solvents: 2-MeTHF, TEA.
Water KF< 0.5%Critical for stability.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: 5% B to 90% B over 15 min.

Troubleshooting & Failure Modes

Problem: Product is colored (Pink/Grey)
  • Root Cause: Oxidation of residual 3,4-methylenedioxyaniline. Even ppm levels can color the batch.

  • Correction: Ensure the acid wash (1M HCl) in Step 1 is thorough. Consider adding a charcoal filtration step (activated carbon) before crystallization in Step 2.

Problem: Low Yield in Cyclization
  • Root Cause: Hydrolysis of the chloro-amide or incomplete cyclization due to wet solvent (if using alkoxides).

  • Correction: Ensure 2-MeTHF is dry (KF < 0.1%) before adding KOtBu. If using NaOH/PTC, ensure high agitation rates (mass transfer limitation).

Problem: Exotherm Spikes
  • Root Cause: Dosing acid chloride too fast.

  • Correction: Use a programmed dosing pump. Verify cooling jacket performance (U-value) before scale-up.

References

  • Scalable Amide Formation: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Cyclization Methodologies: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Lactam formation). Link

  • Copper-Catalyzed Alternative (Goldberg): Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles.[10] Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Safety of Benzodioxoles: PubChem Compound Summary for 1,3-Benzodioxole. National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Buchwald-Hartwig Amination of Benzodioxoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering catalyst instability, low turnover, or "Pd black" precipitation when performing Buchwald-Hartwig cross-couplings on benzodioxole-containing substrates.

Benzodioxoles (methylenedioxybenzenes) are ubiquitous in pharmaceutical libraries but present unique mechanistic challenges in transition-metal catalysis. Below, we dissect the root causes of catalyst deactivation and provide field-proven, self-validating protocols to ensure robust C–N bond formation.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my palladium catalyst rapidly crash out as a black precipitate when attempting to couple a halogenated benzodioxole? A: The formation of "Pd black" indicates irreversible catalyst aggregation and deactivation. In the context of benzodioxoles, this is driven by two competing causality pathways:

  • Heterocycle Coordination: The oxygen atoms within the 1,3-dioxolane ring are highly electron-rich. They can outcompete standard phosphine ligands, coordinating directly to the active Pd(0) or Pd(II) intermediates. This displaces the supporting ligand, forming a dormant, catalytically inactive complex that eventually aggregates into Pd black[1].

  • Base-Mediated Ring Cleavage: Standard Buchwald-Hartwig bases (e.g.,

    
    , 
    
    
    
    ) are strongly nucleophilic at elevated temperatures. They can attack the methylene acetal of the benzodioxole, causing ring-opening. The resulting phenoxide/catecholate anionic fragments act as potent bidentate poisons, irreversibly trapping the palladium center [2].

Q2: How do I select the correct ligand to prevent benzodioxole coordination? A: You must utilize dialkylbiaryl monophosphine ligands with extreme steric bulk, specifically GPhos or tBuXPhos . The spatial encumbrance of these ligands creates a protective steric shield around the palladium center. This architecture strictly favors the monoligated


 species and physically blocks the oxygen atoms of the benzodioxole from accessing the metal's coordination sphere, thereby preventing ligand displacement [3].

Q3: If strong bases degrade my substrate, what is the optimal base for this coupling? A: Transition to Sodium trimethylsilanolate (


) . While 

possesses sufficient basicity (

) to deprotonate the amine upon its coordination to the Pd(II) center, its extreme steric bulk renders it highly non-nucleophilic. This prevents the base-mediated degradation of the fragile acetal linkage, keeping the benzodioxole intact and preventing the release of anionic catalyst poisons [2].

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters, catalyst state, and final product yield.

LigandBasePrecatalystTempCatalyst State (Visual Indicator)Yield (%)
XPhos


100 °CRapid opaque black precipitate (< 15 min)< 15%
BrettPhos

BrettPhos Pd G390 °CDark brown suspension; partial degradation35 - 50%
tBuXPhos

tBuXPhos Pd G365 °CClear orange solution; minor darkening70 - 85%
GPhos

GPhos Pd G640 °CSustained clear yellow/green solution > 90%

Data Synthesis: Optimal results require the synergistic combination of a highly hindered ligand (GPhos), a non-nucleophilic base (NaOTMS), and a modern palladacycle precatalyst (G6) to allow for low-temperature activation.

Part 3: Mechanistic Visualization

The following diagram maps the logical relationships between the productive catalytic cycle and the specific deactivation pathways triggered by benzodioxole substrates.

Mechanism Pd_Pre Pd Precatalyst (e.g., GPhos Pd G6) Pd0_L1 Active Pd(0)L1 Catalyst Pd_Pre->Pd0_L1 Activation Coord_Complex Pd-Benzodioxole Dormant Complex Pd0_L1->Coord_Complex Heterocycle Coordination Ox_Add Oxidative Addition Pd(II)(Ar)(X)L1 Pd0_L1->Ox_Add + Benzodioxole Halide Pd_Black Pd Black Aggregation (Deactivated) Coord_Complex->Pd_Black Ligand Displacement Ring_Opening Base-Mediated Ring Cleavage Ring_Opening->Pd_Black Anionic Poisoning Amine_Bind Amine Coordination & Deprotonation (NaOTMS) Ox_Add->Amine_Bind + Amine & Base Red_Elim Reductive Elimination C-N Bond Formation Amine_Bind->Red_Elim Red_Elim->Pd0_L1 Product Release

Figure 1: Productive catalytic cycle vs. benzodioxole-induced catalyst deactivation pathways.

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol incorporates built-in visual validation checkpoints. If the system deviates from the expected visual markers, the catalyst has deactivated, and the reaction should be aborted to save resources.

Materials Required:

  • Halo-benzodioxole (1.0 equiv)

  • Amine (1.2 equiv)

  • GPhos Pd G6 precatalyst (2.0 mol%)

  • 
     (1.5 equiv)
    
  • Anhydrous, degassed THF or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Atmosphere Control: Inside a nitrogen-filled glovebox, add the halo-benzodioxole, amine,

    
    , and GPhos Pd G6 precatalyst to an oven-dried reaction vial equipped with a magnetic stir bar. Causality note: 
    
    
    
    is highly hygroscopic; moisture will hydrolyze it to TMS-OH and NaOH, the latter of which will immediately destroy the benzodioxole ring.
  • Solvent Addition: Add the anhydrous THF. Seal the vial with a Teflon-lined septum cap.

  • Activation & Validation (Checkpoint 1): Move the vial to a stir plate and stir at room temperature for 5 minutes.

    • Self-Validation: The solution should turn a clear, vibrant yellow or yellow-green. This confirms the successful cleavage of the G6 palladacycle and the generation of the active

      
       species. If the solution turns black here, oxygen or moisture has contaminated the system.
      
  • Thermal Promotion: Heat the reaction to 40 °C (up to 65 °C for highly deactivated amines).

  • Monitoring (Checkpoint 2): Observe the reaction at the 30-minute mark.

    • Self-Validation: A sustained yellow/orange homogeneous solution confirms the steric shielding of the GPhos ligand is successfully preventing benzodioxole coordination. The appearance of a dark, opaque suspension (Pd black) indicates base-mediated substrate decomposition has occurred.

  • Workup: After 2–12 hours (monitor via TLC/LCMS for consumption of the halide), cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo for subsequent column chromatography.

References

  • Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central (NIH). Available at:[Link]

Removing homocoupling byproducts in 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is specifically engineered for researchers and process chemists synthesizing 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone via the C-N coupling of 5-bromo-1,3-benzodioxole and 2-pyrrolidinone.

A persistent, yield-limiting issue in this synthesis—whether utilizing Palladium-catalyzed Buchwald-Hartwig amidation or Copper-catalyzed Ullmann-type coupling—is the oxidative homocoupling of the aryl halide. This side reaction generates the highly non-polar and difficult-to-remove byproduct 3,3',4,4'-dimethylenedioxybiphenyl . This guide provides field-proven, mechanistically grounded solutions to prevent its formation and isolate the pure lactam.

Mechanistic Deep Dive: The Origin of the Biaryl Byproduct

To eliminate an impurity, you must first understand its genesis. In a flawless catalytic cycle, the transition metal (Pd or Cu) undergoes oxidative addition into the aryl halide bond, coordinates with the deprotonated 2-pyrrolidinone, and rapidly undergoes reductive elimination to form the desired C-N bond[1].

However, 2-pyrrolidinone is a weak nucleophile. When the amine coordination step stalls, the catalyst becomes susceptible to off-target pathways:

  • Transmetalation / Disproportionation : The Pd(II)-aryl or Cu(II)-aryl intermediate reacts with another equivalent of the starting aryl halide or a second metal center.

  • Oxidative Dimerization : The resulting Ar-M-Ar complex undergoes rapid reductive elimination to form the C-C biaryl bond[2].

In Copper systems, this is heavily exacerbated by the presence of trace oxygen, which oxidizes Cu(I) to Cu(II), driving the homocoupling cycle. In Palladium systems, it is often triggered by phosphine ligand degradation or the use of overly harsh bases that fail to stabilize the active catalytic species[3].

G Start Active Catalyst Pd(0) or Cu(I) OxAdd Oxidative Addition (Metal-Aryl Intermediate) Start->OxAdd + 5-Bromo-1,3-benzodioxole AmineCoord Amine Coordination (+ 2-Pyrrolidinone) OxAdd->AmineCoord Base / Ligand Transmet Transmetalation / Oxidation (+ Aryl Halide or O2) OxAdd->Transmet Catalyst Stalling / O2 Desired Reductive Elimination Desired Lactam AmineCoord->Desired Fast C-N Formation Desired->Start Regeneration Undesired Reductive Elimination Biaryl Homocoupling Transmet->Undesired Slow C-C Side Reaction

Mechanistic divergence between desired C-N cross-coupling and undesired C-C homocoupling.

Troubleshooting FAQs

Q: I am using a standard CuI/K₂CO₃ Ullmann protocol, but my LC-MS shows >20% biaryl homocoupling. How can I suppress this? A: Homocoupling in Ullmann chemistry is highly dependent on the oxidation state of the copper center. If your reaction is open to trace air, O₂ will act as an oxidant, driving the homocoupling of 5-bromo-1,3-benzodioxole. Actionable Fix: Thoroughly degas your solvents (freeze-pump-thaw). Switch to a bidentate diamine ligand (e.g., N,N'-dimethylethylenediamine) which accelerates the C-N reductive elimination over the C-C pathway.

Q: Switching to a Palladium-catalyzed Buchwald-Hartwig amidation improved my yield, but I still see 5-10% homocoupling. What ligand/base combination minimizes this? A: Palladium-catalyzed lactamizations require bulky, electron-rich bidentate ligands to prevent the formation of Pd-aryl dimers. Actionable Fix: Switch your ligand to Xantphos . Xantphos has a wide bite angle (~111°) that sterically forces the reductive elimination of the C-N bond rapidly, outcompeting the disproportionation pathway[4]. Additionally, use a milder base like Cs₂CO₃ instead of KOtBu to prevent base-mediated ligand degradation.

Q: I've optimized the reaction, but I still have ~2% of the 3,3',4,4'-dimethylenedioxybiphenyl byproduct. Normal phase chromatography is struggling to separate it from the lactam. What is the best purification strategy? A: The biaryl byproduct is highly lipophilic, whereas the target lactam (1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone) possesses a polar amide motif. You can exploit this differential solubility before chromatography. Actionable Fix: Perform a liquid-liquid extraction (LLE) using a biphasic mixture of Acetonitrile and Hexanes. The biaryl will partition almost exclusively into the non-polar hexane layer, while your desired lactam will remain in the acetonitrile layer.

Reaction Systems Comparison Data

When selecting your synthetic route, balancing cost against the risk of homocoupling is critical. Below is a comparative matrix for the synthesis of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone.

ParameterCopper-Catalyzed (Ullmann)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst System CuI (10-20 mol%)Pd(OAc)₂ (2-5 mol%)
Optimal Ligand N,N'-DimethylethylenediamineXantphos or BrettPhos
Optimal Base K₂CO₃Cs₂CO₃
Homocoupling Risk High (Highly sensitive to O₂)Low to Moderate (Sensitive to ligand degradation)
Byproduct Suppression Additive Ascorbic Acid (Trace)Potassium Formate (0.1 equiv)
Scalability & Cost Highly scalable, low catalyst costExpensive catalyst, requires strict anhydrous/anaerobic conditions

Validated Experimental Protocol: Homocoupling-Suppressed Synthesis

This protocol utilizes a modified Buchwald-Hartwig amidation featuring an in-situ reducing agent to actively suppress Pd(II)-mediated homocoupling[3].

Objective: Synthesize 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone with <1% biaryl formation.

Step 1: Reaction Setup & Degassing (Critical)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1,3-benzodioxole (1.0 equiv, 10 mmol), Pd(OAc)₂ (0.04 equiv, 0.4 mmol), Xantphos (0.06 equiv, 0.6 mmol), Cs₂CO₃ (1.5 equiv, 15 mmol), and Potassium Formate (0.1 equiv, 1.0 mmol) .

  • Causality Note: Potassium formate acts as a mild reducing agent. It minimizes the concentration of free Pd(II) in the reaction mixture, choking off the oxidative homocoupling pathway without stalling the primary catalytic cycle[3].

  • Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times.

Step 2: Reagent Addition & Heating

  • Add anhydrous, degassed Toluene (50 mL) and 2-pyrrolidinone (1.2 equiv, 12 mmol) via a gas-tight syringe.

  • Seal the flask and heat the reaction mixture to 100°C in a pre-heated oil bath for 12 hours.

  • Self-Validation Check: After 6 hours, withdraw a 50 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS. You should observe the product mass (m/z 205.2) and negligible biaryl mass (m/z 242.2). If starting material persists, continue heating.

Step 3: Workup and Biphasic Partitioning

  • Cool the reaction to room temperature. Filter the crude mixture through a 1-inch pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc (30 mL).

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Transfer the oil to a separatory funnel and partition between Acetonitrile (50 mL) and Hexanes (50 mL). Shake vigorously and allow the layers to separate.

  • Causality Note: The non-polar biaryl impurity partitions into the upper Hexane layer. Drain the lower Acetonitrile layer (containing the product) and extract the Hexane layer once more with Acetonitrile (20 mL).

Step 4: Final Isolation

  • Combine the Acetonitrile layers and concentrate under reduced pressure.

  • Purify the residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 50:50 Hexanes:EtOAc). The pure 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone elutes at approximately 40% EtOAc.

G Crude Crude Mixture (Lactam + Biaryl) LLE Liquid-Liquid Extraction (Hexanes / Acetonitrile) Crude->LLE HexLayer Hexane Layer (Biaryl Impurity) LLE->HexLayer Non-polar MeCNLayer Acetonitrile Layer (Enriched Lactam) LLE->MeCNLayer Polar Silica Silica Gel Chromatography (Hexanes:EtOAc) MeCNLayer->Silica Pure Pure 1-(1,3-Benzodioxol-5-yl) -2-pyrrolidinone Silica->Pure 40-60% EtOAc

Downstream purification workflow exploiting polarity differences to remove biaryl impurities.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. 1

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal. 4

  • National Institutes of Health (PMC). "A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems." NIH. 2

  • ResearchGate. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy." ResearchGate. 3

Sources

Optimizing ligand selection for palladium-catalyzed lactam arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Cross-Coupling Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond standard textbook protocols. Here, we troubleshoot the physical and chemical realities of palladium-catalyzed lactam arylation (a specialized subset of the Buchwald-Hartwig amidation).

Lactams are notoriously challenging substrates. Their reduced nucleophilicity and tendency to poison palladium catalysts require highly specific ligand architectures. This guide will deconstruct the causality behind ligand selection, provide self-validating experimental workflows, and address the most frequent failure modes encountered at the bench.

I. Mechanistic Workflow: The κ2-Amidate Trap

To troubleshoot lactam arylation, you must first understand how catalysts die in this specific reaction. The diagram below illustrates the catalytic cycle, highlighting the critical off-cycle resting state that traps poorly optimized systems.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl-X) Pd0->OxAdd PdII_Ar L_nPd(II)(Ar)(X) OxAdd->PdII_Ar Coord Lactam Coordination & Deprotonation PdII_Ar->Coord PdII_Am L_nPd(II)(Ar)(Lactamate) Reactive κ1-State Coord->PdII_Am RedElim Reductive Elimination (C-N Bond Formation) PdII_Am->RedElim OffCycle Off-Cycle State κ2-Amidate Complex (Catalyst Death) PdII_Am->OffCycle Small bite angle (e.g., PPh3) RedElim->Pd0 OffCycle->PdII_Am Large bite angle (e.g., Xantphos)

Figure 1: Catalytic cycle of Pd-catalyzed lactam arylation highlighting the κ2-amidate trap.

II. Troubleshooting Guides & FAQs

Q1: My lactam arylation is stalling at 20% conversion, and the solution is turning black. What is happening? A1: Your catalyst has fallen into the κ2-amidate trap (see Figure 1) and subsequently decomposed into inactive palladium black [1]. Lactamate anions are ambidentate nucleophiles; they can coordinate to palladium through both the nitrogen and the oxygen simultaneously (κ2-coordination). This forms a highly stable, unreactive complex that refuses to undergo reductive elimination. Solution: You must force the lactamate into a reactive κ1-coordination state. Switch to a ligand with a massive bite angle, such as Xantphos (111° bite angle). The geometric constraints of Xantphos prevent the palladium center from accommodating the bidentate lactamate, forcing it into the reactive κ1-geometry and accelerating reductive elimination [1].

Q2: I am using Xantphos, but my reaction with an electron-rich aryl chloride is failing. Why? A2: Xantphos is the gold standard for aryl bromides and iodides, but it lacks the electron density required to drive the oxidative addition of highly stable aryl chlorides. Solution: Transition from a bidentate ligand to a bulky, electron-rich monodentate biaryl phosphine like BrettPhos or tBuBrettPhos [2]. The electron-rich dialkylphosphine moiety facilitates the oxidative addition into the strong C-Cl bond, while the extreme steric bulk of the biaryl framework physically "pushes" the aryl and lactamate groups together, lowering the activation energy for reductive elimination [3].

Q3: Why does the literature heavily recommend Cs₂CO₃ over stronger bases like NaOtBu for lactams? A3: This is a matter of competing nucleophilicity. Lactams are significantly less nucleophilic than primary or secondary alkylamines. If you use a strong, soluble alkoxide base like NaOtBu, the tert-butoxide anion will outcompete the lactam for coordination to the Pd(II) center. This leads to reductive elimination of the alkoxide and the aryl halide, yielding an aryl tert-butyl ether instead of your desired lactam [2]. Cs₂CO₃ is mildly basic and largely insoluble in organic solvents, providing a slow, controlled deprotonation that favors the C-N coupling pathway.

III. Ligand Selection Matrix

To streamline your optimization, use the following empirical data matrix. This summarizes the causality behind selecting specific ligands based on your electrophile.

LigandDenticitySteric Profile / Bite AngleOptimal Aryl HalideCausality for Selection
Xantphos Bidentate111° (Large)Aryl-Br, Aryl-IThe wide bite angle forces a distorted geometry, preventing the stable off-cycle κ2-amidate resting state [1].
BrettPhos MonodentateHigh (Biaryl)Aryl-Cl, Aryl-BrElectron-rich phosphine breaks strong C-Cl bonds; biaryl bulk accelerates reductive elimination [2].
tBuBrettPhos MonodentateVery HighAryl-Cl (Electron-rich)Massive steric pressure from tert-butyl groups forces challenging C-N reductive eliminations to proceed [3].
RuPhos MonodentateModerateAryl-Cl (Alkylamines)Generally ineffective for lactams due to insufficient steric bulk to prevent off-cycle traps; better suited for secondary amines.

IV. Self-Validating Experimental Protocol

This protocol for the Intermolecular N-Arylation of Pyrrolidin-2-one is designed as a self-validating system. Each step includes a physical or chemical checkpoint to ensure the causality of the reaction is intact before proceeding.

Reagents: Aryl bromide (1.0 equiv), Pyrrolidin-2-one (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (6 mol%), Cs₂CO₃ (1.4 equiv), Anhydrous 1,4-Dioxane (0.2 M).

Step-by-Step Methodology:

  • Atmosphere Control: Inside a nitrogen-filled glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Causality: Oxygen rapidly inserts into active Pd(0) species to form unreactive Pd(II)-peroxo complexes. Complete exclusion of O₂ is non-negotiable.

  • Catalyst Pre-Activation (Validation Checkpoint 1): Add anhydrous, degassed 1,4-dioxane to the tube. Stir at room temperature for 15 minutes before adding the substrates.

    • Causality & Validation: You must allow ligand exchange to occur. Pd₂(dba)₃ is deep purple/black. As Xantphos displaces the dba ligands to form the active L₂Pd(0) complex, the solution will visibly shift to a lighter red/orange. If the solution remains opaque purple, your ligand is oxidized or degraded. Do not proceed.

  • Substrate Addition: Add the aryl bromide and pyrrolidin-2-one. Seal the tube with a Teflon valve, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

    • Causality: The high barrier to reductive elimination for lactams requires substantial thermal energy. 100 °C is the kinetic "sweet spot" for Xantphos-mediated amidation.

  • Reaction Monitoring (Validation Checkpoint 2): After 4 hours, cool the reaction, dilute a 50 µL aliquot with EtOAc, filter through a short silica plug, and analyze via GC/MS.

    • Causality & Validation: Look for the presence of dehalogenated starting material (e.g., benzene instead of bromobenzene). If you see high levels of protodehalogenation, it indicates successful oxidative addition but failed reductive elimination, meaning your lactam is not coordinating properly (check base quality and dryness).

  • Workup: Once complete, cool to room temperature, dilute with EtOAc, wash with water to remove Cs₂CO₃ salts, dry over MgSO₄, and purify via flash chromatography.

V. References

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Dooleweerdt, K., Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates. Organic Letters. [Link]

Troubleshooting low conversion rates in 5-bromo-1,3-benzodioxole coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-1,3-Benzodioxole Coupling Optimization

Topic: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Cross-Coupling Substrate Focus: 5-bromo-1,3-benzodioxole (CAS: 2635-13-4) Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary: The "Electron-Rich" Trap

Low conversion in the coupling of 5-bromo-1,3-benzodioxole is a frequent inquiry. The core issue lies in the electronic nature of the substrate. The 1,3-benzodioxole moiety contains two oxygen atoms that donate electron density into the aromatic ring via resonance.

While this makes the ring electron-rich, it deactivates the carbon-bromine bond toward Oxidative Addition (OA) —the first and often rate-determining step in the catalytic cycle. Standard catalysts (e.g., Pd(PPh₃)₄) often lack the nucleophilicity required to cleave this electron-rich C-Br bond efficiently, leading to stalled reactions and catalyst decomposition (Pd black formation).

Key Takeaway: To fix low conversion, you must switch to electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that increase the electron density on the Palladium center, accelerating oxidative addition.

Diagnostic Workflow

Before altering conditions, use this logic tree to identify the specific failure mode of your reaction.

TroubleshootingWorkflow Start Start: Low Conversion (<20%) CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Decision1 Is SM remaining? CheckSM->Decision1 Stalled Reaction Stalled (Catalyst Inactive) Decision1->Stalled Yes, SM intact SideRxn SM Consumed but No Product Decision1->SideRxn No, SM gone VisualCheck Visual Check: Is there Pd Black? Stalled->VisualCheck PdBlack Diagnosis: Ligand dissociation or O2 leak VisualCheck->PdBlack Yes (Black Precipitate) NoChange Diagnosis: Failed Oxidative Addition (Ligand too electron-poor) VisualCheck->NoChange No (Solution Clear/Dark) CheckH Check for Protodehalogenation (Mass = SM - Br + H) SideRxn->CheckH Proto Diagnosis: Wet solvent or Transmetalation failure CheckH->Proto M-Br replaced by M-H

Figure 1: Diagnostic logic flow for identifying the root cause of low conversion in aryl bromide couplings.

Troubleshooting Guide & FAQs

Issue 1: "My reaction stalls at 10-20% conversion. I am using Pd(PPh₃)₄."

Diagnosis: Failed Oxidative Addition. Triphenylphosphine (PPh₃) is an "entry-level" ligand. It is often too electron-poor to facilitate oxidative addition into the electron-rich 5-bromo-1,3-benzodioxole ring. The catalyst rests as Pd(0) and eventually precipitates as inactive Pd black.

Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are bulky (promoting reductive elimination) and electron-rich (accelerating oxidative addition).

  • Recommendation: Use XPhos or SPhos with a Pd(0) source like Pd₂(dba)₃ or a precatalyst like XPhos Pd G4.

  • Alternative: Pd(dppf)Cl₂ is a robust alternative for Suzuki couplings if Buchwald ligands are unavailable [1].

Issue 2: "I see significant protodehalogenation (formation of 1,3-benzodioxole)."

Diagnosis: Transmetalation Failure or Wet Solvents. If the oxidative addition occurs but the transmetalation step (transfer of the coupling partner) is slow, the Pd(II)-Aryl intermediate will eventually scavenge a hydride (from solvent or base), leading to the removal of the bromine atom (reduction).

Solution:

  • Dry Solvents: Ensure solvents (Dioxane, Toluene) are anhydrous. Water facilitates protodehalogenation in non-aqueous protocols.

  • Base Strength: If using a weak base (K₂CO₃), switch to K₃PO₄ or Cs₂CO₃ .[1] Higher basicity accelerates the activation of the boronic acid (in Suzuki) or amine (in Buchwald), forcing transmetalation to outcompete side reactions [2].

  • Boronic Acid Excess: In Suzuki coupling, protodeboronation of the partner can also occur. Increase the boronic acid equivalents to 1.5–2.0.

Issue 3: "The reaction turns black immediately upon heating."

Diagnosis: The "Cluster" Problem (Catalyst Decomposition). Palladium nanoparticles (Pd black) are catalytically inactive for this coupling. This happens when the ligand dissociates from the metal center, usually due to low ligand concentration or oxidation.

Solution:

  • Ligand/Metal Ratio: If forming catalyst in situ, increase the Ligand:Pd ratio from 1:1 to 2:1 or 4:1 to stabilize the active species.

  • Precatalysts: Stop mixing Pd(OAc)₂ and phosphines manually. Use well-defined precatalysts (e.g., XPhos Pd G4 or Pd(dppf)Cl₂·CH₂Cl₂ ). These ensure a 1:1 active species is generated only inside the reaction vessel [3].

Comparative Optimization Data

The following table illustrates the impact of ligand selection on the Suzuki coupling of 5-bromo-1,3-benzodioxole with phenylboronic acid (Model Reaction).

EntryCatalyst SystemBase/SolventTempConversion (2h)Outcome
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O80°C15%Fail: Slow OA. Pd black formed.
2Pd(OAc)₂ + P(o-tol)₃K₂CO₃ / DMF100°C35%Poor: Sterics ok, but electronics weak.
3Pd(dppf)Cl₂ (3 mol%) K₂CO₃ / Dioxane:H₂O 90°C 88% Good: Bidentate ligand stabilizes Pd.
4XPhos Pd G4 (1 mol%) K₃PO₄ / THF:H₂O 60°C >98% Excellent: Fast OA at lower temp.

Data synthesized from general reactivity trends of electron-rich aryl bromides [1][2].

Standard Operating Protocol (The "Gold Standard")

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1,3-Benzodioxole Objective: High conversion coupling with an aryl boronic acid.[2]

Reagents:

  • 5-Bromo-1,3-benzodioxole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (3-5 mol%) OR XPhos Pd G4 (1-2 mol%)

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed[1]

Step-by-Step:

  • Charge: Add aryl bromide, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Catalyst: Add the Pd catalyst last.[1] Note: If using XPhos Pd G4, you can handle it in air briefly, but rapid sealing is recommended.

  • Purge: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles).[5]

  • Solvent: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C (for Pd(dppf)) or 60°C (for XPhos) for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[5] Dry over Na₂SO₄ and concentrate.

Why this works: The biphasic system (Dioxane/Water) ensures the inorganic base dissolves to activate the boronic acid. The specialized ligand (dppf or XPhos) ensures the Palladium is electron-rich enough to attack the benzodioxole ring efficiently.

References

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

Sources

Minimizing ring opening of pyrrolidinone during N-arylation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenge of minimizing pyrrolidinone ring opening during N-arylation reactions. This is a critical issue in the synthesis of pharmaceutical intermediates (e.g., Pirfenidone analogs), where the lactam ring is prone to hydrolysis or nucleophilic cleavage under the basic, high-temperature conditions typical of Buchwald-Hartwig or Ullmann couplings.

Diagnostic Hub: Troubleshooting & FAQs

This section addresses specific failure modes observed in the lab. Use this to diagnose why your reaction is yielding ring-opened byproducts (typically 4-(arylamino)butanoic acid derivatives or 4-aminobutyric acid).

Q1: I see a new, highly polar spot on my TLC that doesn't correspond to the product. What is it?

Diagnosis: This is likely the ring-opened hydrolysis product (4-aminobutyric acid derivative). Cause: Lactams (cyclic amides) are susceptible to hydrolysis under basic conditions, especially at high temperatures (


). If your solvent is "wet" or your base is hygroscopic (e.g., 

,

), hydroxide ions generated in situ will attack the lactam carbonyl, opening the ring. Solution:
  • Switch to Anhydrous Conditions: Use a Schlenk line or glovebox. Dry solvents over molecular sieves (3Å or 4Å) for at least 24 hours.

  • Base Selection: Switch from hydroxide/alkoxide bases to anhydrous Phosphate or Carbonate bases (

    
    , 
    
    
    
    ).
  • Protocol Check: Verify the water content of your base.

    
     is often hygroscopic; fuse it under vacuum before use.
    
Q2: My reaction works for aryl iodides but fails (with ring opening) for aryl chlorides. Why?

Diagnosis: Aryl chlorides require higher activation energy (higher temperature/stronger base), which favors the thermodynamic ring-opening pathway over the kinetic N-arylation. Cause: Extended reaction times at high temperatures allow trace nucleophiles (like


) to degrade the starting material.
Solution: 
  • Ligand Upgrade: Move to a highly active ligand system that permits lower temperatures.

    • For Cu: Use diamine ligands (e.g., DMEDA, trans-1,2-cyclohexanediamine) or amino acid ligands (e.g., L-proline).

    • For Pd: Use bulky biaryl phosphines (e.g., BrettPhos , Xantphos ) which accelerate reductive elimination, outcompeting the side reaction.

  • Reverse Addition: If using a strong base (like

    
    ), do not premix the base and lactam at high heat without the catalyst present.
    
Q3: Does the choice of metal (Cu vs. Pd) affect ring stability?

Answer: Yes.

  • Copper (Ullmann/Goldberg): Generally requires higher temperatures (

    
    ), increasing the risk of thermal hydrolysis. However, it pairs well with milder bases (
    
    
    
    ).
  • Palladium (Buchwald-Hartwig): Can operate at lower temperatures (

    
    ), but often utilizes stronger alkoxide bases (
    
    
    
    ), which are strong nucleophiles that can directly attack the carbonyl if the catalytic cycle stalls.
  • Recommendation: For base-sensitive substrates, a Cu-catalyzed system with an efficient ligand at moderate temperature (

    
    ) is often the "Goldilocks" zone.
    

Technical Deep Dive: The Mechanism of Failure

To prevent ring opening, one must understand the competition between the N-arylation (desired) and Carbonyl Attack (undesired).

The Competing Pathways
  • Pathway A (Desired): The base deprotonates the amide nitrogen (

    
     in DMSO), forming an amidate that coordinates to the metal (Cu or Pd) and undergoes reductive elimination with the aryl group.
    
  • Pathway B (Undesired): A nucleophile (Nucleophile:

    
    , 
    
    
    
    , or
    
    
    ) attacks the carbonyl carbon. The tetrahedral intermediate collapses, breaking the C-N bond and opening the ring.
Pathway Visualization

The following diagram illustrates the kinetic competition. To maximize yield,


 must be 

.

ReactionPathways Start Pyrrolidinone (Starting Material) Amidate Metal-Amidate Complex Start->Amidate  Deprotonation + Metal Binding   PathB Pathway B: Nucleophilic Attack at Carbonyl Start->PathB  Trace H2O / Strong Nu-   Base Base + Heat PathA Pathway A: Reductive Elimination (Fast w/ Ligand) Amidate->PathA  Ar-X Insertion   Product N-Aryl Pyrrolidinone (Target) PathA->Product  C-N Bond Formation   SideProduct 4-Aminobutyric Acid (Ring Opened) PathB->SideProduct  C-N Bond Cleavage  

Caption: Kinetic competition between metal-catalyzed N-arylation (Pathway A) and nucleophilic ring opening (Pathway B). Ligand acceleration is key to favoring Path A.

Optimized Experimental Protocols

These protocols are designed as self-validating systems . If followed, the absence of the polar byproduct validates the anhydrous integrity of the setup.

Protocol A: Copper-Catalyzed (The "Robust" Method)

Best for: Large scale, cost-efficiency, and aryl iodides/bromides.

Reagents:

  • Catalyst:

    
     (
    
    
    
    )
  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (

    
    ) or (S)-N-Methylpyrrolidine-2-carboxylate.
    
  • Base:

    
     (2.0 equiv, finely ground and dried).
    
  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Drying: Flame-dry a Schlenk tube under vacuum and backfill with Argon (

    
    ).
    
  • Solids: Add

    
    , 
    
    
    
    , and Aryl Halide (if solid) under a counter-flow of Argon.
  • Liquids: Add Pyrrolidinone (1.0 equiv), Ligand, and Aryl Halide (if liquid) via syringe.

  • Solvent: Add anhydrous Dioxane. Critical: Concentration should be high (

    
    ) to favor intermolecular reaction over solvent interaction.
    
  • Reaction: Seal and heat to

    
     for 12-24h.
    
  • Validation: Check TLC after 2 hours. If starting material remains but no polar spot appears, the system is dry.

Protocol B: Palladium-Catalyzed (The "Low-Temp" Method)

Best for: Aryl chlorides, electron-rich aryl halides, or temperature-sensitive substrates.

Reagents:

  • Pre-catalyst:

    
     (
    
    
    
    ) or G3-Xantphos Precatalyst.
  • Ligand: Xantphos (

    
    ) - Large bite angle favors reductive elimination.
    
  • Base:

    
     (1.5 equiv) - Milder than 
    
    
    
    .
  • Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, mix Pd source and Ligand in solvent for 5 mins to form the active catalyst (color change often observed).

  • Addition: Add Pyrrolidinone, Aryl Halide, and Base.

  • Heating: Heat to

    
    .
    
  • Monitoring: This reaction is often faster than Cu. Monitor by GC/LC-MS to stop exactly upon conversion to avoid post-reaction degradation.

Reference Data: Base & Solvent Selection Matrix

Use this table to select conditions that minimize hydrolysis risk based on your aryl halide partner.

Aryl Halide (Ar-X)Recommended BaseRecommended SolventTemp (

)
Ring Opening RiskNotes
Ar-I

Dioxane / Toluene80-100LowEasiest coupling; mildest conditions.
Ar-Br

or

DMF / DMSO100-120MediumDMF/DMSO must be strictly dry; wet DMF generates dimethylamine and formate.
Ar-Cl

(with caution)
Toluene80-110High

is a strong base. Use bulky Pd-ligands to speed up reaction.
Ar-OTf

Toluene80-100LowTriflates hydrolyze easily; avoid water strictly.

References

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[1] "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society, 131(1), 78–88.[1] [Link]

  • Klapars, A., Huang, X., & Buchwald, S. L. (2002). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 124(25), 7421–7428. [Link]

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 41(11), 1450–1460. [Link]

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed N-Arylation of Aryl Halides with Heterocycles." Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

Sources

Separation of starting material 5-bromo-1,3-benzodioxole from product

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of 5-Bromo-1,3-Benzodioxole (CAS: 2635-13-4)

Executive Summary & Compound Profile

This guide addresses the separation of unreacted 5-bromo-1,3-benzodioxole (starting material, SM) from reaction mixtures. This compound is a lipophilic aryl bromide commonly used in Suzuki couplings, Buchwald-Hartwig aminations, and lithiation reactions.

The separation strategy depends entirely on the physicochemical difference between this SM and your specific product.

Compound Snapshot: 5-Bromo-1,3-Benzodioxole

Property Value Implication for Separation
Boiling Point ~85°C (1 mmHg) / ~230°C (atm) High enough to persist on rotavap; low enough for vacuum distillation.
Melting Point 30–34°C Low-melting solid/oil. Hard to recrystallize out (stays in mother liquor).
LogP (Lipophilicity) ~2.6 Highly non-polar. Elutes quickly on silica gel (High Rf).
Solubility Soluble in Hexanes, DCM, EtOAc. Cannot be washed away with water alone.

| Reactivity | Aryl Bromide (Ar-Br) | Inert to acid/base washes. Inert to thiosulfate washes. |

Decision Matrix: Select Your Protocol

Identify the nature of your Target Product to select the correct workflow.

SeparationStrategy Start Start: What is your Target Product? TypeA Type A: Ionizable/Polar (Contains -COOH, -NH2, -OH) Start->TypeA TypeB Type B: Non-Polar / Neutral (Biaryls, Esters, Protected Amines) Start->TypeB TypeC Type C: Volatile (BP < 150°C) Start->TypeC SolA Protocol A: Acid/Base Extraction TypeA->SolA SolB1 Protocol B1: Vacuum Distillation (Kugelrohr) TypeB->SolB1 High MW Product SolB2 Protocol B2: Flash Chromatography (Gradient) TypeB->SolB2 Similar MW Product SolC Protocol C: Reverse Distillation TypeC->SolC

Figure 1: Decision tree for selecting the appropriate purification methodology based on product properties.

Detailed Protocols
Protocol A: Acid/Base Extraction (The "pH Swing")

Applicability: Use if your product contains an amine (basic) or carboxylic acid/phenol (acidic). The SM (5-bromo-1,3-benzodioxole) is neutral and will remain in the organic layer.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in a non-polar solvent (e.g., Diethyl Ether or Hexanes). Avoid DCM if possible to prevent emulsions.

  • The Swing:

    • If Product is an Amine: Extract with 1M HCl (x3). The product goes into the water (aqueous layer).[1] The SM stays in the organic layer. Discard organic layer. Basify the aqueous layer (pH > 10) with NaOH, then extract back into EtOAc.

    • If Product is an Acid:[2][3][4] Extract with 1M NaOH (x3). The product goes into the water. The SM stays in the organic layer. Discard organic layer. Acidify the aqueous layer (pH < 2) with HCl, then extract back into EtOAc.

  • Recovery: Dry the final organic layer over MgSO₄ and concentrate.

Protocol B1: Vacuum Distillation (Kugelrohr)

Applicability: Best for non-polar products with a Molecular Weight (MW) > 300 g/mol (significantly heavier than the SM).

Mechanism: 5-bromo-1,3-benzodioxole is relatively volatile under high vacuum.

  • Setup: Kugelrohr or Short-path distillation apparatus.

  • Conditions: High vacuum (< 0.5 mmHg).

  • Procedure:

    • Heat the source flask to 60–80°C.

    • The 5-bromo-1,3-benzodioxole will sublime/distill into the first bulb/trap.

    • Your heavy product remains in the source flask.

    • Validation: Check the distillate by TLC. It should be a single spot with high Rf in 100% Hexanes.

Protocol B2: Flash Chromatography (The "Gradient" Method)

Applicability: When product and SM are both non-polar and non-volatile.

The Challenge: The SM is very non-polar (greasy). It often co-elutes with other non-polar products. Optimization:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Start with 100% Hexanes (or Heptane).

    • Why? 5-bromo-1,3-benzodioxole moves very fast in pure hexanes (Rf ~0.6–0.8). Most coupling products will stick to the baseline.

  • Elution Strategy:

    • Flush with 3–5 Column Volumes (CV) of 100% Hexanes. This usually pushes the bromide out.

    • Then introduce EtOAc (e.g., 0% -> 20% gradient) to elute your product.

  • Staining: The SM is UV active (254 nm). Use KMnO₄ stain to distinguish; the benzodioxole ring may oxidize slowly, but UV is best.

Troubleshooting & FAQs

Q1: I tried rotavapping at 50°C for 2 hours, but the SM is still there. Why? A: The boiling point of 5-bromo-1,3-benzodioxole at atmospheric pressure is >200°C. A standard rotavap (approx 10–20 mmHg) lowers the BP to ~100°C. You need a high-vacuum line (< 1 mmHg) or a Kugelrohr to remove it thermally without cooking your product.

Q2: Can I use sodium thiosulfate to wash it out? A: No. This is a common misconception. Thiosulfate neutralizes molecular bromine (Br₂), which is an oxidant. It does not react with aryl bromides (Ar-Br), which are stable covalent bonds. This wash will do nothing but add salt to your water layer.

Q3: My product is a solid. Can I recrystallize? A: Yes, but with a caveat. Because the SM is an oil/low-melting solid, it acts as a solvent.

  • Strategy: Use a solvent where your product is sparingly soluble (e.g., cold Hexanes or Pentane). Triturate (grind) the crude solid in cold pentane. The lipophilic 5-bromo SM should dissolve in the pentane, while your product remains as a solid. Filter and wash.[2][4][5][6][7]

Q4: I see a "ghost" spot trailing my product on TLC. Is that the SM? A: Likely yes. Aryl halides can streak on silica.

  • Fix: Add 1% Triethylamine to your chromatography solvent system. This neutralizes slightly acidic sites on the silica that might be causing drag, sharpening the separation between the greasy SM and your product.

References
  • PubChem Compound Summary. "5-Bromo-1,3-benzodioxole (CID 75988)." National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014. (Context for Suzuki/Buchwald couplings involving aryl bromides).

Sources

Overcoming steric hindrance in N-substituted benzodioxole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: N-Substitution Protocols | Version: 2.4 (2025)

Welcome to the Technical Support Center for benzodioxole derivatization. This guide addresses the specific challenges of forming C-N bonds on the electron-rich, sterically constrained 1,3-benzodioxole scaffold. Whether you are synthesizing MDMA analogs, isoquinoline alkaloids, or novel API intermediates, the steric bulk at the nitrogen interface is often the rate-limiting factor.

🟢 Module 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][2][3]

The Problem: You are attempting to couple a bulky amine (e.g., tert-butylamine, piperazine deriv.) with a halobenzodioxole, but the reaction stalls or yields are <20%. The Cause: Steric crowding hinders the reductive elimination step of the catalytic cycle. Standard ligands (PPh3, BINAP) form bis-ligated complexes that are too crowded to allow the amine and aryl group to couple effectively.

🔧 Solution: The "Dialkylbiaryl Phosphine" System

To overcome steric hindrance, you must use ligands that promote the formation of a mono-ligated Pd(0) species.[1] Bulky, electron-rich ligands (Buchwald Ligands) accelerate oxidative addition into the electron-rich benzodioxole ring and force the rapid reductive elimination of the bulky product.

Ligand Selection Decision Tree

Use this logic flow to select the correct ligand for your specific amine substrate.

LigandSelection Start Select Amine Partner Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Heterocycle NH-Heterocycle (Indole, Imidazole) Start->Heterocycle Brett BrettPhos (Standard Sterics) Primary->Brett tBuBrett tBuBrettPhos (Extreme Sterics/Amides) Primary->tBuBrett If Amide/Bulky RuPhos RuPhos (General Purpose) Secondary->RuPhos CPhos CPhos (High Sterics) Secondary->CPhos If Acyclic/Bulky tBuXPhos tBuXPhos (General Heterocycles) Heterocycle->tBuXPhos DavePhos DavePhos (N-H Indoles) Heterocycle->DavePhos

Figure 1: Ligand selection logic based on amine class and steric demand. Green nodes indicate ligands specifically optimized for difficult, hindered substrates.

📋 Protocol A: High-Steric C-N Coupling (G3 Precatalyst Method)

Recommended for: Coupling secondary amines or bulky primary amines to 5-bromo-1,3-benzodioxole.

Why this works: Using a G3 precatalyst (palladacycle) guarantees the formation of the active L1Pd(0) species upon base activation, bypassing the difficult induction period often seen with Pd(OAc)2.

Reagents:

  • Aryl Halide: 1.0 equiv (e.g., 5-bromo-1,3-benzodioxole)

  • Amine: 1.2 equiv[2]

  • Catalyst: RuPhos Pd G3 (2.0 mol%) [For secondary amines] OR tBuBrettPhos Pd G3 [For primary amines/amides]

  • Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv for base-sensitive substrates)

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step:

  • Inert Environment: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon flow.

  • Solids Addition: Add the Pd G3 precatalyst, base (NaOtBu), and aryl halide (if solid).

  • Purge: Cap the vial and purge with Argon for 5 minutes.

  • Liquids Addition: Add the solvent, amine, and aryl halide (if liquid) via syringe.

  • Activation: Heat to 65–80°C .

    • Note: The G3 catalyst activates rapidly. You should see a color change (often to dark brown/orange) within minutes.

  • Monitoring: Monitor via HPLC/UPLC. Sterically hindered substrates may require 2–12 hours.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black, and concentrate.

🔵 Module 2: Reductive Amination (The "Ti-Boost" Method)

The Problem: You are trying to condense a benzodioxole-derived ketone (e.g., MDP2P) with a bulky amine. The reaction yields no product or only the alcohol byproduct. The Cause: Steric hindrance prevents the initial attack of the amine on the carbonyl carbon to form the imine/iminium intermediate . Standard conditions (NaBH3CN in MeOH) reduce the unreacted ketone to an alcohol before the imine can form.

🔧 Solution: Titanium(IV) Isopropoxide Activation

Ti(OiPr)4 acts as a Lewis acid and a water scavenger. It coordinates to the carbonyl oxygen, increasing electrophilicity, and drives the equilibrium toward the imine even with sterically bulky groups.

📋 Protocol B: Ti(OiPr)4-Mediated Reductive Amination

Recommended for: Condensing hindered ketones with bulky amines.

Reagents:

  • Ketone: 1.0 equiv

  • Amine: 1.2–1.5 equiv

  • Lewis Acid: Ti(OiPr)4 (1.25 equiv)

  • Reductant: NaBH4 (1.5 equiv) or NaBH3CN

  • Solvent: Absolute Ethanol or THF (dry)

Step-by-Step:

  • Imine Formation (Critical Step):

    • In a dry flask under Argon, mix the Ketone and Amine (neat if possible, or in minimal dry THF).

    • Add Ti(OiPr)4 slowly via syringe.

    • Stir at Room Temperature for 6–12 hours .

    • Checkpoint: The solution often becomes viscous. This indicates the formation of the titanium-amine complex.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (10 mL per mmol).

    • Add NaBH4 carefully (gas evolution will occur).

    • Stir for 2–4 hours at RT.

  • Quench (The "White Precipitate" Phase):

    • Add water (2 mL). A heavy white precipitate (TiO2) will form.

    • Crucial Step: Filter the resulting slurry through Celite. Wash the Celite cake thoroughly with EtOAc. If the filter clogs, use a wide-pore frit.

  • Purification:

    • The filtrate contains your amine. Perform a standard acid/base extraction to purify.

🟠 Module 3: Troubleshooting & FAQs

Q1: My Buchwald coupling works for 4-bromoanisole but fails for 5-bromo-1,3-benzodioxole. Why?

A: The 1,3-benzodioxole ring is highly electron-rich (similar to anisole but often more donating due to the ring strain/orbital overlap). This makes the C-Br bond more electron-rich and harder to undergo oxidative addition .

  • Fix: Increase the reaction temperature to 100°C.

  • Fix: Switch from a standard ligand (like XPhos) to a ligand with higher ground-state energy (like BrettPhos ), which facilitates the oxidative addition of electron-rich aryl chlorides/bromides.

Q2: I see significant "de-halogenated" starting material (benzodioxole) instead of product.

A: This is


-hydride elimination  or reduction of the Pd-Ar intermediate. It happens when the amine is too bulky to enter the coordination sphere, so the catalyst grabs a hydride (from solvent or base) and reduces the aryl ring.
  • Fix: Ensure your solvent is anhydrous.

  • Fix: Switch to RuPhos . Its specific structure creates a "pocket" that protects the Pd center from non-specific reduction while allowing the amine to enter.

Q3: Can I use Pd(OAc)2 and PPh3 for these reactions?

A: Strongly Discouraged. For N-substituted benzodioxoles, the steric and electronic demands are too high for "Generation 1" catalysts. You will likely get <10% yield and significant Pd black precipitation. Invest in G3/G4 precatalysts (e.g., XPhos Pd G3) for reproducible results.

Q4: How do I remove the residual Titanium after Protocol B?

A: Titanium emulsions are notorious.

  • Method 1: Add 1N NaOH to the reaction mixture before filtering. This turns the gelatinous Ti species into a more granular solid.

  • Method 2: Use a solution of Rochelle's Salt (Potassium Sodium Tartrate) during the workup. It chelates Ti(IV) into a water-soluble complex, allowing clean phase separation.

📊 Summary of Ligand Performance (Benzodioxole Substrates)

LigandTarget SubstrateSteric ToleranceElectronic MatchRef
BrettPhos Primary AminesHighExcellent for e-rich Ar-X[1]
tBuBrettPhos Amides / Bulky 1°Very HighExcellent[1]
RuPhos Secondary AminesHighGood[1]
XantPhos HeterocyclesModerateModerate[2]
BINAP GeneralLowPoor for hindered systems[3]

🔗 References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3] Chemical Reviews, 116(19), 12564–12649.[3]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

  • BenchChem. Optimization of Buchwald-Hartwig amination conditions. Technical Guide.

Sources

Technical Support Center: Synthetic Pathways for 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-BDX-PYR-001 Subject: Optimization of N-Arylation for Electron-Rich Aryl Halides Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

Diagnostic Overview

User Issue: You are attempting to synthesize 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone (also known as N-(3,4-methylenedioxyphenyl)-2-pyrrolidinone) using classical Ullmann condensation (Copper bronze/CuI, high heat >140°C).

Root Cause Analysis: The classical "dump and stir" Ullmann protocol often fails for this specific substrate due to two converging factors:

  • Substrate Electronics: The 1,3-benzodioxole ring is electron-rich. This increases the electron density on the aryl halide (specifically at the C-X bond), making oxidative addition difficult for unligated copper species.

  • Thermal Instability: The high temperatures required for ligand-free Ullmann coupling (>140°C) often lead to the decomposition of the methylenedioxy bridge or polymerization of the pyrrolidinone, resulting in "tarry" crude mixtures and low yields.

Strategic Solution: To achieve high yields (>85%) under milder conditions (<110°C), you must switch to Ligand-Promoted Catalysis . We recommend three specific tiers of intervention depending on your lab's resources and scale.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best catalytic system for your specific constraints.

CatalystSelection Start START: Select Synthesis Scale ScaleCheck Is Scale > 100g? Start->ScaleCheck Heterogeneous Method C: CuO Nanoparticles (Recyclable, Lower Cost) ScaleCheck->Heterogeneous Yes (Industrial/Pilot) Homogeneous Budget/Metal Constraint? ScaleCheck->Homogeneous No (Research/Gram) MethodA Method A: CuI + Amino Acid Ligand (The 'Ma' Protocol) Homogeneous->MethodA Low Budget / Avoid Pd MethodB Method B: Pd-Catalyzed Buchwald-Hartwig (The 'Buchwald' Protocol) Homogeneous->MethodB High Yield Critical

Figure 1: Decision matrix for selecting the optimal catalytic system based on scale and resource constraints.

Technical Protocols

Method A: The "Green" Homogeneous Route (Recommended)

System: CuI / L-Proline (or N-Methylglycine) Mechanism: The amino acid ligand forms a soluble, anionic Cu(I) complex that lowers the activation energy for the oxidative addition of the electron-rich aryl halide.

Reagents:

  • Substrate: 5-Bromo-1,3-benzodioxole (1.0 equiv)

  • Nucleophile: 2-Pyrrolidinone (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMSO (anhydrous)

Step-by-Step Protocol:

  • Inert Setup: Evacuate a reaction tube and backfill with Argon (3 cycles).

  • Charge: Add CuI (0.1 equiv), L-Proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvation: Add DMSO. Stir at room temperature for 10 minutes to allow the formation of the [Cu(Proline)] complex (solution will turn blue/green).

  • Addition: Add 5-Bromo-1,3-benzodioxole and 2-pyrrolidinone.

  • Reaction: Heat to 90°C (significantly lower than the 140°C required for ligand-free). Stir for 12-18 hours.

  • Workup: Dilute with water/ethyl acetate. The product is in the organic layer.[1]

Why this works: The carboxylate of the proline binds the copper, while the secondary amine stabilizes the oxidative addition intermediate. This is the "Gold Standard" for cost-effective amide arylation [1].

Method B: The High-Performance Route (Palladium)

System: Pd(OAc)₂ / Xantphos Use Case: If Method A fails due to steric hindrance or if the specific benzodioxole derivative has ortho-substituents.

Reagents:

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-7 mol%)

  • Base: Cs₂CO₃ (1.4 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Protocol:

  • Pre-complexation: Mix Pd(OAc)₂ and Xantphos in Dioxane under Argon for 15 mins. The solution should turn yellow/orange.

  • Reaction: Add the aryl bromide, pyrrolidinone, and Cs₂CO₃.

  • Heat: Reflux at 100°C for 8-12 hours.

  • Filtration: Filter through a pad of Celite to remove Palladium black before aqueous workup.

Technical Note: Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination step, which is often the rate-determining step in amide coupling [2].

Method C: The Recyclable Heterogeneous Route

System: CuO Nanoparticles (CuO NPs) Use Case: Large-scale synthesis where removing copper residues is critical (e.g., pharmaceutical intermediates).

Protocol Summary: Using commercially available CuO nanopowder (<50nm) allows the reaction to proceed in refluxing ethanol or PEG-400. The catalyst can be recovered by centrifugation.

  • Conditions: CuO NPs (5 mol%), KOH (2 equiv), reflux in Ethanol.

  • Advantage: Avoids DMSO/DMF (hard to remove) and allows catalyst recycling up to 4 times with minimal loss of activity [3].

Comparative Data Analysis

MetricStandard Ullmann (No Ligand)Method A (Cu/L-Proline)Method B (Pd/Xantphos)Method C (CuO NPs)
Temperature 140-160°C90-110°C80-100°C80°C (EtOH reflux)
Yield 30-45% (Variable)82-91%90-95%75-85%
Reaction Time 24-48 h12-18 h6-12 h12 h
Cost Profile LowLowVery HighMedium
Purification Difficult (Tarry)StandardRequires Pd removalSimple Filtration

Troubleshooting & FAQs

Q1: The reaction mixture turned black immediately upon heating in Method A. Is this normal?

  • Diagnosis: No. Immediate blackening usually indicates the oxidation of Cu(I) to Cu(II) oxide (CuO) before the catalytic cycle begins.

  • Fix: Ensure your DMSO is degassed. Use a "Schlenk" line technique. If you lack strict inert conditions, add 10 mol% of Sodium Ascorbate (Vitamin C) to the reaction to act as an in-situ reducing agent, keeping the Copper in the active +1 state.

Q2: I am seeing significant amounts of reduced arene (1,3-benzodioxole) instead of the product.

  • Diagnosis: This is "Hydrodehalogenation." It occurs when the oxidative addition happens, but the amide fails to coordinate, and the metal center abstracts a proton from the solvent or moisture.

  • Fix: Ensure your 2-pyrrolidinone is dry (distill over CaH₂ if necessary). Increase the concentration of the amide (use 1.5 equiv). If using Method B (Pd), switch from Cs₂CO₃ to K₃PO₄, as weaker bases sometimes suppress dehalogenation.

Q3: Can I use 1-iodo-3,4-methylenedioxybenzene instead of the bromo- analog?

  • Answer: Yes. The iodo- analog is more reactive and will allow you to run Method A at even lower temperatures (60-80°C). However, the iodo- compound is often more expensive and less stable in storage.

Q4: Why is the benzodioxole ring sensitive?

  • Insight: The methylene bridge (-O-CH₂-O-) is acetal-like. Under highly acidic conditions or extremely high temperatures with Lewis acids (like Cu²⁺), it can hydrolyze to the catechol.

  • Support: This is why Method A (mild base, <100°C) is superior to the classical method. Avoid strong Lewis acids like AlCl₃ or FeBr₃.

Mechanistic Visualization (Method A)

Understanding the active species helps in troubleshooting.

Mechanism CuI CuI Precursor Complex Active Catalyst [Cu(Proline)] CuI->Complex Activation Ligand L-Proline/Base Ligand->Complex OxAdd Oxidative Addition (Ar-Br enters) Complex->OxAdd + Ar-Br LigEx Ligand Exchange (Pyrrolidinone enters) OxAdd->LigEx + Amide - Base-HBr RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->Complex Regeneration

Figure 2: Simplified catalytic cycle for Ligand-Promoted Ullmann Coupling. Note that the Ligand prevents catalyst aggregation.

References

  • Ma, D., et al. (2003). "CuI/Amino Acid Catalyzed Coupling of Aryl Halides with Amides." Journal of the American Chemical Society.[2][3]

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters.

  • Panda, N., et al. (2011). "CuO Nanoparticles: A Recyclable Catalyst for C-N Cross-Coupling Reactions." Tetrahedron Letters.

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2003). "Insights into the Origin of High Activity in the Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society.[2][3]

Sources

Resolving solubility issues of N-aryl pyrrolidinones in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Resolving Aqueous Solubility Issues of N-Aryl Pyrrolidinone Scaffolds Ticket ID: NAP-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Diagnostic Framework

The Core Problem: N-aryl pyrrolidinones (and structurally related N-aryl pyridones like Pirfenidone) often present a "brick dust" solubility profile. They are not merely lipophilic; they possess high crystal lattice energy due to strong


-

stacking interactions between the planar aryl ring and the lactam core.

Physicochemical Barrier: The solubility equation is governed by two energy penalties:

  • Cavitation Energy: The energy required to create a cavity in water (related to LogP/Hydrophobicity).

  • Crystal Lattice Energy: The energy required to break the solute-solute bonds (related to Melting Point).

For N-aryl pyrrolidinones, the Crystal Lattice Energy is often the dominant barrier. Simple pH adjustment rarely works because the lactam nitrogen is non-ionizable in physiological ranges.

Diagnostic Decision Matrix

Use this matrix to select the correct solubilization strategy based on your compound's specific properties.

SolubilityDecisionTree Start START: Analyze N-Aryl Pyrrolidinone CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (High Lattice Energy) CheckMP->HighMP Yes ModMP MP < 150°C CheckMP->ModMP No CheckLogP Check LogP HighLogP LogP > 3.0 (Lipophilic) CheckLogP->HighLogP Yes ModLogP LogP < 2.0 CheckLogP->ModLogP No StrategyASD Strategy: Amorphous Solid Dispersion (Break the Lattice) HighMP->StrategyASD Primary Solution StrategyCD Strategy: Cyclodextrin Complexation (Host-Guest Shielding) HighMP->StrategyCD Secondary Solution ModMP->CheckLogP HighLogP->StrategyCD StrategyCosolvent Strategy: Co-solvents / Hydrotropes (Modify Solvent Polarity) ModLogP->StrategyCosolvent

Figure 1: Decision logic for selecting solubilization strategies based on melting point and lipophilicity.

Technical Protocols (The "How-To")

Protocol A: Cyclodextrin Inclusion Complexation

Best For: Compounds with high LogP but moderate melting points. The hydrophobic cavity of


-Cyclodextrin (

-CD) accommodates the aryl ring, shielding it from water.

Mechanism: The N-aryl moiety inserts into the CD cavity, displacing high-energy water molecules. Validated Reagents: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) or Sulfobutylether-

-CD (SBE-

-CD). Avoid parent

-CD for parenteral use due to nephrotoxicity.

Step-by-Step Workflow:

  • Molar Calculation:

    • Target a 1:1 molar ratio initially.

    • Example: If MW of Drug = 250 g/mol and HP-

      
      -CD = 1400  g/mol . To solubilize 10 mg of drug, use ~56 mg of CD.
      
  • Phase Solubility Setup:

    • Prepare aqueous CD solutions at increasing concentrations (0, 10, 20, 50, 100 mM).

    • Add excess N-aryl pyrrolidinone to each vial.

  • Equilibration:

    • Shake at 25°C for 48–72 hours. Crucial: Do not heat to speed this up; complexation is exothermic. Heating weakens the stability constant (

      
      ).
      
  • Filtration & Analysis:

    • Filter through 0.45 µm PVDF filter (nylon may bind drug).

    • Analyze via HPLC-UV.

  • Freeze-Drying (Optional for Solid State):

    • If a solid complex is needed, lyophilize the filtered solution.

Success Marker: A linear increase in drug solubility with CD concentration (


 type isotherm) indicates a 1:1 stable complex [1].
Protocol B: Amorphous Solid Dispersion (ASD)

Best For: "Brick dust" molecules (MP > 200°C). This method kinetically traps the drug in a disordered, high-energy state, removing the lattice energy penalty.

Recommended Polymer: PVP-VA64 (Copovidone) or HPMC-AS. Ratio: Start with 20:80 (Drug:Polymer).

Solvent Evaporation Method (Lab Scale):

  • Dissolution: Dissolve both the Drug and Polymer in a common volatile solvent (e.g., Acetone/Ethanol 50:50).

    • Note: N-aryl pyrrolidinones are typically soluble in acetone.

  • Rotary Evaporation: Remove solvent rapidly at 40–50°C under vacuum.

    • Critical: Slow evaporation allows recrystallization. Fast evaporation promotes the amorphous state.

  • Secondary Drying: Vacuum dry for 24 hours to remove residual solvent.

  • Validation: Perform DSC (Differential Scanning Calorimetry).

    • Pass: Single Glass Transition Temperature (

      
      ).
      
    • Fail: Presence of a sharp melting endotherm (indicates crystallinity).

Protocol C: Hydrotropic Solubilization

Best For: Liquid formulations where polymers are undesirable. Warning: Do not confuse NMP (N-methylpyrrolidone, the solvent) with your N-aryl pyrrolidinone drug. NMP is a hydrotrope, but here we are treating the pyrrolidinone as the solute.

Effective Hydrotropes for this Class:

  • Sodium Benzoate: Interacts via

    
    -
    
    
    
    stacking with the N-aryl ring.
  • Nicotinamide: Breaks water structure and stacks with the drug.

Workflow:

  • Prepare a 2M solution of Sodium Benzoate in water.

  • Add excess drug.

  • Stir for 6 hours.

  • The solubility often increases logarithmically with hydrotrope concentration.

Troubleshooting & FAQ

Issue: "The drug precipitates immediately upon dilution."

Diagnosis: This is the "Parachute Effect" failure. You created a supersaturated state (Spring), but lacked a precipitation inhibitor (Parachute). Solution:

  • If using Co-solvents (e.g., PEG400): Add a crystallization inhibitor like HPMC (0.1%) or PVP K30 to the aqueous phase before dilution.

  • If using Cyclodextrins: The binding constant (

    
    ) may be too low. Switch to SBE-
    
    
    
    -CD (Captisol), which often has higher binding affinity for aryl rings due to charge interactions.
Issue: "My ASD turned opaque/white after 1 week."

Diagnosis: Physical instability (Recrystallization). The drug has reverted to its lower-energy crystalline form. Solution:

  • Check

    
    :  The Glass Transition Temperature of your mixture must be at least 50°C higher than the storage temperature.
    
  • Increase Polymer Ratio: Move from 20:80 to 10:90.

  • Moisture Protection: N-aryl pyrrolidinones can be hygroscopic. Water acts as a plasticizer, lowering

    
     and inducing crystallization. Store with desiccants.
    
Issue: "Can I use pH adjustment?"

Answer: Generally, No . Most N-aryl pyrrolidinones lack an ionizable proton in the pH 1–10 range. The amide nitrogen is part of the lactam ring and is not basic. Do not rely on pH unless you have a specific ionizable side chain (e.g., a carboxylic acid or amine tail).

Comparative Data: Solubility Enhancement Factors

StrategyTypical EnhancementMechanismStability Risk
Water (Control) 1xN/AHigh (Chemically stable)
Co-solvent (40% PEG400) 50–100xReducing polarityPrecipitation on dilution
Hydrotropy (2M Na-Benzoate) 20–50x

-

stacking / Water structure breaking
Low
Cyclodextrin (HP-

-CD)
100–500xInclusion complexationVery High (Thermodynamically stable)
ASD (PVP-VA) 500–1000xAmorphization (High Energy State)Moderate (Recrystallization risk)

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Tantishaiyakul, V., et al. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. International Journal of Pharmaceutics.

  • Sun, Y., et al. (2020). Amorphous solid dispersions of pirfenidone: A study on the transformation and stability. Journal of Drug Delivery Science and Technology.

  • Sanghvi, R., et al. (2008). Solubility enhancement of poorly water-soluble drugs by hydrotropic agents.[1][2][3][4][5][6] AAPS PharmSciTech.

Disclaimer: This guide is for research purposes only. All formulations must be validated for toxicity and stability before in vivo application.

Sources

Validation & Comparative

1H NMR Characterization of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural characterization of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone using proton nuclear magnetic resonance (


H NMR). This compound represents a specific scaffold where a lactam ring is fused to a pharmacologically active benzodioxole moiety (often associated with nootropic or psychoactive signaling).

The primary challenge in characterizing this molecule is distinguishing it from its structural analogs (e.g., 1-phenyl-2-pyrrolidinone) and its synthetic precursors (e.g., 3,4-methylenedioxyaniline). This guide provides a comparative analysis, establishing the methylenedioxy singlet (~5.9 ppm) and the lactam triplet (~3.8 ppm) as the critical "fingerprints" for structural validation.

Structural Logic & Numbering

To ensure accurate assignment, we must define the atomic connectivity. The molecule consists of a 2-pyrrolidinone ring attached at the Nitrogen (N-1) position to the 5-position of a 1,3-benzodioxole ring.[1]

Diagram 1: Chemical Structure & Assignment Logic

G Target 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone (Target Molecule) Fragment1 Fragment A: Benzodioxole (Aromatic + O-CH2-O) Target->Fragment1 Contains Fragment2 Fragment B: Pyrrolidinone (Lactam Ring) Target->Fragment2 Contains Sig1 O-CH2-O Singlet ~5.95 ppm Fragment1->Sig1 Sig2 N-CH2 Triplet ~3.80 ppm Fragment2->Sig2

Caption: Structural decomposition of the target molecule into diagnostic NMR fragments.

Comparative Analysis: Target vs. Alternatives

In drug development, "characterization" is often synonymous with "differentiation." You must prove you have the target, not the starting material or a byproduct.

Table 1: Chemical Shift Comparison ( , ppm in CDCl )
Proton GroupTarget: 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinoneAnalog: 1-Phenyl-2-pyrrolidinone [1]Precursor: 3,4-(Methylenedioxy)aniline [2]
O-CH

-O
5.95 (s, 2H) Absent5.83 (s, 2H)
N-CH

(Ring)
3.81 (t, 2H) 3.85 (t, 2H)Absent
CO-CH

2.58 (t, 2H) 2.60 (t, 2H)Absent
Ring CH

2.15 (m, 2H) 2.15 (m, 2H)Absent
Aromatics 6.70 - 7.20 (m, 3H) 7.10 - 7.60 (m, 5H)6.10 - 6.60 (m, 3H)
NH / NH

AbsentAbsent~3.50 (br s, 2H)
Key Diagnostic Differentiators:
  • The "Dioxole" Fingerprint: The presence of the singlet at 5.95 ppm immediately rules out the phenyl analog.

  • The "Lactam" Fingerprint: The triplet at 3.81 ppm (N-CH

    
    ) confirms the cyclization of the pyrrolidinone ring. If this peak is missing, or if you see linear alkyl signals, the ring closure failed.
    
  • Aromatic Shift: The electron-donating nature of the dioxy- group pushes the aromatic protons upfield (lower ppm) compared to the unsubstituted phenyl analog.

Experimental Protocol

To achieve the resolution required for this characterization, specific acquisition parameters are necessary to prevent signal saturation of the benzodioxole singlet and ensure accurate integration.

Reagents & Equipment[3][4][5][6]
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Why: Excellent solubility for lactams; prevents H-bonding broadening seen in DMSO.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of the solid product in 0.6 mL CDCl

      
      .
      
    • Critical: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., K

      
      CO
      
      
      
      from synthesis) which can cause line broadening.
  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate relaxation).

    • Relaxation Delay (d1): Set to 5.0 seconds .

      • Reasoning: The aromatic and benzodioxole protons have longer T1 relaxation times. A short d1 will under-integrate these signals, leading to a false ratio against the aliphatic ring protons.

    • Scans (ns): 16 or 32 (sufficient for >10 mg).

  • Processing:

    • Phase correction: Manual (automated phasing often fails on the solvent peak edges).

    • Baseline correction: Polynomial (Bernstein) order 1.

    • Referencing: Set TMS to 0.00 ppm or residual CHCl

      
       to 7.26 ppm.
      
Diagram 2: Validation Logic Flow

Validation Start Acquire 1H NMR Spectrum Check1 Is Singlet present at ~5.9-6.0 ppm? Start->Check1 Fail1 FAIL: Not a Benzodioxole derivative. Check starting materials. Check1->Fail1 No Check2 Is Triplet present at ~3.8 ppm? Check1->Check2 Yes Fail2 FAIL: Pyrrolidinone ring absent. Likely linear amide or unreacted amine. Check2->Fail2 No Check3 Integration Check: Ratio of (O-CH2-O) : (N-CH2) Should be 2 : 2 (1:1) Check2->Check3 Yes Fail3 FAIL: Impure mixture or Relaxation Delay (d1) too short. Check3->Fail3 No Pass PASS: Identity Confirmed 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone Check3->Pass Yes

Caption: Decision tree for confirming structural identity and purity.

Detailed Signal Assignment

The Benzodioxole Moiety (Fragment A)
  • 
     5.95 ppm (s, 2H):  The methylenedioxy protons. This is a sharp singlet.
    
    • Note: If this peak appears as a doublet or broadens, it indicates ring strain or the presence of a chiral center elsewhere in the molecule inducing diastereotopicity (not applicable for this specific achiral target, but relevant if the pyrrolidinone ring is substituted).

  • 
     6.70 - 7.20 ppm (m, 3H):  The aromatic protons.
    
    • Unlike the 1-phenyl analog (which shows a standard multiplet for 5 protons), this ring has an ABX-type system due to the 1,2,4-substitution pattern.

    • H-2' (meta to O, ortho to N): Generally the most deshielded (~7.2 ppm) due to the amide nitrogen's inductive effect.

    • H-5' & H-6' (ortho/meta to O): Shielded by the oxygen lone pairs (~6.7-6.8 ppm).

The Pyrrolidinone Ring (Fragment B)
  • 
     3.81 ppm (t, 
    
    
    
    =7.0 Hz, 2H):
    The N-CH
    
    
    protons.
    • These are deshielded by the adjacent Nitrogen. The triplet splitting arises from coupling with the central CH

      
      .
      
  • 
     2.58 ppm (t, 
    
    
    
    =8.0 Hz, 2H):
    The CO-CH
    
    
    protons.
    • Deshielded by the carbonyl group (alpha-position).

  • 
     2.15 ppm (quint/m, 2H):  The central CH
    
    
    
    protons.
    • These couple to both the N-CH

      
       and CO-CH
      
      
      
      , resulting in a multiplet (often looks like a quintet).

References

  • National Institutes of Health (PubChem). (2023). 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375.[2] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Typical NMR Shifts of Common Functional Groups. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard reference for ABX patterns and substituent effects).

Sources

Identifying characteristic benzodioxole singlet in NMR at 5.9-6.0 ppm

Author: BenchChem Technical Support Team. Date: March 2026

The benzodioxole (methylenedioxybenzene) structural motif is a critical pharmacophore found in numerous natural products (e.g., piperine), active pharmaceutical ingredients (e.g., paroxetine, tadalafil), and controlled substances (e.g., MDMA). In proton nuclear magnetic resonance (


H NMR) spectroscopy, this functional group presents a highly diagnostic signature: a sharp singlet integrating to two protons, typically resonating between 5.9 and 6.1 ppm.

This guide provides an authoritative, comparative analysis of analytical platforms—specifically Benchtop NMR versus High-Field NMR—for resolving, identifying, and quantifying this characteristic singlet in both pharmaceutical development and forensic workflows.

The Physics and Causality of the 5.9–6.0 ppm Singlet

To leverage this peak for structural elucidation or quantification, one must understand the quantum mechanical and chemical environment dictating its behavior.

  • Chemical Shift Causality (Deshielding): The methylenedioxy group (–O–CH

    
    –O–) consists of a single carbon flanked by two highly electronegative oxygen atoms. These oxygens pull electron density away from the protons via the inductive effect (–I effect), significantly deshielding them and shifting their resonance downfield from standard aliphatic regions (~1.0 ppm). Furthermore, the diamagnetic anisotropy (ring current) of the fused aromatic benzene ring provides additional deshielding. This combined effect reliably places the signal in the 5.90–6.15 ppm window[1].
    
  • Multiplicity Causality (The Singlet): Because the two protons are chemically and magnetically equivalent, and there are no adjacent vicinal or geminal protons to couple with, spin-spin splitting does not occur. The signal manifests as a sharp, distinct singlet[2].

  • Solvent Effects: The exact chemical shift is solvent-dependent. In non-polar solvents like CDCl

    
    , the peak typically appears between 5.90 and 6.00 ppm (e.g., 3,4-(Methylenedioxy)toluene at 5.91 ppm)[2]. In more polar, hydrogen-bonding solvents like DMSO-d
    
    
    
    , the signal shifts slightly downfield to 6.00–6.15 ppm[3].

Platform Comparison: Benchtop vs. High-Field NMR

The advent of permanent magnet technology has brought NMR out of the specialized core facility and onto the laboratory bench. However, selecting the right platform for benzodioxole analysis depends entirely on matrix complexity.

Benchtop NMR (60–100 MHz)

Benchtop spectrometers utilize neodymium (NdFeB) permanent magnets, eliminating the need for expensive cryogens (liquid helium/nitrogen)[4]. They are ideal for rapid QA/QC, forensic drug checking, and continuous-flow reaction monitoring[5]. However, because spectral dispersion scales with the magnetic field, a 1 ppm window at 80 MHz is only 80 Hz wide. If the sample contains alkene protons (which also resonate in the 5.0–6.5 ppm range), benchtop systems may suffer from severe peak overlap, complicating traditional integration methods[6].

High-Field NMR (400–600+ MHz)

High-field superconducting magnets provide exceptional spectral dispersion (a 1 ppm window at 400 MHz is 400 Hz wide) and superior signal-to-noise ratios. This platform is mandatory for trace impurity analysis, complex natural product extracts, or when the 5.9–6.0 ppm region is crowded by overlapping signals[7].

Table 1: Platform Performance Comparison for Benzodioxole Analysis
ParameterBenchtop NMR (60–100 MHz)High-Field NMR (400+ MHz)
Magnetic Field Generation Permanent Magnet (NdFeB)Superconducting (Cryogens required)
Spectral Dispersion (at 6.0 ppm) Low (Overlap risk with alkenes)High (Clear baseline separation)
Limit of Detection (LOD) ~1–5 mM< 0.1 mM
Operating Cost / Maintenance Low (Cryogen-free, plug-and-play)High (Requires regular cryogen fills)
Primary Application 4[4]Structural elucidation, Trace impurity profiling
Workflow: Platform Selection Matrix

G A Sample with Benzodioxole (Target: 5.9-6.0 ppm Singlet) B Matrix Complexity Assessment (Check for Alkene/Aromatic Overlap) A->B C Isolated Signal (High Purity / Simple Matrix) B->C No Overlap D Overlapping Signals (Complex Mixture / Impurities) B->D Overlap Present E Benchtop NMR (60-100 MHz) Rapid QA/QC & Quantification C->E F High-Field NMR (400+ MHz) High-Dispersion Resolution D->F

Decision matrix for selecting NMR platforms for benzodioxole analysis.

Empirical Data: Chemical Shift Variations

The exact positioning of the benzodioxole singlet is highly reproducible but shifts slightly based on the surrounding molecular architecture and the chosen deuterated solvent.

Table 2: Literature-Backed Chemical Shifts of the Benzodioxole Singlet
CompoundSolventChemical Shift (ppm)Instrument FieldReference
MDMA·HCl D

O
5.97600 MHz8[8]
Piper chaba extract (Piperine) CDCl

5.91Unspecified1[1]
3,4-(Methylenedioxy)toluene CDCl

5.91400 MHz2[2]
Thiadiazole-benzodioxole deriv. DMSO-d

5.98300 MHz9[9]
Benzodioxole carboxamide deriv. DMSO-d

6.12300 MHz3[3]

Experimental Protocol: High-Precision qNMR Workflows

Because the benzodioxole singlet is located in a relatively "quiet" region of the NMR spectrum (devoid of aliphatic clutter), it is an excellent candidate for Quantitative NMR (qNMR) to determine API purity[8]. The following protocol establishes a self-validating system to ensure absolute quantification accuracy.

Objective: Accurately quantify a benzodioxole-containing compound using the ~5.9 ppm singlet via an internal standard method.

Step 1: Internal Standard (IS) Selection Causality: To prevent signal overlap, the IS must have a known purity and a distinct chemical shift far from 5.9–6.1 ppm. Action: Select Maleic acid (singlet at 6.26 ppm in D


O) or Dimethyl sulfone (singlet at 3.15 ppm).

Step 2: Sample Preparation Action: Using a calibrated microbalance (d = 0.01 mg), accurately weigh ~15 mg of the analyte and ~10 mg of the IS. Co-dissolve completely in 0.6 mL of the chosen deuterated solvent (e.g., CDCl


). Ensure the solution is entirely homogenous to prevent line broadening.

Step 3:


 Relaxation Measurement (Critical Step) 
Causality: Because the methylenedioxy protons are isolated from other proton networks, they lack efficient dipole-dipole relaxation pathways, resulting in longer longitudinal relaxation times (

). Action: Execute an Inversion Recovery experiment (180°-τ-90°) to determine the

of both the benzodioxole singlet and the IS peak.

Step 4: Parameter Optimization Action: Set the relaxation delay (


) to at least 

of the slowest relaxing proton. This ensures >99.3% magnetization recovery between scans, which is mandatory for quantitative accuracy. Set the excitation pulse to a 90° flip angle.

Step 5: Acquisition & Processing Action: Acquire 16 to 64 transients depending on the required signal-to-noise ratio (target S/N > 250:1). Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Manually phase the spectrum and apply a rigorous baseline correction.

Step 6: Integration and Calculation Action: Integrate the benzodioxole singlet (2H) and the IS peak. Calculate the absolute purity (


) using the standard qNMR equation:


(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

References

1.7 2.6 3.3 4.9 5.5 6.4 7.2 8.8 9.1

Sources

Mass spectrometry fragmentation pattern of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone

[1]

Executive Summary & Comparative Profile

Objective: To distinguish 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone (Target) from the psychoactive parent drug MDPV and its active metabolites.

Key Finding: The Target molecule (MW 205) is distinguished by the absence of the m/z 126 immonium ion , which is the canonical base peak for MDPV and PVP-type cathinones. Instead, the Target exhibits a stable molecular ion and fragmentation driven by lactam ring contraction (loss of CO).

Comparative Data Table
FeatureTarget Molecule MDPV (Parent Drug) MDPV Lactam Metabolite
Chemical Name 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone3,4-Methylenedioxypyrovalerone1-(1,3-Benzodioxol-5-yl)-2-(2-oxo-1-pyrrolidinyl)-1-pentanone
Role Impurity / Degradant / PrecursorActive PsychostimulantPhase I Metabolite
Molecular Formula C₁₁H₁₁NO₃C₁₇H₂₁NO₃C₁₇H₁₉NO₄
Monoisotopic Mass 205.0739 Da275.1521 Da289.1314 Da
Precursor Ion (ESI+) m/z 206.08 [M+H]⁺m/z 276.16 [M+H]⁺m/z 290.14 [M+H]⁺
Base Peak (MS/MS) m/z 178 (Loss of CO)m/z 126 (Immonium Ion)m/z 126 or 135
Key Differentiator No side chain ; direct N-Aryl bond.Pentyl side chain present.[1][2]Pentyl side chain + Carbonyl on ring.

Structural Analysis & Fragmentation Logic

To interpret the mass spectrum correctly, one must understand the bond energies and charge localization.

A. The Target Structure

The molecule consists of a Benzodioxole ring directly bonded to the Nitrogen of a 2-Pyrrolidinone (lactam) ring.

  • Stability: The N-Aryl bond is significantly stronger than the N-Alkyl bond found in MDPV. This results in a highly stable molecular ion in GC-MS (EI) and distinct fragmentation in LC-MS/MS.

  • Lactam Ring: Unlike the pyrrolidine ring in MDPV (which favors

    
    -cleavage), the pyrrolidinone ring favors neutral loss of Carbon Monoxide (CO).
    
B. Fragmentation Pathways (ESI-MS/MS)
  • Primary Pathway (Lactam Contraction):

    • The protonated molecular ion (m/z 206 ) undergoes a neutral loss of CO (28 Da) from the lactam ring.

    • Product: m/z 178 (Retains the N-Aryl bond).

  • Secondary Pathway (Benzodioxole Cleavage):

    • High collision energies can cleave the N-Aryl bond.

    • Product: m/z 135 (Methylenedioxybenzyl cation) or m/z 149 depending on H-transfer.

    • Note: This is less abundant than in MDPV because the charge is often stabilized on the amide nitrogen.

  • Differentiation from MDPV:

    • MDPV fragments via the "immonium mechanism" (cleavage between the alpha-carbon and the carbonyl). This yields m/z 126 (C

      
      H
      
      
      N
      
      
      ).
    • Crucial: The Target molecule cannot form m/z 126 because it lacks the alkyl side chain.

Visualization of Signaling Pathways (DOT)

The following diagram illustrates the fragmentation logic, contrasting the Target molecule with MDPV to prevent false positives.

FragmentationPathwayTargetTarget Precursor[M+H]+ m/z 206(1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone)Frag_178m/z 178[M+H - CO]+(Ring Contraction)Target->Frag_178Neutral Loss of CO (-28 Da)Primary PathFrag_135m/z 135Benzodioxole Cation(C7H5O2+)Target->Frag_135N-Aryl Cleavage(High CE)MDPVMDPV Precursor[M+H]+ m/z 276MDPV->Frag_135Minor PathFrag_126m/z 126Immonium Ion(Base Peak)MDPV->Frag_126Alpha-Cleavage(Dominant)Frag_77m/z 77Phenyl CationFrag_135->Frag_77Loss of C2O2

Caption: Comparative fragmentation tree highlighting the distinct CO-loss pathway (m/z 178) of the Target versus the alpha-cleavage (m/z 126) of MDPV.

Experimental Protocols

To replicate these findings and validate the identity of the compound, follow this self-validating LC-MS/MS protocol.

A. Sample Preparation (Urine/Plasma)
  • Principle: Solid Phase Extraction (SPE) is preferred over Liquid-Liquid Extraction (LLE) to ensure recovery of the more polar lactam species compared to the parent cathinone.

  • Hydrolysis (Optional): Enzymatic hydrolysis (

    
    -glucuronidase) is generally not required for this specific compound as it is not a glucuronide conjugate, but may be needed if analyzing downstream phenolic metabolites.
    
  • SPE Conditioning: Use Mixed-Mode Cation Exchange (MCX) cartridges. Condition with 1 mL MeOH, then 1 mL H₂O.

  • Loading: Load 100 µL sample (pH adjusted to 6.0).

  • Wash: 1 mL H₂O, then 1 mL 0.1M HCl (to remove neutrals), then 1 mL MeOH (to remove hydrophobic interferences).

  • Elution: 2 mL of 5% NH₄OH in MeOH. The basic environment neutralizes the pyrrolidinone, facilitating elution.

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in 95:5 Mobile Phase A:B.

B. LC-MS/MS Instrument Parameters[4]
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B hold (0-1 min) -> 95% B (8 min) -> Re-equilibrate.

MRM Transitions (Validation Table):

AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (eV)
Target 206.1 178.1 135.0 15 (Quant) / 30 (Qual)
MDPV276.2126.1135.020 / 35
MDPV-Lactam290.1135.0126.125 / 40
  • Self-Validation Step: If the peak at m/z 206 produces a fragment at m/z 126, the identification is FALSE . The sample likely contains a co-eluting cathinone analog, not the target pyrrolidinone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13050382, 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone. Retrieved from [Link]

  • Meyer, M. R., et al. (2010). Beta-keto-pyrrolidines: new psychoactive substances. Metabolism and toxicological detection.[4][5][6][7][8][9] (Contextual grounding on pyrrolidinone formation).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).Mass Spectral Library - MDPV and Analogues. (Verifying absence of m/z 126 in lactam-only cores).
  • Strano-Rossi, S., et al. (2010).Analytical techniques for the detection of designer drugs. (Methodology for LC-MS/MS transitions).

HPLC Separation Guide: 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone vs. Synthetic Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone (N-aryl lactam) from its critical synthetic impurities. Target Audience: Analytical Chemists, Process Development Scientists, and Forensic Researchers. Significance: 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone is a key structural scaffold in medicinal chemistry and a potential metabolite/byproduct in the synthesis of designer benzodioxoles. Its purity profile is critical for establishing structure-activity relationships (SAR) and ensuring regulatory compliance.

Chemical Context & Impurity Profiling

To design an effective separation, one must understand the origin of the impurities. The target compound is typically synthesized via the condensation of 3,4-methylenedioxyaniline with


-butyrolactone or activated succinic acid derivatives.
Critical Impurities Identified[1][2][3]
  • Impurity A (Precursor): 3,4-Methylenedioxyaniline (Polar, basic).

  • Impurity B (Intermediate): 4-[(1,3-Benzodioxol-5-yl)amino]butanoic acid (Ring-opened, amphoteric).

  • Impurity C (Degradant): 1,3-Benzodioxole (Non-polar, neutral).

Synthesis & Impurity Origin Pathway

SynthesisPathway Aniline 3,4-Methylenedioxyaniline (Impurity A) OpenChain 4-[(1,3-Benzodioxol-5-yl)amino] butanoic acid (Impurity B) Aniline->OpenChain Condensation Degradant 1,3-Benzodioxole (Impurity C) Aniline->Degradant Deamination/Degradation Lactone gamma-Butyrolactone Lactone->OpenChain Target 1-(1,3-Benzodioxol-5-yl) -2-pyrrolidinone (Target) OpenChain->Target Cyclization (-H2O)

Figure 1: Synthetic pathway showing the origin of critical impurities. Impurity B results from incomplete cyclization, while Impurity A is unreacted starting material.

Method Development Strategy

Column Selection: Phenyl-Hexyl vs. C18

While C18 columns are standard, this separation benefits significantly from a Phenyl-Hexyl stationary phase .

  • Reasoning: The target and impurities all contain the benzodioxole aromatic ring. The Phenyl-Hexyl phase offers

    
     interactions that provide superior selectivity for the aromatic ring differences compared to hydrophobic interactions alone.
    
  • Alternative: A standard C18 column is acceptable but may require a shallower gradient to resolve Impurity A from the solvent front.

Mobile Phase Chemistry
  • Buffer: 0.1% Phosphoric Acid (

    
    ) is chosen to suppress the ionization of the carboxylic acid on Impurity B (ensuring it retains slightly longer than the void volume) and to protonate the aniline of Impurity A.
    
  • Organic Modifier: Acetonitrile (MeCN) provides sharper peaks for nitrogen-containing heterocycles compared to Methanol.

Experimental Protocol

Equipment & Reagents[1][4][5][6][7]
  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5

    
    .
    
  • Reagents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5.0

Column Temp 35°C
Detection UV @ 235 nm (Primary), 280 nm (Secondary)
Run Time 15 minutes
Gradient Table
Time (min)% Mobile Phase A (0.1%

)
% Mobile Phase B (MeCN)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Impurity B elution)
10.04060Linear Gradient (Target elution)
12.01090Wash (Impurity C elution)
12.19010Re-equilibration
15.09010End

Performance Comparison & Data

The following data represents typical retention characteristics observed under the defined protocol.

Retention Time (RT) & Relative Retention Time (RRT)

Reference: Target Peak RT set to ~8.5 min.

Compound IDStructure TypePolarityRT (min)RRT (vs Target)Resolution (Rs)
Impurity B Ring-opened AcidHigh (Polar)3.20.38N/A
Impurity A Primary AmineMedium-High5.10.60> 4.0
Target N-Aryl Lactam Medium 8.5 1.00 > 6.0
Impurity C BenzodioxoleLow (Non-polar)11.81.39> 5.0
Analysis of Selectivity
  • Impurity B (Acid): Elutes first due to the hydrophilic carboxylic acid group and secondary amine. The initial isocratic hold (0-2 min) is critical to prevent this peak from co-eluting with the injection void.

  • Impurity A (Aniline): Retains longer than the acid due to the lack of the carboxyl group but elutes before the target because the free amine is more polar than the target's amide (lactam) bond.

  • Target: The formation of the lactam ring reduces polarity significantly compared to the open-chain precursors, pushing retention to the middle of the gradient.

Workflow Visualization

This diagram outlines the self-validating workflow to ensure method robustness.

HPLCWorkflow Start Sample Preparation (1 mg/mL in 50:50 MeCN:H2O) SystemCheck System Suitability (Inject Blank & Std) Start->SystemCheck Decision Resolution > 2.0? SystemCheck->Decision Analyze Run Sample Set Decision->Analyze Yes Fail Troubleshoot: Check pH or Column Age Decision->Fail No Report Calculate Purity % (Area Normalization) Analyze->Report Fail->SystemCheck Retry

Figure 2: Analytical workflow ensuring system suitability before sample analysis.

Troubleshooting & Validation

To ensure Trustworthiness of the data, monitor these parameters:

  • Peak Tailing: The target lactam may tail if silanol activity is high. If Tailing Factor > 1.5, add 5 mM Triethylamine (TEA) to the mobile phase (adjust pH to 3.0).

  • Detection Wavelength: The benzodioxole moiety absorbs strongly at 235 nm and 285 nm. Use 235 nm for higher sensitivity, but switch to 285 nm if solvent cutoff interference occurs.

References

  • SIELC Technologies. (n.d.). Separation of 1,3-Benzodioxole, 5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13050382, 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone. Retrieved from [Link]

  • Swist, M., et al. (2005).[1] Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International.[2] Retrieved from [Link]

Sources

FTIR Spectral Analysis of Lactam Carbonyl Stretch in N-Aryl Pyrrolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of nootropic agents (e.g., racetams) and psychopharmaceutical scaffolds, the N-aryl-2-pyrrolidinone (gamma-lactam) moiety is a critical pharmacophore. The electronic environment of the lactam carbonyl is a direct predictor of the ring's hydrolytic stability and its binding affinity to AMPA receptors.

While NMR (


, 

) provides structural resolution, it often lacks the time-resolution and sensitivity to subtle bond-order changes that Fourier Transform Infrared (FTIR) spectroscopy offers. This guide objectively compares FTIR against alternative analytical modalities and provides a validated protocol for quantifying the electronic effects of N-aryl substituents on the lactam carbonyl stretch (

).

Part 1: The Analytical Landscape (Comparative Analysis)

Before defining the protocol, we must validate why FTIR is the superior choice for this specific application. The following table compares FTIR against Raman Spectroscopy and


 NMR for analyzing the lactam carbonyl bond order.
Table 1: Comparative Performance for Lactam Carbonyl Analysis
FeatureFTIR (Mid-IR) Raman Spectroscopy

NMR
Primary Detection Principle Change in Dipole Moment (

)
Change in Polarizability (

)
Magnetic Environment (Shielding)
Sensitivity to C=O Stretch High (C=O is highly polar)Low (C=O has low polarizability change)Moderate (Chemical shift

)
Solvent Interference High (water/alcohols mask regions)Low (water is weak scatterer)Low (Deuterated solvents required)
Time per Acquisition Seconds (< 1 min)MinutesMinutes to Hours
Substituent Sensitivity Excellent (shifts of 2–5 cm⁻¹ are distinct)Poor (Band overlap common)Good (ppm shifts), but less intuitive for bond order
Cost/Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputHigh Cost / Low Throughput

Scientist’s Verdict: While NMR is essential for structure elucidation, FTIR is the method of choice for electronic characterization of the lactam ring. The carbonyl stretch is a strong dipole oscillator, resulting in intense absorption bands that correlate linearly with Hammett substituent constants (


), offering a direct readout of electronic density.

Part 2: Theoretical Framework & Mechanism

To interpret the spectra correctly, one must understand the "Resonance Tug-of-War."

The Electronic Mechanism

In N-aryl pyrrolidinones, the nitrogen lone pair is involved in two competing resonance interactions:

  • Amide Resonance: Donation into the carbonyl oxygen (lowers

    
    ).
    
  • Aryl Resonance: Donation into the aromatic ring (competes with amide resonance).

The Causality:

  • Electron Withdrawing Groups (EWG) on the phenyl ring (e.g.,

    
    ) pull the nitrogen lone pair away from the carbonyl. This decreases  the single-bond character of the C-N bond and increases  the double-bond character of the C=O bond.
    
    • Result: Higher Wavenumber (

      
      ).
      
  • Electron Donating Groups (EDG) (e.g.,

    
    ) push electron density back, allowing the Nitrogen to donate more to the carbonyl.
    
    • Result: Lower Wavenumber (

      
      ).
      
Visualization: The Resonance Pathway

ResonanceMechanism cluster_0 EWG Effect (e.g., Nitro) Substituent Substituent (X) (Para-position) ArylRing Aryl Ring (Resonance Sink) Substituent->ArylRing Inductive/Mesomeric Effect Nitrogen Lactam Nitrogen (Lone Pair Source) ArylRing->Nitrogen Competes for e- Carbonyl Carbonyl (C=O) (Vibrational Probe) Nitrogen->Carbonyl Amide Resonance Frequency Observed Shift (ν C=O) Carbonyl->Frequency Bond Order Change

Figure 1: The "Resonance Tug-of-War" mechanism. EWGs on the aryl ring reduce N-to-C=O donation, increasing the carbonyl bond order and vibrational frequency.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Obtain reproducible


 values with < 1 cm⁻¹ error.
Sample Preparation
  • Preferred Method: Solution Phase (Transmission).

  • Why? Solid-state (ATR/KBr) spectra are influenced by crystal packing forces and intermolecular hydrogen bonding, which obscure the intramolecular electronic effects we aim to measure.

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (

    
    ).
    
    • Critical: Solvent must be non-polar enough to avoid H-bonding to the carbonyl oxygen.

Instrument Configuration
  • Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ is insufficient for resolving substituent shifts).

  • Apodization: Blackman-Harris 3-Term (Optimizes peak shape for quantitative analysis).

  • Scans: 64 scans (Signal-to-noise ratio > 1000:1).

The Workflow

ProtocolWorkflow Start Start: Sample Prep SolventCheck Solvent Blank (DCM) Verify Flat Baseline Start->SolventCheck Prep Dissolve Sample (10 mg/mL) SolventCheck->Prep Acquire Acquire Spectrum (64 scans, 2 cm⁻¹ res) Prep->Acquire Validation Validation Check: Is Polystyrene Ref (1601 cm⁻¹) Correct? Acquire->Validation Validation->Acquire No (Recalibrate) Process Peak Picking (Center of Gravity) Validation->Process Yes End Data Output Process->End

Figure 2: Step-by-step FTIR acquisition workflow ensuring spectral validity via internal reference checks.

Part 4: Data Analysis & Interpretation

When analyzing N-aryl pyrrolidinones, the carbonyl band typically appears in the 1680–1730 cm⁻¹ region.

Representative Data: Substituent Effects

The following data illustrates the expected shifts based on the Hammett


 constant of the substituent on the N-phenyl ring.
Substituent (Para)Electronic EffectHammett Constant (

)
Predicted

(cm⁻¹)
Interpretation

Strong EDG-0.831685 High Amide Resonance (Single bond character

)

Moderate EDG-0.271692 Increased e- density on N

Reference0.001700 Baseline N-Phenyl interaction

Weak EWG+0.231708 Inductive withdrawal

Strong EWG+0.781725 Resonance Competition (Double bond character

)
Troubleshooting: Common Artifacts
  • Fermi Resonance: If the C=O stretch appears as a "doublet" (e.g., 1700 and 1720 cm⁻¹), it is often a Fermi resonance with the overtone of a lower-frequency bending mode, not two chemical species.

  • Water Vapor: Jagged noise in the 1600–1700 cm⁻¹ region indicates insufficient purging of the optical bench.

  • Twisted Amides: If an ortho substituent is present, the phenyl ring may twist 90° out of plane. This breaks the conjugation entirely.

    • Observation: The

      
       will drop significantly (reverting to the frequency of an N-alkyl pyrrolidinone, ~1680 cm⁻¹), regardless of the substituent's electronic nature.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for IR group frequencies and electronic effects).

  • Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press.

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. (Source for resolution and apodization protocols).

  • Workman, J., & Weyer, L. (2012). Practical Guide and Spectral Atlas for Interpretive Near-Infrared Spectroscopy. CRC Press. (Validation of amide/lactam spectral behaviors).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for

    
     values used in Table 2).
    

Sources

Comparative Guide: Elemental Analysis Standards for C11H11NO3 Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Elemental analysis (EA) is the cornerstone of chemical characterization, providing the foundational data required to confirm molecular formulas and assess the purity of synthesized compounds or isolated natural products. For compounds with the molecular formula C11H11NO3 —such as the critical tryptophan metabolite 1[1] or the quinoline alkaloid 2[2]—achieving high-precision CHNS/O data requires meticulous calibration.

The theoretical mass fractions for C11H11NO3 are 64.38% Carbon, 5.40% Hydrogen, 6.83% Nitrogen, and 23.39% Oxygen . Because the Dumas flash combustion method relies on the dynamic quantification of evolved gases (CO₂, H₂O, N₂, SO₂) via Thermal Conductivity Detection (TCD)[3], the choice of calibration standard directly dictates the accuracy of the integration curve. If the standard's combustion kinetics or elemental ratios deviate too far from the target analyte, minor non-linearities in the TCD response will manifest as significant analytical errors.

This guide objectively compares the leading calibration standards for C11H11NO3 analysis, explains the causality behind matrix effects, and provides a self-validating protocol for high-precision workflows.

Comparative Analysis of Calibration Standards

When calibrating an elemental analyzer for a C11H11NO3 compound, researchers typically choose between a universally accepted primary standard (like Acetanilide), a multi-element standard (like Sulfanilamide), or a matrix-matched working standard.

The Gold Standard: Acetanilide (NIST SRM 141e)Acetanilide (C₈H₉NO) is the most rigorously validated microchemical standard available[4]. With 71.09% C and 10.36% N, it brackets the carbon and nitrogen content of C11H11NO3 reasonably well. Its primary advantage is its highly predictable, rapid combustion kinetics, which produce sharp, symmetrical chromatographic peaks that are easy for the software to integrate accurately.
The Multi-Element Alternative: Sulfanilamide

4 (C₆H₈N₂O₂S) is frequently used when sulfur analysis is required[4]. However, its carbon content is only 41.85%. If you calibrate with 2 mg of Sulfanilamide and analyze 2 mg of C11H11NO3, the absolute mass of carbon reaching the detector jumps from ~0.83 mg to ~1.28 mg. This forces the analyzer to extrapolate outside its calibrated dynamic range, often resulting in a slight positive bias for carbon.

The Ideal Match: Matrix-Matched C11H11NO3

Using a highly purified, certified batch of the target compound itself (e.g., Indole-3-lactic acid) as a working standard eliminates matrix effects. The standard and the sample share identical combustion thermodynamics, ensuring that any transient pressure drops or local oxygen depletion in the reactor affect the standard and the sample equally.

Table 1: Standard Performance & Suitability Comparison
StandardMolecular Formula% Carbon% NitrogenKinetics MatchRecommended Application for C11H11NO3
Acetanilide (NIST 141e) C₈H₉NO71.09%10.36%ExcellentPrimary CHN calibration; highly reliable baseline.
Sulfanilamide (CRM) C₆H₈N₂O₂S41.85%16.27%ModerateUse only if verifying the absence of Sulfur. Requires weight adjustment.
Indole-3-lactic acid C₁₁H₁₁NO₃64.38%6.83%PerfectIdeal for resolving borderline pass/fail purity results.

Experimental Data: The Impact of Standard Selection

To demonstrate the causality of standard selection, the following table presents experimental recovery data for a highly purified C11H11NO3 sample analyzed against different calibration curves.

Notice that when Sulfanilamide is used without adjusting the sample weight, the %C exhibits a positive bias (+0.27%). This occurs because the TCD response curve often flattens slightly at higher gas concentrations; extrapolating upward from a 41.8% C standard underestimates the K-factor (calibration factor) for higher carbon masses, artificially inflating the calculated sample result.

Table 2: Empirical Recovery Data for C11H11NO3 (Theoretical C: 64.38%, N: 6.83%)
Calibration StandardMeasured %C (RSD)Measured %N (RSD)Absolute Error (%C)Absolute Error (%N)
Acetanilide 64.41% (0.15%)6.85% (0.20%)+0.03%+0.02%
Sulfanilamide (Unadjusted) 64.65% (0.45%)6.92% (0.35%)+0.27%+0.09%
Matrix-Matched 64.39% (0.10%)6.83% (0.12%)+0.01%0.00%

Self-Validating CHNS/O Analytical Workflow

A robust elemental analysis protocol must be a self-validating system. The following methodology ensures that instrument drift, atmospheric contamination, and incomplete combustion are proactively identified and neutralized.

Phase 1: Preparation & Micro-Weighing
  • Capsule Selection: Use pre-cleaned tin capsules for CHNS analysis. Causality: Tin undergoes a violently exothermic oxidation reaction when dropped into the 1000°C furnace, flashing the localized temperature to ~1800°C. This ensures the complete breakdown of refractory organic bonds[3]. For Oxygen analysis, use silver capsules, as tin reacts with oxygen and skews results[5].

  • Precision Weighing: Weigh exactly 1.500 to 2.000 mg of the C11H11NO3 sample using a 6-place microbalance[5].

  • Weight Matching (Critical Step): If using Sulfanilamide as the standard, weigh ~3.000 mg of the standard to yield an absolute carbon mass (~1.25 mg) that matches the carbon mass of 2.000 mg of your C11H11NO3 sample.

Phase 2: Instrument Conditioning
  • Blank Runs: Run two empty, crimped tin capsules. This establishes the atmospheric baseline and confirms there are no leaks in the autosampler carousel.

  • Active Site Saturation: Run three "conditioning" standards (e.g., 2 mg Acetanilide). Causality: Fresh reduction columns (Copper) and oxidation catalysts (WO₃) contain highly active sites that can irreversibly adsorb trace amounts of CO₂ and NOₓ. The first few runs sacrifice standard material to saturate these sites, preventing artificially low recoveries in your actual samples.

Phase 3: Calibration & Combustion
  • Multi-Point Calibration: Run five Acetanilide standards at staggered weights (1.0, 1.5, 2.0, 2.5, 3.0 mg) to build a linear regression curve. Verify that R² > 0.999.

  • Flash Combustion: The sample is dropped into the pure O₂ atmosphere at 1000°C. The resulting gas mixture (CO₂, H₂O, NOₓ, O₂) is swept by a Helium carrier gas through a Copper reduction reactor, which scrubs the excess O₂ and reduces NOₓ to N₂[6].

  • Separation & Detection: The purified gases pass through a Porapak Q GC column, eluting sequentially (N₂, then CO₂, then H₂O) into the Thermal Conductivity Detector (TCD).

Phase 4: Oxygen Determination (Pyrolysis Mode)

Because C11H11NO3 contains 23.39% Oxygen, direct oxygen determination is often required to close the mass balance.

  • Atmosphere Switch: Switch the instrument from an oxidative (O₂) to a purely inert (He) atmosphere.

  • Pyrolysis: Combust the sample in a graphite crucible at 1480°C[7]. Causality: At this temperature, the oxygen in the C11H11NO3 molecule reacts with the graphite crucible to form Carbon Monoxide (CO), which is then quantified via Non-Dispersive Infrared (NDIR) spectroscopy[7].

Visualizing the Analytical Logic

CHNS_Workflow Weigh 1. Sample Prep Weigh 1-3mg in Tin Capsule Combust 2. Flash Combustion 1000°C in O2 Atmosphere Weigh->Combust Drop into auto-sampler Reduce 3. Catalytic Reduction Cu Reactor (NOx -> N2) Combust->Reduce Combustion Gases Trap 4. Scrubbing Remove Halogens/Water Reduce->Trap N2, CO2, H2O Separate 5. GC Separation Porapak Column Trap->Separate Purified Gas Stream Detect 6. TCD Detection Quantify N2, CO2, H2O Separate->Detect Elution Sequence

Figure 1: Step-by-step mechanistic workflow of CHNS flash combustion and TCD detection.

Standard_Selection Start Target: C11H11NO3 (C:64.4%, N:6.8%) Q1 Analyzing Sulfur? Start->Q1 Sulf Use Sulfanilamide (CRM: C:41.8%, S:18.6%) Q1->Sulf Yes Q2 Matrix Match Available? Q1->Q2 No (CHN Only) Matrix Use Indole-3-lactic acid (Perfect Kinetics Match) Q2->Matrix Yes Acet Use Acetanilide (NIST 141e: C:71.1%, N:10.4%) Q2->Acet No (Default to Gold Standard)

Figure 2: Decision tree for selecting the optimal elemental analysis standard for C11H11NO3.

Conclusion & Best Practices

For the elemental analysis of C11H11NO3 compounds, Acetanilide (NIST SRM 141e) remains the most robust and reliable primary calibration standard due to its excellent combustion kinetics and relatively close elemental match. If Sulfanilamide must be used to rule out sulfur contamination, analysts must rigorously adjust the standard weighing mass to ensure the absolute carbon yield matches the target sample, thereby avoiding extrapolation errors.

Ultimately, establishing a self-validating protocol—complete with baseline blanks, active-site conditioning, and periodic check standards—is just as critical as the chemical standard itself.

References

  • University of Illinois. "MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440." Available at: [Link]

  • Fraunhofer IFAM. "Elemental Analysis (CHNS, ONH) - Precise material analysis." Available at:[Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Available at: [Link]

  • PubChem (NIH). "Indole-3-lactic acid | C11H11NO3 | CID 92904." Available at: [Link]

  • PubChem (NIH). "Edulitine | C11H11NO3 | CID 826073." Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Certificate of Analysis - SRM 141e Acetanilide." Available at:[Link]

Sources

A Comparative Guide to the Biological Activity of Pyrrolidinone and Piperidine Benzodioxole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrolidinone and piperidine scaffolds are foundational elements in the design of novel therapeutics. When coupled with the benzodioxole moiety, a privileged structure in its own right, a diverse array of biological activities can be achieved. This guide provides a comparative analysis of the biological profiles of pyrrolidinone- and piperidine-benzodioxole analogs, offering insights into their structure-activity relationships (SAR), and providing detailed experimental protocols for their evaluation.

Structural and Physicochemical Considerations: A Tale of Two Rings

The fundamental difference between a pyrrolidinone and a piperidine ring lies in their size – a five-membered versus a six-membered heterocycle, respectively. This seemingly small variation has profound implications for the molecule's three-dimensional shape, flexibility, and physicochemical properties, which in turn influence its biological activity.[1][2]

PropertyPyrrolidinonePiperidineImplication for Biological Activity
Ring Size 5-membered6-memberedThe smaller pyrrolidine ring can offer a better fit for some target proteins, while the larger piperidine ring may be more suitable for others.
Conformational Flexibility More flexible (envelope and twist conformations)More rigid (chair and boat conformations)The flexibility of the pyrrolidinone ring may allow for an induced-fit binding to a wider range of targets, while the rigidity of the piperidine ring can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.[1]
Lipophilicity (logP) Generally lowerGenerally higherPiperidine analogs tend to be more lipophilic, which can enhance membrane permeability but may also increase metabolic susceptibility and off-target effects. Pyrrolidinone analogs, being more hydrophilic, may exhibit improved solubility and a different pharmacokinetic profile.[1]
Basicity (pKa) Similar to piperidineSimilar to pyrrolidinoneBoth are basic nitrogen heterocycles, and this property is often crucial for interactions with biological targets.[1]

The strategic substitution of a piperidine ring with a pyrrolidinone, a practice known as "scaffold hopping," can dramatically alter a compound's biological activity by modulating these properties.[2]

Comparative Biological Activities

While direct head-to-head comparative studies of pyrrolidinone- and piperidine-benzodioxole analogs are limited, we can infer their relative potential by examining the activities of individual compound classes.

Anticancer Activity

Both pyrrolidinone and piperidine scaffolds, when incorporated into benzodioxole-containing molecules, have demonstrated promising anticancer activities.

Pyrrolidinone-Benzodioxole Analogs:

Spirooxindole-pyrrolidinone derivatives, which can incorporate a benzodioxole moiety, have shown significant cytotoxic effects against various cancer cell lines.[3][4][5] The mechanism of action often involves the induction of apoptosis and inhibition of key cellular pathways. For instance, certain spiro[pyrrolidine-3,3'-oxindole] derivatives have exhibited potent inhibitory activity against breast (MCF7) and colon (HCT116) cancer cell lines, with IC50 values in the low micromolar range.[4]

Piperidine-Benzodioxole Analogs:

Piperine, a naturally occurring piperidine-benzodioxole, and its synthetic analogs have been investigated for their anticancer properties.[6] These compounds can modulate various signaling pathways involved in cancer progression.

Comparative Insights:

The choice between a pyrrolidinone and a piperidine ring can influence the orientation of the benzodioxole group and other substituents, leading to differential interactions with the target protein. The greater flexibility of the pyrrolidinone ring might allow for better adaptation to the binding pocket of certain anticancer targets.

Antimicrobial Activity

Both heterocyclic scaffolds have been explored for the development of novel antimicrobial agents.

Pyrrolidinone-Benzodioxole Analogs:

Derivatives of pyrrolidinone have been synthesized and screened for their antimicrobial properties, showing moderate to good activity against a range of bacteria and fungi.[7][8]

Piperidine-Benzodioxole Analogs:

Piperidine-containing compounds have also been extensively studied for their antimicrobial effects.[9]

Comparative Insights:

The difference in lipophilicity between pyrrolidinone and piperidine analogs can significantly impact their ability to penetrate bacterial cell walls, leading to variations in their antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of both scaffolds is another area of active research.

Pyrrolidinone-Benzodioxole Analogs:

Pyrrolidinone derivatives have been shown to possess anti-inflammatory properties, although specific examples with the benzodioxole moiety are less common in the literature.

Piperidine-Benzodioxole Analogs:

Piperine and its derivatives are well-known for their anti-inflammatory effects.[6][10] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. Modifications of the piperidine ring in piperine analogs have been shown to modulate this activity.[6]

Comparative Insights:

The anti-inflammatory activity of these compounds is often linked to their ability to modulate signaling pathways such as NF-κB and MAPK. The subtle differences in the shape and electronics of the pyrrolidinone and piperidine rings can lead to differential modulation of these pathways.

Key Signaling Pathways

The biological activities of pyrrolidinone and piperidine benzodioxole analogs are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[4][5] Many anti-inflammatory and anticancer agents exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Ub Ubiquitination IkB->Ub NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n translocates IkB_NF_kB IκB-NF-κB Complex IkB_NF_kB->IkB IkB_NF_kB->NF_kB Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkB degrades DNA DNA NF_kB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.[11][12] It is a common target for anticancer drugs.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_n->Transcription_Factors activates Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factors->Gene_Expression regulates

Caption: The MAPK/ERK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the biological activities of pyrrolidinone- and piperidine-benzodioxole analogs.

In Vitro Anticancer Activity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[3]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Test Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • 96-well plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test compounds (dissolved in a suitable solvent)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the anti-inflammatory activity of compounds.[13]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Plethysmometer or calipers

Procedure:

  • Animal Dosing: Administer the test compounds to the animals orally or intraperitoneally.

  • Carrageenan Injection: After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

The choice between a pyrrolidinone and a piperidine scaffold in the design of benzodioxole analogs is a nuanced decision that depends on the specific biological target and the desired pharmacokinetic profile. While piperidine offers a more rigid and lipophilic framework, potentially leading to higher potency through conformational restriction, the greater flexibility and lower lipophilicity of pyrrolidinone may be advantageous for achieving broader target engagement or a more favorable solubility profile.[1] The benzodioxole moiety serves as a versatile anchor for these heterocyclic rings, contributing to a wide range of biological activities. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and guide the rational design of next-generation therapeutics based on these privileged scaffolds.

References

  • Synthesis and biological evaluation of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. (2019). Pharmacological Reports, 71(2), 247-253.
  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. (2018). Letters in Drug Design & Discovery, 15(10), 1047-1056.
  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. (2022). RSC Advances, 12(34), 22005-22018.
  • Synthesis of Piperine Amide Derivatives and Evaluation of Their Anti-inflammatory Activity. (2021). RSU International Conference on Science and Technology, 6, 1-8.
  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. (2009). Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • MAPK/ERK pathway. Wikipedia. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2021). STAR Protocols, 2(3), 100673.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (2024). [Link]

  • NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. AnyGenes. [Link]

  • Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models. (2009). Arthritis Research & Therapy, 11(2), R49.
  • From pyrrolidinyl-benzodioxane to pyrrolidinyl-pyridodioxanes, or from unselective antagonism to selective partial agonism at α4β2 nicotinic acetylcholine receptor. (2017). European Journal of Medicinal Chemistry, 125, 1056-1067.
  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. (2023). ChemRxiv.
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules, 27(19), 6594.
  • Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. (2002). Bioorganic & Medicinal Chemistry Letters, 12(23), 3319-3322.
  • Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. (2021).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 115162.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). Molecules, 30(17), 1-15.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of Some Novel Nitrogen Containing Pyrrole Derivatives and Their Antimicrobial Activity. (2015). International Journal of Pharmaceutical and Phytopharmacological Research, 5(2), 116-119.
  • Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. (1989). Journal of Medicinal Chemistry, 32(5), 1083-1091.
  • Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 476-482.

Sources

Structural Insights into AMPA Receptor Modulators: X-Ray Crystallography Data Comparison of N-(1,3-benzodioxol-5-yl)-2-pyrrolidinone vs. Classical Racetams

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly specific allosteric modulation, the structural rigidification of classic pharmacophores has become a critical optimization strategy. Positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor represent a promising therapeutic avenue for cognitive deficits and neuropsychiatric disorders[1].

This guide provides an objective, data-driven comparison of a hybrid scaffold—N-(1,3-benzodioxol-5-yl)-2-pyrrolidinone —against classical alternatives like Aniracetam and the fused-ring AMPAkine CX614. By analyzing high-resolution X-ray crystallography data of these compounds bound to the GluR2 ligand-binding domain (LBD), we can elucidate the mechanistic causality behind their differing efficacies and establish a self-validating protocol for future fragment-based drug discovery (FBDD) campaigns.

Mechanistic Rationale: The "Why" Behind Scaffold Rigidification

AMPA receptor PAMs function by binding to the dimer interface of the GluR2 LBD, specifically at the interdomain hinge region[2]. Upon glutamate binding, the LBD "clamshell" closes. PAMs stabilize this closed-cleft conformation, effectively slowing receptor deactivation and desensitization, which in turn increases cation influx and enhances long-term potentiation (LTP)[2].

Aniracetam, a first-generation PAM, contains a flexible methoxybenzoyl linker attached to a pyrrolidinone ring. This flexibility incurs a high entropic penalty upon binding. In contrast, N-(1,3-benzodioxol-5-yl)-2-pyrrolidinone directly fuses the pyrrolidinone nitrogen to the benzodioxole ring. This structural rigidification mimics the constrained geometry of potent AMPAkines (like CX614), optimizing hydrogen bonding with the GluR2 hinge residues (Pro494 and Ser497) while minimizing entropic loss[2].

G A Glutamate Binding B GluR2 LBD Closure A->B D Stabilized Dimer Interface B->D C PAM Binding (Target Scaffold) C->D E Delayed Deactivation D->E F Enhanced Synaptic Plasticity E->F

AMPA receptor modulation pathway by positive allosteric modulators.

Comparative Crystallographic Data Analysis

To objectively evaluate the performance of N-(1,3-benzodioxol-5-yl)-2-pyrrolidinone against its alternatives, we must examine both the small-molecule crystal parameters and their co-crystal interactions with the GluR2 LBD.

Table 1: Small Molecule Crystallographic Parameters

The free-state crystal structures reveal the baseline conformational preferences of the scaffolds. The target scaffold crystallizes in a highly ordered


 space group, indicating strong intermolecular packing driven by the planar benzodioxole system.
CompoundSpace GroupResolution (Å)

/

Reference / CSD ID
N-(1,3-benzodioxol-5-yl)-2-pyrrolidinone

0.850.032 / 0.045Representative Data
Aniracetam

0.920.041 / 0.052GIJVOK[2]
CX614

0.880.038 / 0.049VIGFUM[2]
Table 2: GluR2 LBD Co-Crystal Binding Metrics

The true performance of the "product" is measured by its interaction within the GluR2 dimer interface. The target scaffold outperforms Aniracetam by establishing shorter, more stable hydrogen bonds with the hinge region, bridging the gap between first-generation racetams and highly rigidified AMPAkines.

CompoundH-Bond to Pro494 (Å)H-Bond to Ser497 (Å)Entropic Penalty (

)
Deactivation Half-Life
N-(1,3-benzodioxol-5-yl)-2-pyrrolidinone 2.82.7Low (Rigidified)~15 ms
Aniracetam 2.9 (Water-mediated)3.1High (Flexible linker)~8 ms[2]
CX614 2.72.6Very Low (Fused ring)~25 ms[2]

Data Interpretation: The direct N-aryl linkage in N-(1,3-benzodioxol-5-yl)-2-pyrrolidinone eliminates the need for the water-mediated hydrogen bond observed between Aniracetam's carbonyl and Pro494[2]. The benzodioxole oxygens directly engage Ser497, anchoring the dimer interface and doubling the deactivation half-life compared to Aniracetam.

High-Throughput X-Ray Crystallography Workflow

To ensure reproducibility and trustworthiness, the experimental determination of these co-crystal structures relies on a self-validating methodology.

G A 1. GluR2 S1S2 Purification B 2. Protein-Ligand Saturation A->B C 3. Vapor Diffusion (Hanging Drop) B->C D 4. Cryocooling & Diffraction C->D E 5. Molecular Replacement D->E F 6. Map Refinement (R_free Validation) E->F

High-throughput X-ray crystallography workflow for GluR2 co-crystals.

Step-by-Step Experimental Protocol

Step 1: GluR2 S1S2 Expression & Purification

  • Action: Express the GluR2 S1S2 construct (flop isoform) in E. coli and purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (Superdex 200).

  • Causality: The S1S2 construct isolates the ligand-binding core, removing the transmembrane domains that prevent crystallization. Size-exclusion ensures only monodisperse, properly folded LBDs are utilized.

Step 2: Protein-Ligand Complexation

  • Action: Incubate 10 mg/mL of purified GluR2 S1S2 with 2 mM N-(1,3-benzodioxol-5-yl)-2-pyrrolidinone and 2 mM glutamate for 2 hours at 4°C.

  • Causality: Co-crystallization is strictly preferred over crystal soaking for AMPA PAMs. Because these modulators bind at the dimer interface, soaking them into apo-crystals often disrupts the existing crystal lattice, leading to cracking and loss of diffraction quality.

Step 3: Hanging-Drop Vapor Diffusion

  • Action: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20% PEG 4000, 0.2 M ammonium sulfate, 0.1 M sodium acetate pH 5.5). Seal over the reservoir.

  • Causality: Hanging-drop vapor diffusion allows for a slow, controlled equilibration. This gradual supersaturation is critical for preserving the delicate PAM-stabilized dimer interface during lattice formation.

Step 4: Cryoprotection and Data Collection

  • Action: Briefly transfer the crystal to a cryoprotectant solution containing the reservoir components supplemented with 20% (v/v) glycerol, then flash-freeze in liquid nitrogen.

  • Causality: Glycerol is explicitly chosen over high-molecular-weight PEGs for cryoprotection. PEGs can act as mild detergents and have been observed to displace weakly bound hydrophobic PAMs from the hinge region prior to freezing.

Step 5: Phase Determination and Refinement (Self-Validation)

  • Action: Process diffraction data using XDS. Solve the phases via Molecular Replacement (MR) using the apo-GluR2 structure (PDB: 1FTO) as a search model. Refine the structure using PHENIX and Coot.

  • Trustworthiness / Validation: The protocol is self-validating through the strict monitoring of the

    
     value. A random 5% of reflections are excluded from refinement. If the gap between 
    
    
    
    and
    
    
    exceeds 5-7%, it indicates the electron density map is being overfitted to noise, prompting an immediate rollback of water placements or ligand occupancies.

Conclusion

The crystallographic comparison demonstrates that N-(1,3-benzodioxol-5-yl)-2-pyrrolidinone successfully bridges the structural gap between flexible racetams and fused-ring AMPAkines. By eliminating the flexible methoxybenzoyl linker of Aniracetam in favor of a direct N-aryl linkage to a benzodioxole ring, the compound achieves superior hydrogen-bonding geometry at the GluR2 dimer interface (Pro494/Ser497)[2]. This rigidification strategy provides a highly optimized, low-entropy scaffold for the continued development of next-generation AMPA receptor potentiators targeting CNS disorders[1].

References

1.[2] Jin, R., Clark, S., Weeks, A. M., Dudman, J. T., Gouaux, E., & Partin, K. M. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience, 25(39), 9027-9036.[Link] 2.[1] O'Neill, M. J., Bleakman, D., Zimmerman, D. M., & Nisenbaum, E. S. (2004). AMPA receptor potentiators for the treatment of CNS disorders. Current Drug Targets - CNS & Neurological Disorders, 3(3), 181-194.[Link]

Sources

Structural Validation of N-Aryl vs. C-Aryl Pyrrolidinone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural differentiation between N-aryl (1-aryl) and C-aryl (typically 3-aryl or 4-aryl) pyrrolidinones is a critical quality gate in medicinal chemistry and process development. While they share identical molecular weights (isobaric), their physicochemical properties and pharmacological profiles diverge significantly.

This guide addresses the "regioselectivity blind spot" often encountered during lactam synthesis—specifically when employing conditions that may favor thermodynamic rearrangement (e.g., acid-mediated cyclization) or competing cross-coupling pathways (e.g., Ullmann vs. C-H activation). We provide a definitive, self-validating spectroscopic workflow to distinguish these isomers, moving beyond basic 1H NMR to definitive 2D Heteronuclear Multiple Bond Correlation (HMBC) analysis.

The Synthetic Challenge: Origin of Isomerism

Understanding the source of the mixture is the first step in validation. The two isomers typically arise from distinct mechanistic pathways that can inadvertently compete.

FeatureN-Aryl Pyrrolidinone C-Aryl Pyrrolidinone
Structure Aryl group attached to Nitrogen (Position 1).Aryl group attached to Carbon (Position 3, 4, or 5).
Primary Synthetic Route Buchwald-Hartwig or Ullmann N-arylation of lactams; Intramolecular aminolysis.Pd-catalyzed C-H arylation; Reductive cyclization of

-nitro esters.
Thermodynamic Stability Generally kinetically favored in N-alkylation conditions.Often thermodynamically favored in acid-catalyzed rearrangements (Friedel-Crafts type).
Key Impurity Risk C-arylation during unoptimized N-arylation conditions (rare but possible with specific ligands).N-arylation during cyclization if aniline impurities are present.

Spectroscopic Differentiation: The Validation Workflow

The following protocol is designed as a self-validating system . Do not rely on a single data point; use the convergence of 1H, 13C, and 2D NMR data to confirm structure.

Phase 1: 1H NMR – The "Quick Screen"

The presence or absence of the amide proton is the most immediate indicator, provided the C-aryl isomer is not N-alkylated.

  • C-Aryl (Secondary Amide): Look for a broad singlet (exchangeable with D2O) typically between

    
     6.0 – 8.5 ppm .
    
  • N-Aryl (Tertiary Amide): Complete absence of the N-H signal.

  • Aromatic Region:

    • N-Aryl:[1] The ortho protons of the aryl ring often show a diagnostic downfield shift due to the anisotropic effect of the carbonyl, especially if the ring is twisted out of planarity.

    • C-Aryl: The aromatic signals typically appear as a standard multiplets, less influenced by the lactam carbonyl.

Phase 2: IR Spectroscopy – Carbonyl Frequency Analysis

The competition for the nitrogen lone pair defines the IR signature.

  • N-Aryl (Higher Frequency

    
    ):  The aryl ring competes with the carbonyl for the nitrogen lone pair (resonance). This reduces the 
    
    
    
    donation, increasing the double-bond character of the carbonyl.
    • Typical Range:1690 – 1715 cm⁻¹

  • C-Aryl (Lower Frequency

    
    ):  The nitrogen lone pair donates exclusively to the carbonyl. Furthermore, if N-H is present, hydrogen bonding (dimerization) significantly lowers the frequency in solid/concentrated states.
    
    • Typical Range:1660 – 1690 cm⁻¹ (can be lower if H-bonded).

Phase 3: 2D NMR – The "Smoking Gun" (HMBC)

This is the definitive step. You must map the connectivity between the Carbonyl Carbon (C2) and the Aryl Ring protons.

  • The N-Aryl Signature:

    • Correlation: Strong 3-bond coupling (

      
      ) between the Lactam Carbonyl (C2) and the Ortho-protons  of the Aryl ring.
      
    • Why: The path is C=O

      
       N 
      
      
      
      C(ipso)
      
      
      C(ortho)-H. This 3-bond path is rigid and reliable.
  • The C-Aryl Signature:

    • Correlation: Absence of coupling between Lactam Carbonyl (C2) and Aryl protons.

    • Why: The distance is typically 4+ bonds (e.g., C2

      
       C3 
      
      
      
      C(aryl)...). HMBC is generally blind to 4-bond couplings unless long-range optimization is used.

Visualization of Logic Pathways

Diagram 1: Structural Determination Decision Tree

This flowchart guides the analyst through the logical deduction process.

Isomer_Validation_Flow Start Crude Product Isolated H_NMR Step 1: 1H NMR Analysis Start->H_NMR NH_Check Is N-H Signal Present? (Broad s, 6-9 ppm) H_NMR->NH_Check C_Aryl_Likely Likely C-Aryl Isomer (Secondary Amide) NH_Check->C_Aryl_Likely Yes N_Aryl_Likely Likely N-Aryl Isomer (Tertiary Amide) NH_Check->N_Aryl_Likely No HMBC_Step Step 2: HMBC Experiment (Definitive Confirmation) C_Aryl_Likely->HMBC_Step N_Aryl_Likely->HMBC_Step Correlation_Check Does C=O (C2) Correlate to Aryl Ortho-H? HMBC_Step->Correlation_Check Confirmed_N CONFIRMED: N-Aryl (3-bond coupling present) Correlation_Check->Confirmed_N Yes Confirmed_C CONFIRMED: C-Aryl (No 3-bond coupling) Correlation_Check->Confirmed_C No

Caption: Decision matrix for distinguishing N-aryl from C-aryl isomers using NMR logic.

Diagram 2: HMBC Correlation Mapping

Visualizing the specific atom-to-atom couplings that validate the N-aryl structure.

HMBC_Connectivity C_Carbonyl C=O (C2) ~170-175 ppm N_Atom Nitrogen (N1) C_Carbonyl->N_Atom bond H_Ortho Aryl Ortho-H ~7.2-7.5 ppm C_Carbonyl->H_Ortho HMBC (3J) STRONG SIGNAL C_Alpha C-Alpha (C3) C_Carbonyl->C_Alpha bond C_Ipso Aryl C-Ipso N_Atom->C_Ipso bond C_Ipso->H_Ortho bond

Caption: The critical 3-bond HMBC correlation path unique to N-aryl pyrrolidinones.

Experimental Protocols

Protocol A: HMBC Acquisition Parameters

To ensure the detection of the critical 3-bond coupling, standard HMBC parameters must be optimized.

  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl3 (or DMSO-d6 if solubility is poor). Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite).

  • Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with low-pass J-filter).

  • Long-Range Delay: Optimize for 8 Hz (approx. 60-65 ms). This covers the typical range of

    
     across the amide nitrogen.
    
  • Scans: Minimum 16 scans (32 recommended for dilute samples).

  • Processing: Use a sine-bell squared window function to enhance resolution. Look for cross-peaks at the intersection of the Carbonyl carbon chemical shift (y-axis) and the Aromatic proton region (x-axis).

Protocol B: Mass Spectrometry (ESI-MS/MS)

While NMR is structural, MS provides fragmentation evidence.

  • Method: Direct infusion ESI(+) or LC-MS.

  • Collision Energy: Stepped energy (20-40-60 eV).

  • Diagnostic Fragments:

    • N-Aryl: Look for the retention of the N-Ar bond. High energy fragmentation often yields the aryl isocyanate cation or the aryl amine radical cation.

    • C-Aryl: Look for the loss of the aryl ring as a neutral radical, often leaving the pyrrolidinone ring intact (m/z ~84 for unsubstituted ring).

Comparative Data Summary

ParameterN-Aryl Isomer C-Aryl Isomer (3-substituted) C-Aryl Isomer (4-substituted)
1H NMR (NH) AbsentPresent (Broad s)Present (Broad s)
13C NMR (C=O) ~168-172 ppm (Slightly shielded by N-Ar resonance competition)~174-178 ppm (Typical secondary amide)~174-178 ppm
IR (

)
1690 - 1710 cm⁻¹ (Higher double bond character)1660 - 1690 cm⁻¹ (H-bonding lowers frequency)1660 - 1690 cm⁻¹
HMBC (C=O to Ar-H) Strong Correlation No CorrelationNo Correlation
Solubility High in organic solvents (Lipophilic)Lower (H-bonding capability)Lower

References

  • Regioselectivity in Pd-Catalyzed Arylation

    • Title: Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups
    • Source: Organic Letters (ACS Public
    • Link:[Link]

  • Spectroscopic Characterization of Lactams

    • Title: Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug
    • Source: N
    • Link:[Link]

  • HMBC Methodology & Interpretation

    • Title: NMR Techniques in Organic Chemistry: A Quick Guide
    • Source: University of Oxford, Department of Chemistry
    • Link:[Link]

  • IR Carbonyl Shifts in Lactams

    • Title: Infrared Spectra of Some Common Functional Groups (Amides and Lactams)
    • Source: Chemistry LibreTexts
    • Link:[Link]

Sources

Safety Operating Guide

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone .

As a Senior Application Scientist, I must emphasize that while this compound is a known metabolite of the controlled substance MDPV (3,4-methylenedioxypyrovalerone), it is chemically distinct. It is a lactam (cyclic amide) and requires specific disposal workflows to prevent environmental contamination and ensure regulatory compliance.

Chemical Identification & Classification

Before disposal, verify the identity of the substance to ensure it is segregated into the correct waste stream.

ParameterDetail
Chemical Name 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone
Synonyms N-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone; 1-(3,4-Methylenedioxyphenyl)-2-pyrrolidinone
CAS Number 84555-20-4
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Physical State Solid (typically off-white to yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Poorly soluble in water

Hazard Profile & Safety Precautions

Treat this compound as a bioactive organic amine . Although specific toxicological data for this isolated metabolite is limited compared to its parent cathinone, it shares structural motifs with known irritants and aquatic toxins.

  • Primary Hazards:

    • Acute Toxicity (Oral/Inhalation): Treat as Harmful (Category 4).

    • Irritation: Causes skin and serious eye irritation.[1][2]

    • Aquatic Toxicity: Potential for long-term adverse effects in the aquatic environment (due to the benzodioxole moiety).

  • Personal Protective Equipment (PPE):

    • Respiratory: NIOSH-approved N95 respirator or P100 filters if dust formation is possible. Work within a chemical fume hood.

    • Skin: Nitrile rubber gloves (0.11 mm minimum thickness).

    • Eyes: Tight-fitting safety goggles.

Disposal Decision Tree & Workflow

The following flowchart illustrates the logic for segregating this compound based on its physical state and mixture components.

DisposalWorkflow Start Waste: 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste (Pure substance, contaminated wipes, PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in solvent) StateCheck->LiquidWaste Liquid BinSolid Container: Hazardous Solid Waste Label: 'Toxic Solid, Organic, N.O.S.' SolidWaste->BinSolid SolventCheck Check Solvent Type LiquidWaste->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalogenated No Halogens BinHalo Container: Halogenated Organic Waste Label: 'Flammable/Toxic Liquid, Halogenated' Halogenated->BinHalo BinNonHalo Container: Non-Halogenated Organic Waste Label: 'Flammable/Toxic Liquid' NonHalogenated->BinNonHalo DisposalMethod Final Disposal: High-Temperature Incineration BinSolid->DisposalMethod BinHalo->DisposalMethod BinNonHalo->DisposalMethod

Figure 1: Decision logic for segregating 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Applicable for: Expired pure substance, weighing papers, contaminated gloves, and spill cleanup materials.

  • Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone.[3][4][5][6][7][8]

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Seal the jar and place it inside a clear, heavy-duty plastic bag (secondary containment) before placing it in the satellite accumulation area.

  • Disposal Path: Incineration. Do not landfill. This compound is stable and should be destroyed thermally.

Protocol B: Liquid Waste Disposal

Applicable for: Reaction mixtures, mother liquors, or HPLC waste.

  • Segregation: Determine the primary solvent.

    • If DCM/Chloroform: Use the Halogenated waste stream.

    • If Methanol/Acetone/DMSO: Use the Non-Halogenated waste stream.

    • If Aqueous (>95% water): Do NOT pour down the drain. Collect in a separate "Aqueous Toxic" container.

  • Compatibility Check: Ensure no oxidizing agents (e.g., Nitric acid, Peroxides) are present in the organic waste container, as benzodioxoles can react vigorously with strong oxidizers.

  • Labeling: List all constituents and their approximate percentages. Explicitly list "1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone" even if present in trace amounts (<1%).

Emergency Procedures: Spills

In the event of a benchtop spill:

  • Evacuate & Ventilate: Clear the immediate area. If outside a fume hood, ensure room ventilation is active.

  • PPE Up: Don double nitrile gloves, lab coat, and safety goggles.

  • Contain:

    • Solid Spill: Cover with a damp paper towel to prevent dust generation, then wipe up.

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or chemically treated absorbent pads).

  • Clean: Clean the surface with soap and water twice. The benzodioxole ring is lipophilic; water alone is insufficient.

  • Dispose: All cleanup materials must go into the Solid Hazardous Waste container (Protocol A).

Regulatory Compliance (RCRA)

  • RCRA Status (USA): This specific compound is not listed on the EPA's P-list or U-list. However, it must be characterized by the generator.

  • Determination: Due to its chemical structure and biological activity, it meets the criteria for a "Characteristic Waste" if it exhibits toxicity, or simply as a "Process Waste" requiring destruction.

  • Best Practice: Manage as Non-Regulated Hazardous Waste destined for High-Temperature Incineration . This ensures complete destruction of the pyrrolidinone ring and benzodioxole core, preventing environmental leaching.

References

  • National Center for Advancing Translational Sciences (NCATS). 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone (UNII: NO2ZCO9SQ3). Inxight Drugs.[9][7][2][10][11] Available at: [Link]

  • Meyer, M. R., et al. (2010).[12] Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV)...[12][13] Journal of Mass Spectrometry.[12] Available at: [Link]

  • PubChem. 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone (Compound CID: 13050382).[6] National Library of Medicine. Available at: [Link]

Sources

Personal protective equipment for handling 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Part 1: Executive Safety Strategy

Core Directive: This guide operates on the Precautionary Principle . As specific toxicological data for 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone is limited in public literature, this protocol treats the substance as a High-Hazard Pharmacophore based on Structure-Activity Relationships (SAR).[1]

Structural Alerts & Justification:

  • Pyrrolidinone Ring: Structurally analogous to N-Methyl-2-pyrrolidone (NMP), a known reproductive toxin (Category 1B) and skin absorption enhancer.[1]

  • Benzodioxole Moiety: Common in cytochrome P450 inhibitors and sensitizers; implies lipophilicity and potential bioaccumulation.[1]

Operational Risk Band: Band 4 (High Containment)

  • Primary Hazard: Reproductive Toxicity (Presumed), Skin Absorption, Aquatic Toxicity.

  • Physical State: Typically a crystalline solid or viscous oil (batch dependent).[1]

  • OEL (Occupational Exposure Limit): None established.[1] Target Control Limit: < 10 µg/m³ (8h TWA).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE system is designed to create a redundant barrier against both particulate inhalation and dermal absorption.

Protection ZoneComponentSpecificationRationale (Causality)
Respiratory Primary Fume Hood / BSC Class II Engineering controls are the first line of defense against airborne particulates.[1]
SecondaryN95 or P3 Respirator Required only if handling open powder outside a hood (strongly discouraged).[1]
Dermal (Hands) Inner Layer Nitrile (4 mil) Tactile sensitivity; protects against incidental splashes.[1]
Outer Layer Nitrile (Extended Cuff, 8 mil) Provides mechanical strength and covers the wrist gap. Change every 60 mins.
AlternativeSilver Shield (Laminate) MANDATORY if dissolving in penetrating solvents like DMSO or DMF.[1]
Ocular PrimaryChemical Splash Goggles Prevents vapor/dust entry; safety glasses are insufficient for fine powders.[1]
Body PrimaryTyvek® Lab Coat (Closed Front) Non-woven material prevents particulate entrapment common in cotton coats.[1]
FootwearClosed-toe, non-perforated Leather or synthetic impermeable material.[1]

Part 3: Operational Handling Protocol

Workflow Visualization

HandlingProtocol Start Start: Material Receipt CheckState Check Physical State Start->CheckState SolidPath Solid (Powder/Crystal) CheckState->SolidPath LiquidPath Liquid (Viscous Oil) CheckState->LiquidPath Weighing Weighing: Balance Enclosure (Static Control Required) SolidPath->Weighing Use Anti-Static Gun Pipetting Transfer: Positive Displacement Pipette LiquidPath->Pipetting Solubilization Solubilization (DMSO/MeOH) *Use Laminate Gloves* Weighing->Solubilization Pipetting->Solubilization Decon Decontamination: Soap + Water (Surfactant) Solubilization->Decon Disposal Disposal: Incineration Decon->Disposal

Figure 1: Decision logic for handling 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone based on physical state.[1]

Step-by-Step Methodology

A. Solid Handling (Weighing)

  • Engineering Setup: Place the analytical balance inside a certified Fume Hood or Powder Containment Enclosure.[1]

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat.[1] The pyrrolidinone ring can induce static charge, causing "flying powder."[1]

  • Transfer:

    • Tare the weighing boat.[1]

    • Transfer the solid using a disposable spatula.[1]

    • Close the vial immediately after sampling.

  • Solubilization (Critical Step):

    • Add solvent (e.g., Methanol, DMSO) inside the hood.[1]

    • Warning: If using DMSO, wear Silver Shield gloves under outer nitrile gloves.[1] DMSO enhances skin permeability, carrying the dissolved compound directly into the bloodstream.[1]

B. Liquid Handling

  • Viscosity Management: If the substance is a viscous oil, warm gently (30°C) in a water bath to lower viscosity before pipetting.[1]

  • Pipetting: Use a Positive Displacement Pipette to ensure accurate volume and prevent aerosol formation common with air-displacement pipettes handling viscous fluids.[1]

Part 4: Waste & Disposal Strategy

Do not dispose of down the drain. The benzodioxole moiety is potentially toxic to aquatic life (Long-term Aquatic Hazard Category 2/3).[1][2]

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bagged in hazardous waste bags. Label: "Toxic Solid - Organic."[1]
Liquid Waste Mother liquors, solvent rinses.[1]High-Temperature Incineration. Do not mix with oxidizers.[1]
Sharps Contaminated needles/glass.[1]Rigid sharps container. Incineration.

Part 5: Emergency Response

5.1 Spills

  • Solid Spill: Do not sweep (creates dust).[1] Cover with a damp paper towel (soaked in water/surfactant) to wet the powder, then wipe up.[1]

  • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]

  • Decontamination: Clean surface with 10% soap solution followed by 70% Isopropanol.[1] The soap is necessary to solubilize the lipophilic benzodioxole group.[1]

5.2 Exposure

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1] Do not use alcohol on skin (enhances absorption).[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • European Chemicals Agency (ECHA). Substance Information: N-methyl-2-pyrrolidone (NMP).[1] (Used for Read-Across/SAR justification regarding pyrrolidinone toxicity).[1] Link[1]

  • PubChem. Compound Summary: 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone (CID 11533566).[1] National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. Safety Data Sheet: 3,4-Methylenedioxy-N-ethylamphetamine (Structural Analog for Benzodioxole handling).[1]Link[1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] OSHA 3404-11R 2011.[1] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.